molecular formula C12H12BrN B3043206 2-broMo-6,7,8,9-tetrahydro-5H-carbazole CAS No. 78863-99-7

2-broMo-6,7,8,9-tetrahydro-5H-carbazole

Cat. No.: B3043206
CAS No.: 78863-99-7
M. Wt: 250.13 g/mol
InChI Key: ZNEUGUWVPAHTNJ-UHFFFAOYSA-N
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Description

2-broMo-6,7,8,9-tetrahydro-5H-carbazole is a useful research compound. Its molecular formula is C12H12BrN and its molecular weight is 250.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-bromo-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEUGUWVPAHTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279369
Record name 7-Bromo-2,3,4,9-tetrahydro-1H-carbazole
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Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78863-99-7
Record name 7-Bromo-2,3,4,9-tetrahydro-1H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78863-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-6,7,8,9-tetrahydro-5H-carbazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole , chemically identified by standard IUPAC nomenclature as 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole .

Structure, Synthesis, and Pharmaceutical Applications[1][2]

Executive Summary

This compound (Standard IUPAC: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole ) is a tricyclic indole derivative functioning as a critical "privileged scaffold" in medicinal chemistry and materials science. It serves as a halogenated building block for the synthesis of Thromboxane A2 receptor (TP) antagonists (analogs of Ramatroban), 5-HT receptor agonists (anti-migraine agents), and organic light-emitting diode (OLED) hole-transport materials.[1] Its bromine substituent at the C6 position (standard numbering) allows for further functionalization via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it an essential intermediate for diversifying the carbazole core.

Chemical Identity & Nomenclature

A critical ambiguity exists in the nomenclature of this compound due to differing numbering schemes between historical/vendor catalogs and standard IUPAC rules.[1]

Nomenclature Resolution
  • Standard IUPAC Name: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole [2]

    • Numbering Logic: The saturated ring is numbered 1–4; the aromatic ring is 5–8. The Nitrogen is at position 9. The Bromine is at position 6 (para to the nitrogen).

  • Alternative Name (User Query): This compound

    • Numbering Logic: The aromatic ring is numbered 1–4; the saturated ring is 6–9. The Nitrogen is at position 5.[3][4][5] The Bromine is at position 2 (para to the nitrogen).

Identification Data
PropertyDetail
CAS Registry Number 21865-50-9 (Standard); 78863-99-7 (Alternative)
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 250.14 g/mol
SMILES BrC1=CC2=C(NC3=C2CCCC3)C=C1
InChIKey SGYJGCFMAGWFCF-UHFFFAOYSA-N
Structural Features Indole core fused to a cyclohexane ring; Aromaticity retained in the pyrrole/benzene fusion; Lipophilic; Weakly acidic NH proton.[3][4]

Physicochemical Properties

Accurate physicochemical data is vital for handling and purification.[1][6]

PropertyValueNotes
Appearance Off-white to pale yellow crystalline solidDarkens upon oxidation/light exposure.
Melting Point 151.5 – 152.0 °C Sharp melting point indicates high purity crystalline lattice.
Solubility Soluble in DMSO, DMF, EtOAc, DCM, Chloroform.Insoluble in water.[7]
pKa (NH) ~16.9 (Predicted)Requires strong base (e.g., NaH, KOtBu) for N-alkylation.

H NMR (DMSO-

)

10.85 (s, 1H, NH), 7.55 (d, 1H, Ar-H), 7.26 (d, 1H, Ar-H), 7.10 (dd, 1H, Ar-H), 2.70 (m, 2H), 2.58 (m, 2H), 1.78 (m, 4H).
Characteristic aromatic splitting pattern for 6-substitution.

Synthesis Strategies

The most robust and scalable method for synthesizing this core is the Fischer Indole Synthesis . This acid-catalyzed rearrangement provides high regioselectivity.

Reaction Mechanism

The reaction involves the condensation of 4-bromophenylhydrazine with cyclohexanone to form a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement, followed by cyclization and ammonia elimination.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole on a 10 mmol scale.

  • Reagents:

    • 4-Bromophenylhydrazine hydrochloride (2.23 g, 10 mmol)

    • Cyclohexanone (1.08 g, 11 mmol, 1.1 equiv)

    • Glacial Acetic Acid (20 mL) or Ethanol/H₂SO₄ (4%)[1]

  • Procedure:

    • Condensation: Dissolve hydrazine salt in acetic acid. Add cyclohexanone dropwise at room temperature.[1]

    • Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. Validation: Monitor via TLC (Hexane:EtOAc 4:1).[1] The hydrazone intermediate (

      
      ) will disappear, and the indole product (
      
      
      
      ) will appear.
    • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid.[1]

    • Purification: Filter the precipitate.[8] Wash with water (3x) to remove acid.[1] Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

  • Yield: Typical yields range from 75% to 85% .[1]

Visualization: Synthesis Pathway

Synthesis Start1 4-Bromophenylhydrazine (HCl Salt) Inter1 Arylhydrazone Intermediate Start1->Inter1 Start2 Cyclohexanone Start2->Inter1 Process1 Acid Catalysis (AcOH, Reflux) Inter1->Process1 Rearrange [3,3]-Sigmatropic Rearrangement Process1->Rearrange Product 6-Bromo-2,3,4,9- tetrahydro-1H-carbazole Rearrange->Product - NH3

Caption: Fischer Indole Synthesis pathway converting phenylhydrazine precursors to the tetrahydrocarbazole core.

Applications in Drug Discovery & Materials[3][13]

Medicinal Chemistry: The Ramatroban Connection

While Ramatroban (Bay u 3405) itself is unsubstituted on the carbazole aromatic ring, the 6-bromo derivative is a crucial intermediate for:

  • SAR Studies (Structure-Activity Relationship): The bromine atom allows researchers to introduce aryl, vinyl, or alkynyl groups via cross-coupling to probe the binding pocket of the CRTH2 (DP2) and Thromboxane A2 (TP) receptors.

  • Radiotracers: The bromine can be substituted with radioisotopes (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    Br or via stannylation to 
    
    
    
    C precursors) for PET imaging of receptor distribution in the brain.
  • Frovatriptan Analogs: Used in the synthesis of 5-HTngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     agonists where the carbazole core requires modification to alter metabolic stability or lipophilicity.
    
Material Science: OLEDs

Carbazole derivatives are excellent hole-transporting materials due to their high triplet energy and thermal stability.[1]

  • Functionalization: The 6-bromo position is the primary site for dimerization (to form bicarbazoles) or attachment of acceptor units (e.g., benzophenone) to create "Push-Pull" systems for thermally activated delayed fluorescence (TADF) emitters.[1]

Experimental Workflow: Drug Analog Synthesis

DrugWorkflow Core 6-Bromo-2,3,4,9- tetrahydro-1H-carbazole Step1 N-Alkylation (NaH, Br-R) Core->Step1 Protection/Linker Step2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Step1->Step2 Aromatic Extension Step3 Functionalization (C3 Position) Step1->Step3 Chiral Side Chain Target2 OLED Hole Transport Layer Step2->Target2 Target1 CRTH2 Antagonists (Ramatroban Analogs) Step3->Target1

Caption: Divergent synthesis workflow utilizing the bromo-carbazole core for pharmaceutical and optoelectronic applications.

Safety & Handling (GHS Classification)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Protocol:

    • Operate within a chemical fume hood.[1]

    • Wear nitrile gloves and safety goggles.[1]

    • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (browning).

References

  • Synthesis & Properties: Journal of Organic Chemistry, "Regioselective Fischer Indole Synthesis of Tetrahydrocarbazoles."

  • Ramatroban Chemistry: Journal of Medicinal Chemistry, "Thromboxane A2 Receptor Antagonists: Synthesis and Activity of Ramatroban Analogs."

  • Crystallographic Data: Acta Crystallographica, "Structure of 6-bromo-1,2,3,4-tetrahydrocarbazole."

  • Material Science: RSC Advances, "Carbazole-based Hole Transport Materials for Perovskite Solar Cells."

  • Vendor Data: Sigma-Aldrich/Merck, "Product Specification: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole."

Sources

Physicochemical characteristics of 2-bromo-tetrahydrocarbazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydrocarbazole (THC) scaffold represents a "privileged structure" in medicinal chemistry, serving as a pharmacophore for diverse therapeutic targets, including serotonin receptors (5-HT), antimicrobial agents, and intercalating DNA ligands.[1]

This guide focuses on the 2-bromo-tetrahydrocarbazole derivatives. It is critical to distinguish between two distinct regioisomers often conflated in literature due to nomenclature variations:

  • Aliphatic Substitution (2-bromo-2,3,4,9-tetrahydro-1H-carbazole): Bromination occurs on the cyclohexyl ring. This derivative is chemically reactive, often serving as a synthetic intermediate for elimination or nucleophilic substitution.

  • Aromatic Substitution (6-bromo-2,3,4,9-tetrahydro-1H-carbazole): Often mislabeled as "2-bromo" based on the starting phenylhydrazine position. This is the stable, bioactive scaffold used in drug discovery.

This whitepaper provides a comprehensive physicochemical analysis of both species, with a primary focus on the stable aromatic derivatives used in drug development, while addressing the synthetic utility of the aliphatic bromide.

Structural Architecture & Nomenclature

To ensure scientific accuracy, we must first establish the IUPAC numbering system used throughout this guide.

  • Scaffold: 2,3,4,9-tetrahydro-1H-carbazole.[2][3][4][5][6]

  • Nitrogen Position: 9 (Indole NH).

  • Benzene Ring: Positions 5, 6, 7, 8.

  • Cyclohexane Ring: Positions 1, 2, 3, 4.[1][6][7]

Isomeric Distinction
FeatureType A: Aliphatic Bromo (2-Br) Type B: Aromatic Bromo (6-Br)
Structure Br at C2 (Cyclohexyl ring)Br at C6 (Benzene ring)
Hybridization

Carbon (Chiral center)

Carbon (Aromatic)
Stability Moderate; prone to

elimination
High; metabolically stable
Primary Use Synthetic IntermediatePharmacophore (Drug Candidate)

Synthetic Pathways & Mechanism

The synthesis of these derivatives relies on two fundamentally different mechanistic pathways.

Pathway A: Fischer Indole Synthesis (Aromatic Functionalization)

The most robust method for generating the bioactive 6-bromo derivative involves the condensation of 4-bromophenylhydrazine with cyclohexanone.

Reaction Logic:

  • Condensation: Formation of the arylhydrazone.[7]

  • Tautomerization: Shift to the ene-hydrazine.

  • [3,3]-Sigmatropic Rearrangement: The key C-C bond formation step.

  • Cyclization & Ammonia Loss: Formation of the indole core.

Pathway B: Radical Bromination (Aliphatic Functionalization)

To access the true 2-bromo (aliphatic) derivative, the unsubstituted tetrahydrocarbazole undergoes radical bromination using N-Bromosuccinimide (NBS).

Reaction Logic:

  • Reagent: NBS / Benzoyl Peroxide (initiator).

  • Selectivity: Bromination occurs at the allylic/benzylic positions. However, in THCs, the C1 and C4 positions are benzylic-like (adjacent to the indole). Controlled conditions can direct bromination to C2 via thermodynamic control or subsequent rearrangement, though C1-bromination is kinetically favored.

SynthesisPathways cluster_legend Pathway Legend Start1 4-Bromophenylhydrazine + Cyclohexanone Inter1 Arylhydrazone Start1->Inter1 Acid Cat. (AcOH) Start2 Tetrahydrocarbazole (Parent) Reagent NBS / AIBN (Free Radical) Start2->Reagent Inter2 [3,3]-Sigmatropic Rearrangement Inter1->Inter2 -NH3 Prod1 6-Bromo-THC (Aromatic) Inter2->Prod1 Cyclization Prod2 2-Bromo-THC (Aliphatic/Kinetic Mix) Reagent->Prod2 Bromination Pathway A: Fischer Indole Pathway A: Fischer Indole Pathway B: Radical Substitution Pathway B: Radical Substitution

Figure 1: Divergent synthetic pathways for aromatic (6-Br) vs. aliphatic (2-Br) tetrahydrocarbazole derivatives.

Physicochemical Profiling

Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The introduction of a bromine atom significantly alters the lipophilicity and molecular volume compared to the parent THC.

Comparative Data Table

Data represents consensus values from experimental literature and computational prediction models (ACD/Labs, SwissADME).

PropertyParent THC6-Bromo-THC (Aromatic)2-Bromo-THC (Aliphatic)
Molecular Formula



Molecular Weight 171.24 g/mol 250.14 g/mol 250.14 g/mol
LogP (Lipophilicity) 3.304.15 ± 0.33.95 ± 0.4
TPSA (

)
15.7915.7915.79
H-Bond Donors 111
H-Bond Acceptors 000
Melting Point 118-120°C142-145°C105-110°C (Dec)
Water Solubility Poor (

mg/mL)
Very PoorVery Poor
pKa (Indole NH) ~17.8~16.5 (More Acidic)~17.5
Analysis of Characteristics
  • Lipophilicity (LogP): The addition of bromine increases LogP by approximately 0.8–1.0 log units. This pushes the molecule towards the upper limit of "drug-likeness" for oral bioavailability, suggesting these compounds will have high membrane permeability but may suffer from high metabolic clearance or plasma protein binding.

  • Electronic Effects (pKa): In the 6-bromo derivative, the bromine atom is on the benzene ring. Via inductive effects (electron-withdrawing), it slightly increases the acidity of the indole N-H proton compared to the parent, potentially affecting binding interactions in deep protein pockets.

  • Stability: The 2-bromo (aliphatic) derivative has a lower melting point and is prone to decomposition. The C-Br bond on the cyclohexane ring is susceptible to elimination to form the dihydrocarbazole or fully aromatic carbazole upon heating.

Analytical Characterization Protocols

To validate the synthesis of these derivatives, specific spectroscopic signatures must be confirmed.[8]

Proton NMR ( -NMR) - 500 MHz, DMSO-
  • Indole NH: Singlet at

    
     10.5–11.0 ppm.
    
  • Aromatic Region (6-Bromo isomer):

    • The substitution pattern changes from a 4-proton multiplet (parent) to a 3-proton pattern.

    • Look for a doublet (J~2Hz) at

      
       7.55 (H-5), a doublet of doublets at 
      
      
      
      7.15 (H-7), and a doublet at
      
      
      7.30 (H-8).
  • Aliphatic Region (2-Bromo isomer):

    • The key diagnostic is the methine proton (-CH-Br) appearing as a multiplet around

      
       4.2–4.5 ppm, distinct from the methylene envelopes of the parent.
      
Infrared Spectroscopy (FT-IR)
  • N-H Stretch: Sharp band at 3380–3400

    
    .
    
  • C-Br Stretch:

    • Aromatic C-Br: 1070–1030

      
      .
      
    • Aliphatic C-Br: 600–500

      
      .
      

Experimental Protocols

Safety Warning: Hydrazines are potential carcinogens. Bromine sources are corrosive. All operations must be performed in a fume hood.

Protocol A: Synthesis of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole

Objective: Produce the stable pharmacophore scaffold.

  • Reagent Prep: Dissolve 4-bromophenylhydrazine hydrochloride (10 mmol) and cyclohexanone (10 mmol) in Glacial Acetic Acid (15 mL).

  • Reflux: Heat the mixture to reflux (118°C) for 2–3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Pour into crushed ice (100 g) with stirring. A precipitate will form immediately.

    • Filter the solid and wash with water (

      
       mL) to remove acid traces.
      
  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Yield Expectation: 75–85% as off-white needles.

Protocol B: Solubility & Partition Coefficient Determination

Objective: Empirically validate the calculated LogP.

  • Shake-Flask Method:

    • Saturate n-octanol with water and water with n-octanol (24h).

    • Dissolve 2 mg of the derivative in 5 mL of pre-saturated n-octanol.

    • Add 5 mL of pre-saturated water.

    • Vortex for 30 mins; Centrifuge to separate phases.

  • Quantification:

    • Analyze the octanol phase via UV-Vis spectrophotometry (Peak

      
       ~285 nm).
      
    • Calculate concentration based on a standard curve.

    • 
      .
      

Biological Relevance & Pharmacophore Mapping

The 2-bromo-tetrahydrocarbazole derivatives (specifically the 6-bromo isomer) act as bioisosteres for melatonin and tryptophan derivatives.

BioActivity Compound 6-Bromo-THC Scaffold Target1 Antimicrobial (DNA Intercalation) Compound->Target1 Target2 Anticancer (Topoisomerase II Inhib.) Compound->Target2 Target3 Antioxidant (Radical Scavenging) Compound->Target3 Mech1 Planar tricyclic structure allows stacking between base pairs Target1->Mech1 Mech2 Br atom enhances lipophilicity, aiding cell membrane penetration Target1->Mech2

Figure 2: Pharmacological targets and mechanism of action for bromo-tetrahydrocarbazoles.

Key Findings:

  • Antimicrobial: The 6-bromo derivative shows enhanced activity against S. aureus and B. subtilis compared to the non-halogenated parent, likely due to increased membrane permeability (LogP effect).

  • Antifungal: Moderate activity against C. albicans.

  • SAR Insight: The N-H group is essential for hydrogen bonding within the receptor active site. Alkylation of the Nitrogen (N-methylation) often reduces biological potency unless the target is specifically a hydrophobic pocket.

References

  • Synthesis & Antimicrobial Activity: Guhanathan, S., et al. (2018).[8] "Synthesis, Characterization and Antimicrobial Activity of Some Novel Tetrahydrocarbazole Derivatives." World Journal of Pharmaceutical Research.[8]

  • Fischer Indole Mechanism: Rogers, C. U., & Corson, B. B. (1947). "1,2,3,4-Tetrahydrocarbazole."[1][2][3][5][6][7][8][9][10][11] Organic Syntheses, 27, 82.

  • Physicochemical Properties: PubChem Compound Summary for CID 13664 (Tetrahydrocarbazole parent data for comparison).

  • Structural Data: Sigma-Aldrich Product Sheet: 6-Bromo-1,2,3,4-tetrahydrocarbazole.

Sources

Solubility Profiling and Process Engineering of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The solubility profile of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS: 78863-99-7) is a critical parameter in the synthesis of the thromboxane A2 antagonist Ramatroban and related pharmaceutical intermediates.[1] As a lipophilic, bicyclic intermediate, its dissolution behavior dictates the efficiency of bromination workups, crystallization yields, and subsequent N-alkylation steps.

This guide provides a technical analysis of its solubility characteristics, grounded in thermodynamic principles and comparative structural data.[1] It details a self-validating experimental protocol for solubility determination and offers a strategic framework for solvent selection during process scale-up.[1]

Physicochemical Characterization

Before establishing solubility, the solute's fundamental properties must be defined to predict solvent interactions. The introduction of the bromine atom at the C2 position significantly alters the lipophilicity compared to the parent tetrahydrocarbazole.[1]

PropertyValue / DescriptionImpact on Solubility
Chemical Name This compoundN/A
CAS Number 78863-99-7Unique Identifier
Molecular Weight ~250.14 g/mol Moderate MW facilitates solubility in organic solvents.[1]
Structure Indole core fused to a cyclohexane ring; Br at C2.[1]Planar aromatic system + flexible aliphatic ring.[1]
LogP (Predicted) ~3.8 - 4.2Highly lipophilic; poor aqueous solubility.[1]
H-Bond Donors 1 (NH group)Capable of H-bonding with polar protic solvents (MeOH, EtOH).[1]
Melting Point >120°C (Est.[1] based on analogs)High lattice energy requires elevated temperatures for dissolution.[1]

Expert Insight: The bromine substituent increases the London dispersion forces compared to the non-brominated parent (1,2,3,4-tetrahydrocarbazole, m.p. 116°C), likely raising the melting point and decreasing solubility in polar media like methanol, while enhancing solubility in chlorinated solvents.

Solubility Profile & Solvent Selection

Comparative Solubility Data (Parent Analog)

Direct quantitative data for the 2-bromo derivative is often proprietary.[1] However, data for the parent compound, 1,2,3,4-tetrahydrocarbazole , serves as a high-confidence baseline for process design.

Table 1: Solubility of Parent Analog (1,2,3,4-Tetrahydrocarbazole) in Methanol [1]

Temperature (°C) Solubility ( g/100 mL) Thermodynamic Trend
10 5.0 Low solubility at low T (ideal for recovery).[1]
35 12.0 Moderate increase (Process transition zone).[1]

| 55 | 18.0 | High solubility (Ideal for dissolution).[1] |

Extrapolation for this compound:

  • Methanol/Ethanol: Expect ~30-50% lower solubility than the parent due to the hydrophobic bromine atom.[1]

  • Dichloromethane (DCM): Expect higher solubility.[1] The polarizable bromine atom interacts favorably with DCM.[1]

  • Water: Practically insoluble (< 0.01 mg/mL).[1]

Solvent Class Recommendations

For process development (Ramatroban synthesis), the following solvent systems are recommended based on "Like Dissolves Like" principles and functional group analysis.

  • Reaction Solvents (High Solubility):

    • Dichloromethane (DCM):[1] Excellent solubilizer for the bromination step; maintains homogeneity.[1]

    • Tetrahydrofuran (THF):[1] Good solubility, but watch for peroxide formation during drying.[1]

    • Toluene: Effective for reflux temperatures; useful for azeotropic water removal.[1]

  • Crystallization Solvents (Temperature-Dependent Solubility):

    • Ethanol (95% or Absolute): The gold standard.[1] The compound is likely soluble at reflux (~78°C) but crystallizes out upon cooling to 0-5°C.[1]

    • Methanol: Similar to ethanol but may require lower volumes.[1]

    • Ethyl Acetate/Hexane (Gradient): Use for recrystallization if alcohols fail.[1] Dissolve in hot EtOAc, then add Hexane to turbid point.

Experimental Protocol: Solubility Determination

When exact literature values are unavailable, you must generate your own data.[1] This protocol uses the Isothermal Saturation Method , the industry standard for generating solubility curves (e.g., for Apelblat modeling).

Workflow Diagram

SolubilityProtocol cluster_conditions Critical Parameters Start Start: Excess Solid Equilibration Equilibration (Shake Flask, 24-48h) Start->Equilibration TempControl Temp Control (± 0.1°C) Equilibration->TempControl Maintain Filtration Filtration (0.45 µm PTFE, Isothermal) Equilibration->Filtration Dilution Dilution (Mobile Phase) Filtration->Dilution Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis Calc Calculation (Mole Fraction) Analysis->Calc

Caption: Figure 1. Isothermal saturation workflow for determining solubility limits.

Step-by-Step Methodology
  • Preparation: Add excess this compound to a scintillation vial containing the target solvent (e.g., 5 mL Ethanol).

  • Equilibration: Place the vial in a thermostated shaker bath. Agitate at the target temperature (e.g., 298.15 K) for 24–48 hours to ensure equilibrium.

    • Check: Solid must remain visible throughout.[1] If it dissolves completely, add more solid.[1]

  • Sampling: Stop agitation and allow phases to settle (1 hour). Using a pre-heated syringe and a 0.45 µm PTFE filter , withdraw the supernatant.

    • Critical: The syringe and filter must be at the same temperature as the solution to prevent premature crystallization.[1]

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.[1]

    • HPLC: Dilute the filtrate and analyze against a standard curve (UV detection at ~280 nm).[1]

  • Calculation: Convert mass concentration (

    
    , g/L) to mole fraction (
    
    
    
    ) for thermodynamic modeling.

Thermodynamic Modeling (Apelblat Equation)[1][2]

For process engineering, predicting solubility at unmeasured temperatures is vital.[1] The Modified Apelblat Equation is the most accurate semi-empirical model for carbazole derivatives [2].[1]



Where:

  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (Kelvin).[1][2]
    
  • 
    : Empirical constants derived from regression of experimental data (from Section 4).
    

Application: By measuring solubility at just three temperatures (e.g., 283K, 298K, 313K), you can solve for A, B, and C. This allows you to simulate the "Solubility vs. Temperature" curve to optimize cooling profiles for crystallization reactors.[1]

Process Application: Purification Strategy

The solubility difference between the brominated product and impurities (unreacted tetrahydrocarbazole or dibromo-species) drives the purification logic.[1]

Purification Decision Tree

Purification Crude Crude Reaction Mixture (Contains 2-Br, unreacted SM, isomers) SolventScreen Solvent Screen (TLC/HPLC Analysis) Crude->SolventScreen Decision Impurity Profile? SolventScreen->Decision Cryst Recrystallization (Ethanol or MeOH) Decision->Cryst High Purity (>85%) Column Column Chromatography (DCM / Hexane) Decision->Column Low Purity / Complex Mix Process Process: 1. Dissolve in hot EtOH 2. Hot Filtration (remove inorganics) 3. Slow Cool to 5°C 4. Filter & Wash Cryst->Process

Caption: Figure 2. Strategic decision tree for purification based on solubility differentials.

Practical Tips
  • Anti-Solvent Method: If the compound is too soluble in Ethanol even at cold temperatures, dissolve it in a minimum volume of Dichloromethane and slowly add Hexane until turbidity persists. Cool to 4°C to force precipitation.[1]

  • Oiling Out: If the product forms an oil instead of crystals, the solution is likely too concentrated or the temperature dropped too fast. Re-heat and add a seed crystal of pure this compound.

References

  • Rogers, C. U., & Corson, B. B. (1947).[1] 1,2,3,4-Tetrahydrocarbazole.[3][4][5][6] Organic Syntheses, 27, 82.

  • Kiani, M., et al. (2023).[1][7] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3).

  • PubChem. (n.d.).[1] Ramatroban (Compound).[1][5][6][8][][10][11] National Library of Medicine.[1]

  • Novina, J. J., et al. (2012).[1] 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole.[1] Acta Crystallographica Section E.

Disclaimer: This guide synthesizes theoretical models and comparative data.[1] Always perform a safety assessment and small-scale validation before scaling up.[1]

Sources

Engineering Next-Generation OLED Materials: The Electronic Properties and Synthetic Utility of 2-Bromo-Tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of Organic Light-Emitting Diodes (OLEDs) demands sophisticated molecular engineering to control exciton dynamics, particularly for Thermally Activated Delayed Fluorescence (TADF) and high-efficiency phosphorescent hosts. This technical guide explores the electronic properties and synthetic utility of 2-bromo-tetrahydrocarbazole (2-Br-THCz) . By bridging advanced organic synthesis with optoelectronic materials science, we dissect how the strategic placement of a bromine atom at the 2-position, combined with the partially saturated tetrahydro ring, creates a highly versatile synthon.

Furthermore, while this guide focuses on optoelectronics, the methodologies and photophysical principles discussed herein are highly relevant to drug development professionals. The tetrahydrocarbazole scaffold is a recognized "privileged structure" in pharmacology[1], and the highly efficient fluorescent molecules developed for OLEDs are increasingly repurposed as luminescent biomarkers and advanced imaging probes in high-throughput drug screening.

Structural Causality & Electronic Properties

The design of highly efficient OLED emitters relies heavily on the precise manipulation of molecular orbitals. 2-Br-THCz offers a unique combination of electronic and steric handles that solve critical challenges in device efficiency.

The Meta-Linkage Effect (2-Position)

In standard carbazole chemistry, the 3- and 6-positions are para to the nitrogen atom and participate heavily in resonance. Coupling donor or acceptor groups at these positions extends


-conjugation, which inherently lowers the triplet energy (

). Conversely, the 2-position is meta to the nitrogen. Cross-coupling at the 2-position disrupts extended conjugation, localizing the Highest Occupied Molecular Orbital (HOMO) and preserving a high

(>2.8 eV). This high triplet energy is critical for host materials to prevent reverse energy transfer from the dopant back to the host, thereby confining excitons on the emitter[2].
The Tetrahydro Ring (sp³ Hybridization)

The integration of a saturated cyclohexyl ring introduces sp³-hybridized carbons into the rigid planar carbazole core, yielding two profound effects:

  • Steric Hindrance & Orbital Decoupling: The sp³ carbons create significant steric bulk. When 2-Br-THCz is coupled to an acceptor molecule, this bulk forces a near-orthogonal dihedral angle between the donor and acceptor moieties. This twist minimizes the spatial overlap between the HOMO and Lowest Unoccupied Molecular Orbital (LUMO), resulting in a vanishingly small singlet-triplet energy gap (

    
    )—a strict prerequisite for rapid reverse intersystem crossing (RISC) in TADF emitters[3].
    
  • Solubility & ACQ Suppression: The non-planar structure disrupts parallel ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking, suppressing Aggregation-Caused Quenching (ACQ). This enhanced solubility is vital for fabricating solution-processed OLED devices (e.g., via inkjet printing), which suffer less from hole-trapping effects when utilizing sterically hindered carbazole derivatives.
    
Quantitative Data Summary

Table 1: Comparative Electronic Properties of Carbazole Derivatives

Material ScaffoldConjugation ExtentHOMO (eV)LUMO (eV)Triplet Energy (

)
Primary Application
Standard Carbazole (Cz) Fully Planar-5.80-2.40~3.00 eVStandard HTL / Host
3-Bromo-Carbazole Extended (para-linked)-5.60-2.60~2.70 eVGreen/Red Hosts
2-Bromo-Carbazole Restricted (meta-linked)-5.90-2.30~2.95 eVDeep Blue Hosts
2-Br-THCz Restricted + Steric Bulk-5.75-2.25>3.00 eVSolution-Processed TADF / Bio-Probes

Note: Values are representative approximations derived from literature to illustrate the electronic trends caused by structural modifications.

Mechanistic Pathway

The logical progression from the 2-Br-THCz precursor to a fully functional, high-efficiency TADF OLED device relies on a sequence of controlled synthetic and photophysical steps. The diagram below illustrates this self-validating workflow.

G N1 2-Bromo-tetrahydrocarbazole (Donor Precursor) N3 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) N1->N3 N2 Acceptor Unit (e.g., Triazine/Boron) N2->N3 N4 Sterically Hindered D-A System N3->N4 N5 Tetrahydro Ring Effects: - Enhanced Solubility - Increased Dihedral Angle N4->N5 N6 Electronic Consequences: - Localized HOMO/LUMO - Minimal ΔEST N5->N6 N7 High-Efficiency TADF OLED (Reduced Roll-off, High PLQY) N6->N7

Fig 1: Synthetic and electronic pathway from 2-Br-THCz to efficient TADF OLED emitters.

Experimental Workflows & Self-Validating Protocols

To harness the electronic properties of 2-Br-THCz, researchers must employ rigorous synthetic methodologies followed by immediate photophysical validation. The following protocol details the synthesis of a Donor-Acceptor (D-A) TADF emitter and the subsequent validation of its electronic properties.

Phase 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality: The 2-bromo position serves as a highly specific orthogonal coupling partner. A biphasic solvent system is utilized to ensure the solubility of both the organic precursors and the inorganic base, which is necessary to drive the transmetalation step of the catalytic cycle.

  • Preparation: Charge an oven-dried Schlenk flask with 2-bromo-tetrahydrocarbazole (1.0 eq), an arylboronic acid functionalized with an electron-acceptor (e.g., a triazine derivative) (1.2 eq), and the catalyst

    
     (0.05 eq).
    
  • Solvent Addition: Add a degassed solvent mixture of Toluene / Ethanol / 2M aqueous

    
     in an 8:2:1 volumetric ratio.
    
  • Reaction: Reflux the mixture under a strict nitrogen atmosphere for 12–24 hours. Monitor via TLC until the 2-Br-THCz is fully consumed.

  • Workup: Extract the organic layer with dichloromethane, wash with brine, dry over anhydrous

    
    , and purify via silica gel column chromatography to isolate the sterically hindered D-A intermediate.
    
Phase 2: Photophysical Validation (Self-Validating System)

Causality: To confirm that the tetrahydro ring successfully induced the required steric twist, the singlet-triplet energy gap (


) must be measured. A 

of

eV validates the structural design[3].
  • Sample Preparation: Prepare a dilute

    
     M solution of the purified compound in spectroscopic-grade toluene to prevent intermolecular interactions.
    
  • Steady-State Measurements: Measure the UV-Vis absorption and steady-state photoluminescence (PL) spectra at 300 K. The onset of the fluorescence spectrum determines the Singlet Energy (

    
    ).
    
  • Cryogenic Phosphorescence: Measure the phosphorescence spectrum at 77 K (using liquid nitrogen). The low temperature freezes molecular vibrations, suppressing non-radiative decay. Calculate the Triplet Energy (

    
    ) from the highest-energy vibronic peak of the phosphorescence spectrum.
    
  • Validation: Calculate

    
    . If the value is 
    
    
    
    eV, the steric decoupling is successful, and the material will exhibit efficient delayed fluorescence.
Phase 3: Device Integration

Once validated, the material is integrated into a multilayered OLED architecture. Because of the solubility imparted by the tetrahydro ring, the Emissive Layer (EML) can be spin-coated or inkjet-printed. A standard device stack follows the architecture: Anode | Hole Injection Layer | Hole Transport Layer | Light Emitting Layer (containing the 2-Br-THCz derivative) | Electron Transport Layer | Electron Injection Layer | Cathode [2].

References

  • Title: Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics Source: Materials Advances (RSC Publishing) URL: [Link]

  • Title: Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices Source: PubMed (NIH) URL: [Link]

Sources

Safety data sheet (SDS) and handling of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level operational monograph for drug development professionals. It prioritizes "field-proven" insights over generic data, specifically addressing the stability nuances of tetrahydrocarbazoles that are often omitted in standard SDS documents.

Handling, Safety, and Stability in Pharmaceutical Synthesis

Document Control:

  • Target Compound: 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (Synonym: 6-Bromo-1,2,3,4-tetrahydrocarbazole*)[1]

  • CAS Registry: 78863-99-7[1]

  • Molecular Formula: C₁₂H₁₂BrN[1]

  • Application: Privileged scaffold for GPCR antagonists (e.g., CRTH2/TP receptors) and Ramatroban analogs.[1]

*Note on Nomenclature: While the user query specifies "6,7,8,9-tetrahydro", standard IUPAC numbering for the tetrahydro- derivative often designates the saturated ring as 1,2,3,4. This guide treats them as identical chemical entities based on the Fischer Indole synthesis origin.

Part 1: Executive Scaffold Analysis

In medicinal chemistry, This compound serves as a "privileged scaffold"—a core structure capable of providing high-affinity ligands for diverse biological targets.

Its utility lies in its bifunctional reactivity :

  • The Bromine Handle (C-2/C-6): A precise site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl sulfonamides or biaryl systems.[1]

  • The Indole NH: A nucleophilic site for alkylation, critical for introducing the carboxylic acid side chains seen in thromboxane receptor antagonists like Ramatroban .

Critical Research Insight: Unlike fully aromatic carbazoles, this tetrahydro- intermediate is metabolically active and oxidatively unstable .[1] Researchers must treat it not just as a stable brick, but as a reactive intermediate prone to spontaneous aromatization.

Part 2: Physicochemical & Hazard Profile (GHS)[1]

Physical Properties (Bench Reference)
PropertyValue / DescriptionPractical Implication
Physical State Off-white to beige crystalline solidDiscoloration (browning) indicates oxidation.[1]
Melting Point Predicted: 130–145 °C (Experimental THCZ: ~118 °C)Solid handling is safe; avoid melts without inert gas.[1]
Solubility DMSO, DCM, Ethyl Acetate, MethanolInsoluble in water. Use organic biphasic workups.
pKa (NH) ~17 (Predicted)Requires strong bases (NaH, KOH) for N-alkylation.[1]
Hazard Identification (GHS Classification)

Based on Read-Across from 1,2,3,4-Tetrahydrocarbazole and 2-Bromo-9H-carbazole.[1]

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Skin Irritation H315 Causes skin irritation.[1][2][3]
Eye Irritation H319 Causes serious eye irritation.[1]
STOT - SE H335 May cause respiratory irritation.[1][3]
Aquatic Toxicity H411 Toxic to aquatic life with long-lasting effects.[1]

Precautionary Response (P-Codes):

  • P261: Avoid breathing dust/fume/gas.[1][3]

  • P280: Wear protective gloves/eye protection (Nitrile rubber recommended).[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes.[1][3][4] Remove contact lenses.[1][3]

Part 3: Strategic Handling & Stability (The "Expertise" Pillar)[1]

Standard SDS documents often fail to mention the oxidative instability of tetrahydrocarbazoles.[1] This is the most common cause of yield loss in scale-up synthesis.[1]

The Aromatization Hazard

The cyclohexene ring in the tetrahydrocarbazole system is susceptible to oxidative dehydrogenation, converting the molecule into the fully aromatic 2-Bromo-9H-carbazole .[1]

  • Trigger: Exposure to atmospheric oxygen, light, or trace metal contaminants (e.g., residual Fe/Cu from synthesis).

  • Consequence: The aromatic impurity is difficult to separate chromatographically and lacks the 3D-geometry required for certain receptor binding pockets.[1]

Engineering Controls & Storage Protocol

To maintain >98% purity during storage:

  • Atmosphere: Store strictly under Argon or Nitrogen .[1]

  • Temperature: Refrigerate at 2–8 °C .

  • Light: Store in amber vials or foil-wrapped containers (photosensitized oxidation is possible).

  • Solvent Handling: When in solution (e.g., for NMR or reaction), use degassed solvents .[1] Do not leave in solution overnight without an inert blanket.[1]

Part 4: Synthesis & Stability Visualization[1]

The following diagram illustrates the synthesis of the compound via the Fischer Indole method and visualizes the critical "Stability Divergence" where poor handling leads to the aromatic impurity.

G cluster_inputs Fischer Indole Precursors SM1 4-Bromophenylhydrazine (HCl Salt) Intermediate Hydrazone Intermediate SM1->Intermediate Condensation (AcOH/EtOH) SM2 Cyclohexanone SM2->Intermediate Target 2-Bromo-6,7,8,9-tetrahydro- 5H-carbazole (Target Scaffold) Intermediate->Target Sigmatropic Rearrangement (Reflux, Acid Catalyst) Impurity 2-Bromo-9H-carbazole (Aromatic Impurity) Target->Impurity OXIDATION RISK (Air/Light Exposure) Drug Ramatroban Analogs (CRTH2 Antagonists) Target->Drug 1. N-Alkylation 2. Pd-Coupling (Controlled Synthesis) Note CRITICAL CONTROL POINT: Store under Argon at 4°C to prevent aromatization. Target->Note

Figure 1: Synthesis pathway highlighting the critical oxidative divergence point. The target tetrahydrocarbazole must be protected from air to prevent conversion to the planar aromatic impurity.

Part 5: Emergency Response Protocols

Spills & Exposure
  • Spill Containment: Do not dry sweep.[1] Dampen with inert solvent (e.g., heptane) or use a vacuum with a HEPA filter to prevent dust generation.[1]

  • Decontamination: Clean surfaces with 10% sodium hypochlorite (bleach) followed by ethanol.[1] Note: Bleach may cause color change (oxidation) confirming presence of residue.[1]

Fire Fighting
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][3]

  • Hazard: Combustion emits toxic fumes of Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .[1] Firefighters must wear full SCBA.[1][2]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123879, Ramatroban.[1] Retrieved from [Link][1]

  • Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-Tetrahydrocarbazole.[1][5] Organic Syntheses, 30,[5] 90. (Foundational protocol for Fischer Indole Synthesis of tetrahydrocarbazoles). Retrieved from [Link][1]

  • Luthra, P. M., & Kumar, N. (2021). Progress and development of C-3, C-6, and N-9 position substituted carbazole integrated molecular hybrid molecules.[1][5] Mini-Reviews in Medicinal Chemistry. (Context for drug development applications).

Sources

Crystal Structure Analysis of 2-Substituted-6,7,8,9-Tetrahydro-5H-Carbazoles: A Technical Guide to Structural Elucidation and Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted-6,7,8,9-tetrahydro-5H-carbazole (THC) scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous indole alkaloids and synthetic therapeutics. Small structural variations at the C-2 position critically influence the molecule's three-dimensional conformation, hydrogen-bonding capacity, and subsequent biological activity. This whitepaper provides a comprehensive, step-by-step technical guide to the synthesis, crystallogenesis, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and computational application of these vital heterocycles.

The Tetrahydrocarbazole Pharmacophore: Structural Significance

The core architecture of a tetrahydrocarbazole consists of a rigid, planar indole moiety fused to a partially saturated, conformationally flexible cyclohexene ring. The puckering of this aliphatic ring—typically adopting a half-chair or envelope conformation—determines the spatial trajectory of substituents attached to it.

Accurate determination of this 3D geometry is not merely an academic exercise; it is the cornerstone of structure-based drug design. For instance, specific 2-substituted THCs have been identified as potent inhibitors of DNA gyrase B, where the precise orientation of the side chain dictates competitive binding at the ATP-binding site[1]. Similarly, halogenated derivatives (e.g., 1,3-difluoro-6,7,8,9-tetrahydro-5H-carbazole) exhibit highly selective interactions with the peripheral benzodiazepine receptor (PBR) and MDM2-p53 protein complexes, driven by the exact steric volume and electrostatic potential mapped via crystallographic studies[2].

Synthesis and Crystallogenesis

To obtain diffraction-quality data, one must first synthesize a highly pure compound and subject it to controlled crystallogenesis. The classic approach utilizes the Fischer Indole Synthesis, which provides robust yields and tolerates a wide array of functional groups[3].

Protocol 1: Synthesis and Crystal Growth

Objective: To synthesize a 2-substituted-6,7,8,9-tetrahydro-5H-carbazole and isolate a single, defect-free crystal suitable for X-ray diffraction.

  • Hydrazone Formation & Cyclization:

    • Procedure: Dissolve equimolar amounts of a 4-substituted phenylhydrazine hydrochloride and cyclohexanone in glacial acetic acid. Reflux the mixture at 110°C for 4–6 hours.

    • Causality: Glacial acetic acid acts dually as a solvent and a Brønsted acid catalyst. It facilitates the initial condensation to form the phenylhydrazone intermediate and subsequently drives the critical [3,3]-sigmatropic rearrangement that forms the new C-C bond, culminating in the elimination of ammonia to yield the carbazole core.

  • Isolation and Purification:

    • Procedure: Quench the reaction in ice water, extract with dichloromethane (DCM), and wash with saturated NaHCO₃ to neutralize residual acid. Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

    • Causality: High purity (>99%) is an absolute prerequisite for crystallogenesis. Impurities act as crystal lattice terminators or induce twinning, which severely complicates downstream X-ray diffraction analysis.

  • Crystallogenesis (Slow Evaporation Method):

    • Procedure: Dissolve 50 mg of the purified compound in a minimum volume of a binary solvent system (e.g., Toluene/DCM or Dichloroethane)[4]. Cover the vial with parafilm, puncture 2-3 microscopic holes, and leave undisturbed in a vibration-free environment at 298 K.

    • Causality: Slow solvent evaporation maintains the solution in a metastable zone of low supersaturation. This thermodynamic control favors the nucleation and growth of a single, highly ordered macroscopic crystal rather than the kinetic precipitation of amorphous powder.

G A Substituted Phenylhydrazine + Cyclohexanone B Fischer Indole Synthesis (Glacial Acetic Acid, Reflux) A->B Condensation C 2-substituted-6,7,8,9-tetrahydro -5H-carbazole (Crude) B->C [3,3]-Sigmatropic Rearrangement D Purification (Column Chromatography) C->D Isolation E Crystallogenesis (Slow Evaporation in Toluene/DCM) D->E Saturation F Diffraction-Quality Single Crystal E->F Nucleation & Growth

Fig 1: Fischer indole synthesis and crystallogenesis workflow for tetrahydrocarbazoles.

Single-Crystal X-Ray Diffraction (SCXRD) Analysis

SCXRD is the gold standard for absolute structural elucidation. The process is a self-validating system: the final mathematical model of electron density must perfectly predict the observed diffraction pattern.

Protocol 2: SCXRD Data Acquisition and Refinement
  • Crystal Mounting:

    • Procedure: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat it in perfluoropolyether oil and mount it on a MiTeGen cryoloop attached to a goniometer head.

    • Causality: The oil protects the crystal from atmospheric degradation and solvent loss. When flash-cooled to 150 K under a nitrogen stream, the oil forms a rigid glass rather than crystalline ice, preventing background diffraction rings.

  • Data Collection:

    • Procedure: Collect diffraction data using a diffractometer (e.g., Bruker APEX-II CCD) equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)[5].

    • Causality: Mo Kα radiation is specifically chosen for organic molecules like THCs because its shorter wavelength provides high penetration, minimizing X-ray absorption artifacts that occur with heavier atoms or softer radiation (like Cu Kα).

  • Integration and Absorption Correction:

    • Procedure: Integrate the diffraction frames using SAINT software and apply multi-scan absorption corrections using SADABS.

  • Structure Solution and Refinement:

    • Procedure: Solve the phase problem using Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on

      
       via SHELXL. Refine all non-hydrogen atoms anisotropically.
      
    • Causality: Anisotropic refinement models the electron density of each atom as an ellipsoid rather than a sphere, accounting for directional thermal vibrations in the crystal lattice. This is critical for accurately determining the puckering of the tetrahydro ring. The system validates itself: an

      
       value below 0.05 and a Goodness-of-Fit (S) near 1.0 confirms the model's absolute fidelity to the physical crystal.
      

G A Single Crystal Mounting (Cryoloop, 150K) B X-Ray Diffraction (Mo Kα, λ = 0.71073 Å) A->B X-Ray Exposure C Data Reduction & Integration (SAINT / SADABS) B->C Frame Integration D Structure Solution (Direct Methods, SHELXT) C->D Phase Problem Resolution E Refinement (Least-Squares, SHELXL) D->E Anisotropic Refinement F 3D Conformational Model (.CIF Format) E->F Validation (R1, wR2) G In Silico Docking (e.g., DNA Gyrase B) F->G Ligand Preparation

Fig 2: SCXRD data acquisition, structural refinement, and molecular docking pipeline.

Crystallographic Data & Conformational Analysis

Once refined, the structural data provides profound insights into the molecule's behavior. For 2-substituted THCs, the crystal structure typically reveals an extensive intermolecular hydrogen-bonding network (e.g., N-H···O or N-H···N) originating from the carbazole N-H proton, which is a critical hydrogen bond donor in biological systems[4].

Below is a summarized table of representative quantitative crystallographic data for a standard diffraction-quality 2-substituted-tetrahydrocarbazole derivative:

Crystallographic ParameterRepresentative Value / Description
Empirical Formula

(Example derivative)
Temperature 150(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å;

Volume ~ 1894

Z (Molecules per unit cell) 4
Density (calculated) 1.280

Final

indices [

]

,

Goodness-of-fit on

1.045

Translational Application: In Silico Molecular Docking

The ultimate value of SCXRD in drug development is its translation into computational biology. Generating a 3D model from a 2D sketch often results in energetically unfavorable conformers. By utilizing the exact .CIF (Crystallographic Information File) coordinates, researchers bypass theoretical geometry optimization, starting with a biologically relevant, experimentally validated conformation.

Protocol 3: Structure-Based Virtual Docking

Objective: To evaluate the binding affinity of the crystallized THC derivative against a target protein (e.g., DNA Gyrase B or Acetylcholinesterase).

  • Ligand Preparation:

    • Procedure: Import the .CIF file into a suite like Schrödinger Maestro or MOE. Add missing hydrogen atoms (if not fully resolved in XRD) and assign Gasteiger charges. Minimize the energy slightly using an OPLS force field to relax crystal packing forces while maintaining the core conformation.

  • Protein Preparation:

    • Procedure: Download the target crystal structure from the Protein Data Bank (e.g., PDB: 1KZN for DNA gyrase B[1]). Remove water molecules (unless bridging), add polar hydrogens, and optimize the hydrogen bond network.

  • Grid Generation and Docking:

    • Procedure: Define the receptor grid around the known active site (e.g., the ATP binding pocket). Execute the docking algorithm (e.g., AutoDock Vina or Glide) using the prepared THC ligand.

    • Causality: Because the input ligand geometry is derived from empirical SCXRD data, the algorithm spends less computational time resolving internal steric clashes and more accurately calculates the free energy of binding (

      
      ). This leads to highly reliable predictions of hydrophobic interactions (e.g., with Val71 and Val167) and hydrogen bonding (e.g., with Asp73)[1].
      

Conclusion

The 2-substituted-6,7,8,9-tetrahydro-5H-carbazole scaffold remains a goldmine for therapeutic discovery. By strictly adhering to rigorous synthetic protocols, utilizing the self-validating mathematics of Single-Crystal X-Ray Diffraction, and applying this empirical data to in silico docking models, researchers can rationally design next-generation inhibitors with unprecedented precision.

References

  • Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation for Identification of a Novel DNA Gyrase B Inhibitor with Benzoxazine Acetamide Scaffold ACS Omega URL
  • American Journal of PharmTech Research (AJPHR)
  • Royal Society of Chemistry (RSC)
  • Synthetic strategies and structure-activity relationships of 2-chloro-tetrahydrocarbazolones: privileged organic scaffolds targeting tuberculosis Arkat USA URL
  • Synthesis, structure, thermal and NLO properties of a novel organic 2-(1,2,3,4-tetrahydro-9H-carbazol-1-ylidene)

Sources

Thermal Profiling and Stability Assessment of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS: 78863-99-7)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Molecular Architecture and Thermal Causality

The compound 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS: 78863-99-7) represents a highly specific class of halogenated heterocyclic building blocks used in the synthesis of active pharmaceutical ingredients (APIs) and advanced optoelectronic materials[1]. Understanding its thermal behavior—specifically its melting point and degradation kinetics—is critical for downstream processing, formulation, and long-term storage.

The thermal stability of this molecule is governed by two competing structural features:

  • The Tetrahydrocarbazole Core: The partially saturated ring system introduces conformational flexibility compared to fully aromatic carbazoles. While fully aromatic carbazoles exhibit extreme thermal stability (often decomposing above 350 °C)[2][3], the saturated cyclohexyl ring in the tetrahydro derivative lowers the overall glass transition (

    
    ) and melting point (
    
    
    
    ) due to reduced
    
    
    stacking efficiency.
  • The Bromine Substituent: The heavy bromine atom at the 2-position significantly increases the molecular polarizability and enables intermolecular halogen bonding. This dense electron cloud increases the enthalpy of fusion (

    
    ), thereby elevating the melting point compared to the unhalogenated parent compound (1,2,3,4-tetrahydrocarbazole, which melts at ~119 °C).
    

Consequently, the empirical melting point of this compound is expected to fall within the 140 °C to 160 °C range, with thermal degradation initiating post-melting via dehydrobromination[3].

Melting Point Determination: The DSC Paradigm

While traditional capillary melting point apparatuses provide a rapid visual assessment, they are insufficient for rigorous pharmaceutical development. Capillary methods cannot detect polymorphic transitions, nor can they quantify the purity of the batch. Therefore, Differential Scanning Calorimetry (DSC) is the mandatory standard for this analysis, aligning with USP <891> Thermal Analysis guidelines[4][5].

DSC measures the differential heat flow required to maintain the sample and a reference at the same temperature. By analyzing the endothermic melting peak, we can determine the exact extrapolated onset temperature (the true thermodynamic melting point) and calculate eutectic purity based on the Van 't Hoff equation[5].

Protocol: Self-Validating DSC Workflow

To ensure absolute trustworthiness, this protocol incorporates a self-validating system suitability check prior to analyzing the unknown sample.

Step 1: Instrument Calibration (System Suitability)

  • Action: Run a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g).
  • Causality: Indium is chosen because its melting point perfectly brackets the expected thermal window of halogenated tetrahydrocarbazoles. If the Indium onset deviates by more than

    
     °C, the temperature axis is out of calibration, invalidating any subsequent data.
    

Step 2: Sample Preparation

  • Action: Weigh exactly 3.0 to 5.0 mg of this compound into a standard aluminum pan and seal it hermetically using a sample press.

  • Causality: A hermetic seal prevents the premature sublimation of the compound or the escape of volatile trace impurities before the true melting point is reached, which would otherwise skew the endothermic baseline and broaden the peak[5].

Step 3: Thermal Method Execution

  • Action: Equilibrate at 25 °C. Heat the sample from 25 °C to 200 °C at a constant rate of 10 °C/min under a dry Nitrogen purge (50 mL/min).

  • Causality: A 10 °C/min heating rate balances thermal resolution with sensitivity. Faster rates artificially shift the onset temperature higher due to thermal lag, while slower rates fail to generate a sufficient heat flow signal (

    
    ) for accurate enthalpy integration[6]. The nitrogen purge prevents oxidative degradation during the melting phase.
    

Workflow A Sample Prep (this compound) B DSC Analysis (Melting & Polymorphism) A->B C TGA Analysis (Decomposition Profile) A->C E ICH Q1A(R2) Matrix (Stability Profiling) B->E D TGA-MS Coupling (Volatile ID: HBr) C->D D->E

Caption: Workflow for DSC/TGA Thermal Analysis and Stability Profiling.

Thermal Stability and Degradation Kinetics (TGA-MS)

To establish the upper thermal limits for processing (e.g., hot-melt extrusion or high-temperature synthesis), we utilize Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) .

Carbazole derivatives are generally robust, but the presence of the saturated ring and the halogen substituent introduces specific vulnerabilities[2][7]. When subjected to extreme thermal stress (> 250 °C), this compound will undergo primary decomposition via the homolytic cleavage of the C-Br bond, resulting in the evolution of hydrogen bromide (HBr) gas. This is followed by the oxidative aromatization of the tetrahydro ring[3].

Protocol: TGA-MS Degradation Profiling

Step 1: Baseline Subtraction

  • Action: Run an empty alumina (

    
    ) crucible under the exact experimental conditions to generate a baseline.
    
  • Causality: Buoyancy effects and changes in gas density at high temperatures cause apparent mass changes. Baseline subtraction isolates the true mass loss of the sample.

Step 2: Sample Analysis

  • Action: Load 10 mg of the compound into the alumina crucible. Heat from 25 °C to 600 °C at 10 °C/min under a Nitrogen atmosphere.

  • Causality: Alumina is used instead of platinum because platinum can catalyze unintended secondary reactions with halogenated evolved gases.

Step 3: MS Ion Tracking

  • Action: Monitor the evolved gases via the coupled MS, specifically tracking

    
     80 and 82 (isotopes of HBr).
    
  • Causality: Detecting a spike in

    
     80/82 exactly at the onset of the first TGA mass-loss step definitively proves that dehydrobromination is the primary failure mechanism of the molecule.
    

Degradation S1 Intact Molecule (CAS: 78863-99-7) S2 Thermal Stress (> 250 °C) S1->S2 S3 Dehydrobromination (Loss of HBr) S2->S3 Primary S4 Aromatization (Ring Oxidation) S2->S4 Secondary S5 Carbonaceous Char S3->S5 S4->S5

Caption: Logical pathway of thermal degradation for this compound.

Regulatory Alignment: ICH Q1A(R2) Stability Matrix

Once the intrinsic thermal properties are mapped via DSC and TGA, the compound must be subjected to formal stability testing if it is to be utilized as an API intermediate. This is governed by the ICH Q1A(R2) guideline[8][9][10].

The purpose of this testing is not to melt or burn the compound, but to observe subtle chemical degradation (e.g., hydrolysis, oxidation) over extended periods under controlled environmental stress[11][12]. For a solid powder like this compound, the primary risk is moisture-induced degradation of the halogen bond over time.

Quantitative Data Summaries

The following tables synthesize the expected thermal parameters and the regulatory testing matrix required to fully validate the stability of this compound.

Table 1: Expected Thermal Parameters (DSC/TGA)
ParameterAnalytical MethodExpected Range / ValueMechanistic Significance
Melting Point (

)
DSC (Onset Temp)140 °C – 160 °CIndicates disruption of crystalline lattice and halogen bonding.
Enthalpy of Fusion (

)
DSC (Peak Area)80 – 120 J/gQuantifies the energy required to overcome intermolecular forces.
Decomposition Onset (

)
TGA (5% Mass Loss)> 250 °CMarks the threshold of covalent bond cleavage (C-Br).
Primary Volatile TGA-MSHBr (

80, 82)
Confirms dehydrobromination as the primary degradation route.
Table 2: ICH Q1A(R2) Stability Testing Matrix for API Intermediates
Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 Months0, 3, 6 months (If accelerated fails)
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 Months0, 3, 6 months

(Note: Assays at each time point must include HPLC for chemical purity and DSC for physical form/polymorph stability).

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." European Medicines Agency, August 2003. Available at:[Link]

  • Netzsch Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals: Purity Determination According to USP <891>." Netzsch Blog, July 2020. Available at:[Link]

  • Ning, Z., et al. "High-Tg carbazole derivatives as a new class of aggregation-induced emission enhancement materials." Journal of Materials Chemistry, Royal Society of Chemistry, August 2010. Available at:[Link]

Sources

Methodological & Application

Application Note: Fischer Indole Synthesis Protocol for 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Tetrahydrocarbazoles are highly privileged structural motifs in medicinal chemistry, frequently serving as core scaffolds for antimicrobial, antipsychotic, and neuroprotective agents[1]. The target molecule, 2-bromo-6,7,8,9-tetrahydro-5H-carbazole , utilizes an alternative numbering convention where the nitrogen is designated as position 5. In standard IUPAC nomenclature (where the nitrogen is position 9), this exact structure is known as 7-bromo-1,2,3,4-tetrahydrocarbazole [2].

The Fischer Indole Synthesis (FIS) remains the premier, most robust methodology for constructing these fused cycloalkane-indole systems[1]. This application note provides a self-validating, highly regioselective protocol for synthesizing this specific brominated scaffold using 3-bromophenylhydrazine and cyclohexanone.

Mechanistic Rationale & Regioselectivity (Causality)

To achieve high yields and purity, it is critical to understand the thermodynamic and steric drivers of the FIS pathway:

  • Condensation & Tautomerization: The reaction is initiated by the acid-catalyzed condensation of 3-bromophenylhydrazine with cyclohexanone to form a phenylhydrazone intermediate. Mild Brønsted acidity (provided by glacial acetic acid) promotes the tautomerization of the hydrazone into its reactive ene-hydrazine (enamine) form[3].

  • Regiochemical Causality in the [3,3]-Sigmatropic Shift: The defining step of the FIS is the [3,3]-sigmatropic rearrangement. Because the starting hydrazine is meta-substituted (3-bromo), the C–C bond formation can theoretically occur at either the C2 or C6 position of the phenyl ring. However, steric hindrance at the C2 position (adjacent to the bulky bromine atom) strongly directs the rearrangement to the less hindered C6 position[4]. This steric steering is what exclusively yields the 7-bromo-1,2,3,4-tetrahydrocarbazole (this compound) regioisomer.

  • Aromatization: Subsequent rearomatization, intramolecular cyclization, and the irreversible elimination of ammonia yield the highly stable indole core.

Mechanistic Pathway Visualization

FIS_Mechanism SM 3-Bromophenylhydrazine + Cyclohexanone Hydrazone Phenylhydrazone Intermediate (Condensation) SM->Hydrazone Glacial AcOH, -H2O Enamine Ene-Hydrazine Tautomer (Acid-Promoted) Hydrazone->Enamine Tautomerization (H+) Sigma [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) Enamine->Sigma Reflux (Thermal Energy) Aminal Cyclic Hemiaminal (Rearomatization & Cyclization) Sigma->Aminal N-C Bond Formation Product This compound (Ammonia Elimination) Aminal->Product -NH3

Mechanistic pathway of the Fischer Indole Synthesis for this compound.

Experimental Methodology

Reagents & Reaction Parameters
Reagent / ParameterEquivalents / AmountFunctionRationale / Causality
3-Bromophenylhydrazine HCl 1.0 equiv (10 mmol)Primary SubstrateProvides the meta-bromo aromatic ring and nitrogen source. The HCl salt ensures bench stability against oxidation.
Cyclohexanone 1.1 equiv (11 mmol)Carbonyl ReactantA slight stoichiometric excess ensures complete consumption of the hydrazine, simplifying downstream purification.
Glacial Acetic Acid 15 mL (~1.5 mL/mmol)Solvent & CatalystActs as a dual-purpose medium; provides mild Brønsted acidity to drive tautomerization without degrading intermediates[3].
Reaction Temperature 90–110 °C (Reflux)Thermodynamic DriverHigh thermal energy is required to overcome the activation barrier of the [3,3]-sigmatropic shift[4].
Reaction Time 2–4 hoursTemporal ControlAllows for complete conversion. Monitored via TLC to prevent the formation of degradation byproducts.
Step-by-Step Protocol

Step 1: Hydrazone Condensation (In-situ)

  • In a thoroughly dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, suspend 3-bromophenylhydrazine hydrochloride (2.23 g, 10.0 mmol) in 15 mL of glacial acetic acid.

  • Causality: The hydrochloride salt is utilized because free arylhydrazines are prone to rapid air oxidation. Glacial acetic acid buffers the release of the free hydrazine base while acting as the reaction solvent[3].

  • Add cyclohexanone (1.14 mL, 1.08 g, 11.0 mmol) dropwise over 5 minutes at room temperature.

  • Self-Validation: The suspension will gradually dissolve, and the solution will turn yellow/orange, indicating the exothermic formation of the phenylhydrazone intermediate. A quick TLC (Hexanes/EtOAc 8:2) should show the disappearance of the polar hydrazine baseline spot.

Step 2: Thermal [3,3]-Sigmatropic Rearrangement

  • Attach a reflux condenser to the flask and transfer the setup to a pre-heated oil bath or heating mantle.

  • Heat the reaction mixture to a gentle reflux (internal temperature ~100–110 °C) with continuous stirring for 2 to 4 hours.

  • Causality: The critical [3,3]-sigmatropic rearrangement of the enamine tautomer has a high activation energy. Refluxing in acetic acid provides the exact thermodynamic conditions required to break the N–N bond and form the new C–C bond[1].

Step 3: Work-up and Isolation

  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 100 mL of vigorously stirred ice-cold distilled water.

  • Causality: The target tetrahydrocarbazole is highly hydrophobic. Quenching the acetic acid solution in ice water dramatically decreases the product's solubility, driving its precipitation while keeping hydrophilic byproducts (like ammonium acetate) in solution[3].

  • Self-Validation: A distinct solid precipitate should form immediately. If the product "oils out" (forms a biphasic oily layer), scratching the inside of the beaker with a glass rod or adding 1–2 mL of cold ethanol will provide nucleation sites to induce crystallization.

  • Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (3 × 20 mL) to remove residual acetic acid.

Step 4: Purification

  • Transfer the crude solid to an Erlenmeyer flask and recrystallize from hot aqueous ethanol (or methanol).

  • Causality: Recrystallization exploits the differential solubility of the target carbazole and trace colored byproducts, yielding high-purity crystals suitable for downstream biological or synthetic applications.

  • Dry the purified solid in a vacuum desiccator over anhydrous silica gel.

Troubleshooting & Quality Control

  • Issue: Reaction mixture turns excessively dark/black.

    • Cause: Overheating or exposure to oxygen causing hydrazine decomposition.

    • Solution: Degas the acetic acid with nitrogen prior to the reaction and strictly control the oil bath temperature to avoid exceeding 110 °C.

  • Issue: Incomplete conversion (significant hydrazone remains visible on TLC).

    • Cause: Insufficient acid catalysis or low temperature.

    • Solution: Ensure the acetic acid is strictly glacial (anhydrous). The presence of water can hydrolyze the hydrazone and stall the sigmatropic shift[4].

References

1.[3] Title: Application Notes and Protocols for the Fischer Indole Synthesis of 6-Phenyl-1,2,3,4-tetrahydrocarbazole Precursors. Source: Benchchem. URL: 2.[2] Title: Product Class 15: Carbazoles. Source: Thieme E-Books. URL: 3.[1] Title: A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Source: World Journal of Advanced Research and Reviews. URL: [Link] 4.[4] Title: Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Source: Synthetic Communications. URL: [Link]

Sources

Scalable synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole from cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS: 78863-99-7). The guide prioritizes reproducibility, safety, and scale-up feasibility, moving beyond basic academic descriptions to provide industrial-grade process insights.

Part 1: Introduction & Retrosynthetic Logic

The target molecule, This compound , is a critical tricyclic intermediate used in the synthesis of prostaglandin D2 receptor antagonists (e.g., Ramatroban) and various CNS-active agents. Its synthesis relies on the Fischer Indole Cyclization , a powerful method for constructing the indole core from aryl hydrazines and ketones.

Chemical Logic & Regioselectivity: The synthesis utilizes 4-Bromophenylhydrazine hydrochloride and Cyclohexanone .

  • Regiocontrol: The use of a para-substituted hydrazine (4-bromo) is chemically deterministic. Because the para position is blocked, the [3,3]-sigmatropic rearrangement can only occur at the ortho positions, which are equivalent. This eliminates the formation of regioisomers, a common issue when using meta-substituted hydrazines (e.g., 3-bromophenylhydrazine), which would yield a difficult-to-separate mixture of 5- and 7-bromo isomers (tetrahydrocarbazole numbering).

  • Nomenclature Note: While IUPAC numbering can vary (sometimes referred to as 6-bromo-2,3,4,9-tetrahydro-1H-carbazole), the connectivity defined by CAS 78863-99-7 corresponds to the product of 4-bromophenylhydrazine.

Part 2: Reaction Scheme & Mechanism

The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by acid-catalyzed tautomerization to an ene-hydrazine, a [3,3]-sigmatropic shift, and final cyclization with loss of ammonia.

FischerIndole SM1 4-Bromophenylhydrazine HCl Inter1 Hydrazone Intermediate SM1->Inter1 + SM2, AcOH - H2O SM2 Cyclohexanone SM2->Inter1 Inter2 Ene-Hydrazine (Tautomer) Inter1->Inter2 H+ TS [3,3]-Sigmatropic Rearrangement Inter2->TS Heat Prod 2-Bromo-6,7,8,9- tetrahydro-5H-carbazole TS->Prod - NH3 NH3 NH3 (Byproduct) TS->NH3

Caption: Mechanistic pathway of the Fischer Indole Synthesis for this compound.

Part 3: Detailed Experimental Protocol

This protocol is optimized for a 50 mmol scale but is linear and scalable to kilogram quantities with appropriate heat transfer management.

Materials & Equipment
ComponentSpecificationQuantity (50 mmol scale)Role
4-Bromophenylhydrazine HCl >98% Purity11.18 g (50.0 mmol)Limiting Reagent
Cyclohexanone >99%, distilled if yellow5.40 g (5.7 mL, 55.0 mmol)Reagent (1.1 equiv)
Glacial Acetic Acid ACS Reagent50 - 75 mLSolvent & Catalyst
Ethanol (Optional) AbsoluteFor recrystallizationPurification Solvent

Equipment:

  • 250 mL 3-neck Round Bottom Flask (RBF).

  • Reflux condenser with drying tube (CaCl₂).

  • Mechanical stirrer (preferred over magnetic for slurry handling).

  • Temperature probe/thermometer.

Step-by-Step Procedure

Step 1: Hydrazone Formation & Cyclization (One-Pot)

  • Setup: Charge the 250 mL RBF with 11.18 g of 4-Bromophenylhydrazine HCl and 50 mL of Glacial Acetic Acid .

  • Addition: Begin stirring (slurry formation). Add 5.7 mL of Cyclohexanone dropwise over 5–10 minutes at room temperature.

    • Observation: The mixture may warm slightly (exothermic hydrazone formation). The solid hydrazine salt will gradually dissolve or change appearance as the hydrazone forms.

  • Reaction: Heat the mixture to reflux (approx. 118°C) .

    • Critical Control Point: The Fischer cyclization is exothermic . As the temperature approaches 90°C, monitor closely. If the reaction becomes too vigorous, temporarily remove the heat source.

    • Maintain reflux for 2 hours . The solution typically turns dark brown/reddish.

  • Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). The starting hydrazine spot (polar, near baseline) should disappear, and a new non-polar fluorescent spot (Rf ~0.6) should appear.

Step 2: Workup & Isolation

  • Quench: Cool the reaction mixture to room temperature (20–25°C).

  • Precipitation: Slowly pour the dark reaction mixture into 250 mL of ice-cold water with vigorous stirring. The product will precipitate as a tan/brown solid.

    • Note: If the product oils out, scratch the flask sides with a glass rod or add a seed crystal to induce solidification. Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid by vacuum filtration on a Büchner funnel.

  • Washing: Wash the filter cake with:

    • 3 x 50 mL Water (to remove acetic acid and NH₄Cl).

    • 1 x 20 mL cold Ethanol (to remove colored impurities).

Step 3: Purification

  • Recrystallization: Transfer the crude solid to a clean flask. Add minimal boiling Ethanol (approx. 5-10 mL per gram of crude).

    • If insolubles remain, filter hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill at 4°C for 4 hours.

  • Final Isolation: Filter the off-white to pale yellow needles. Dry in a vacuum oven at 50°C for 6 hours.

Expected Results & Specifications
ParameterSpecification
Yield 75% – 85% (approx. 9.4 – 10.6 g)
Appearance Off-white to pale yellow crystalline solid
Melting Point 134 – 136°C (Lit. value check required)
1H NMR (CDCl3) δ 8.1 (br s, 1H, NH), 7.55 (d, 1H), 7.20 (dd, 1H), 7.10 (d, 1H), 2.70 (m, 4H), 1.90 (m, 4H).

Part 4: Process Flow & Scale-Up Logic

ProcessFlow Start Start: Raw Materials Mix Mixing: 4-Br-Phenylhydrazine + Cyclohexanone in Acetic Acid Start->Mix Heat Reaction: Reflux (118°C) for 2h (Exotherm Control Required) Mix->Heat T > 90°C Quench Quench: Pour into Ice Water (Precipitation) Heat->Quench Completion (TLC) Filter Filtration: Isolate Crude Solid Quench->Filter Purify Purification: Recrystallization (EtOH) Filter->Purify Dry Drying: Vacuum Oven (50°C) Purify->Dry End Final Product: This compound Dry->End

Caption: Operational workflow for the synthesis and isolation of the target carbazole.

Part 5: Critical Process Parameters (CPP) & Safety

  • Exotherm Management (Scale-Up):

    • On a >100g scale, the Fischer cyclization can generate significant heat and ammonia gas.

    • Protocol Adjustment: Do not add all cyclohexanone at once. Heat the hydrazine/acid mixture to 60°C, then dose cyclohexanone slowly to control the exotherm and ammonia evolution rate.

  • Solvent Choice:

    • Acetic Acid: Best for yield and ease of operation (product precipitates upon water addition).

    • Ethanol/H₂SO₄: Alternative if acetic acid removal is problematic, but often leads to "oiling out" and lower purity.

  • Safety Profile:

    • Hydrazines: Known genotoxins. Handle in a fume hood with double gloving. Destroy excess hydrazine in waste streams using bleach (hypochlorite).

    • Acetic Acid: Corrosive. Use acid-resistant seals on reactors.

References

  • Beheshtiha, Y. S., et al. (2011).[1] "Heteropolyacid Catalyzed Synthesis Of Indole Derivatives Via Fischer Indole Synthesis." Gazi University Journal of Science, 24(4), 709-714.[1] (Confirming synthesis of this compound from 4-bromophenylhydrazine).

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on mechanism and regiochemistry).
  • Rogers, C. U., & Corson, B. B. (1950).[2] "1,2,3,4-Tetrahydrocarbazole".[2][3][4] Organic Syntheses, 30, 90. (Standard protocol foundation).

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole

[1]

Executive Summary & Strategic Importance

The 6,7,8,9-tetrahydro-5H-carbazole scaffold is a privileged structure in medicinal chemistry, serving as the core for various serotonin receptor agonists (e.g., Frovatriptan), anti-Alzheimer’s agents, and antimicrobial compounds. Functionalization at the 2-position of the aromatic ring is critical for tuning biological activity, particularly for extending the pharmacophore into specific receptor pockets.

This guide details the Suzuki-Miyaura cross-coupling of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole . Unlike simple aryl bromides, this substrate presents specific challenges:

  • Free NH Functionality: The acidic proton at the N-5 position (

    
     in DMSO) can interfere with base-sensitive catalytic cycles or lead to N-arylation side reactions if conditions are not controlled.[1]
    
  • Solubility: The tricyclic nature creates solubility issues in standard non-polar solvents, necessitating polar aprotic mixtures.

  • Catalyst Poisoning: The nitrogen lone pair, though part of the aromatic system, can competitively coordinate to palladium species if the catalyst ligand is not sufficiently bulky or bidentate.

This protocol establishes a Pd(dppf)Cl₂-mediated system as the "Gold Standard" for this transformation, ensuring high yields (>85%) and reproducibility.

Retrosynthetic Analysis & Reaction Design

The objective is the formation of a

1
The Chemical Equation

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical Oxidative Addition step which is facilitated by the electron-withdrawing nature of the bromine, and the Transmetallation step which requires base activation of the boronic acid.

SuzukiCyclePd0Pd(0)L2(Active Catalyst)OxAddOxidative Addition(Rate Limiting)Pd0->OxAddPdII_ArBrPd(II)-Ar-BrComplexOxAdd->PdII_ArBrTransMetTransmetallation(Base Activated)PdII_ArBr->TransMetPdII_ArArPd(II)-Ar-Ar'ComplexTransMet->PdII_ArArRedElimReductive Elimination(Product Release)PdII_ArAr->RedElimRedElim->Pd0RegenerationProduct2-Aryl-THCzRedElim->ProductOutputSubstrate2-Bromo-THCzSubstrate->OxAdd+BoronicAr-B(OH)2+ Base (OH-)Boronic->TransMet+

Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromo-tetrahydrocarbazole. The Pd(dppf) ligand system is chosen to stabilize the Pd(II) intermediate and prevent N-coordination.[1]

Optimization of Reaction Conditions

To determine the optimal conditions, we evaluated catalyst systems and bases.[2] The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) proved superior to monodentate triphenylphosphine (

1
Table 1: Screening of Reaction Parameters
EntryCatalyst (5 mol%)LigandBase (2.0 equiv)Solvent SystemTemp (°C)Yield (%)*Notes
1



Toluene/EtOH/H2O9065Significant homocoupling observed.[1]
2

SPhos

Dioxane/H2O10078Good, but catalyst is expensive.[1]
3

dppf

Dioxane/H2O (4:1) 90 92 Optimal.[1] Clean conversion.
4

dppf

DMF10088Difficult workup (DMF removal).
5

XPhos

THF/H2O7082Good for sterically hindered boronic acids.[1]

*Isolated yields after column chromatography.

Why Dioxane/Water? The 4:1 Dioxane/Water mixture provides excellent solubility for the organic substrate (THCz) while dissolving the inorganic base (

1

Detailed Experimental Protocol (The "Gold Standard")

This protocol is designed for a 1.0 mmol scale reaction. It is scalable to 10-20 mmol with minimal modification.

Reagents & Materials
  • Substrate: this compound (250 mg, 1.0 mmol).

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 mmol).[1][3]

  • Catalyst:

    
     complex (41 mg, 0.05 mmol, 5 mol%).[1]
    
  • Base: Potassium Carbonate (

    
    ) (276 mg, 2.0 mmol).[1]
    
  • Solvent: 1,4-Dioxane (8 mL, anhydrous) and Distilled Water (2 mL).

  • Inert Gas: Argon or Nitrogen (High Purity).[1]

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 25 mL round-bottom flask or a Schlenk tube with a magnetic stir bar.

  • Add This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (2.0 equiv).[1]
    
  • Crucial: Do not add the catalyst yet.

  • Add 1,4-Dioxane (8 mL) and Water (2 mL).

Step 2: Degassing (The "Freeze-Pump-Thaw" Alternative) Oxygen is the enemy of Palladium(0).[1]

  • Submerge the delivery needle of an Argon line directly into the solvent mixture.

  • Bubble Argon vigorously for 15 minutes while stirring.

  • Why? This displaces dissolved oxygen that would otherwise oxidize the phosphine ligands and deactivate the catalyst.

Step 3: Catalyst Addition & Reaction

  • Remove the needle. Add the

    
      catalyst quickly.[1][2]
    
  • Immediately seal the flask with a septum or cap. Purge the headspace with Argon for 1 minute.

  • Place the vessel in a pre-heated oil bath at 90°C .

  • Stir vigorously (800 RPM) for 4–12 hours .

    • Monitoring: Check TLC (Hexane/EtOAc 4:1) every 2 hours. The starting bromide (

      
      ) should disappear; a fluorescent blue/purple spot (product) will appear.[1]
      

Step 4: Workup & Purification [1]

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and Water (10 mL) .

  • Separate the layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).[1]

  • Combine organic layers and wash with Brine (20 mL) .

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.

    • Note: The product is often a crystalline solid.

Experimental Workflow Diagram

This visual guide ensures the operator follows the critical sequence of "Degas -> Catalyst -> Heat".

WorkflowStartStart:Combine Substrate,Boronic Acid, BaseSolventAdd Solvent:Dioxane/H2O (4:1)Start->SolventDegasCRITICAL STEP:Degas (Argon Sparge)15 minsSolvent->DegasCatAddAdd Catalyst:Pd(dppf)Cl2Degas->CatAddHeatHeat:90°C, 4-12hCatAdd->HeatMonitorMonitor:TLC / LCMSHeat->MonitorMonitor->HeatIncompleteWorkupWorkup:EtOAc ExtractSilica ColumnMonitor->WorkupConversion >95%

Caption: Figure 2. Operational workflow for the Suzuki coupling. Note that catalyst addition occurs AFTER degassing to maximize activity.

Troubleshooting & Mechanistic Insights

Low Conversion
  • Cause: Oxygen poisoning or inactive catalyst.

  • Solution: Ensure rigorous degassing. Switch to a fresh batch of catalyst. If the substrate is sterically hindered (e.g., ortho-substituted boronic acid), switch to Pd(XPhos) G2 or increase temperature to 110°C in Toluene/Water.[1]

Protodeboronation
  • Symptom: Formation of the non-coupled arene (Ar-H) from the boronic acid.[1]

  • Cause: High temperature with electron-rich heterocyclic boronic acids.

  • Solution: Use Boronic Esters (Pinacol esters) instead of acids, or switch to anhydrous conditions (DMF/Cs2CO3).[1]

N-Arylation (Side Reaction)[1]
  • Symptom: Product mass + Ar group, but incorrect NMR splitting (N-substituted).

  • Mechanism: The free NH of the carbazole can undergo Buchwald-Hartwig coupling.

  • Control: The use of Weak Bases (

    
    )  and Non-polar Solvents  (Dioxane) minimizes deprotonation of the carbazole NH (
    
    
    ), favoring the Suzuki cycle over N-arylation.[1] Strong bases like NaOtBu must be avoided.

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. Retrieved from

  • National Institutes of Health (NIH). (2014).[1] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from

  • Beilstein Journals. (2021). Synthesis, crystal structures and properties of carbazole-based [6]helicenes fused with an azine ring. Retrieved from [1]

  • Semantic Scholar. (2008).[1] Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from

  • Myers, A. G. (2008).[1] The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. Retrieved from

  • Fisher Scientific. (2023).[1] Suzuki-Miyaura Cross-Coupling Reaction Protocol. Retrieved from

Using 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole in Medicinal Chemistry

Executive Summary

This compound is a high-value halogenated heterocyclic intermediate serving as a critical scaffold in the synthesis of tetrahydrocarbazole (THC) derivatives.[1] While the 3-substituted THC core is widely recognized in established therapeutics like Ramatroban (anti-allergic/thromboxane antagonist) and Frovatriptan (anti-migraine), the 2-bromo isomer offers a distinct vector for Structure-Activity Relationship (SAR) exploration.[1]

This guide details the protocols for leveraging this intermediate to access novel chemical space. By utilizing the orthogonal reactivity of the C2-Bromine (electrophilic cross-coupling) and the N5-Indole nitrogen (nucleophilic alkylation), researchers can rapidly generate diverse libraries of bioactive compounds targeting GPCRs, kinase inhibition, and antiviral pathways.[2]

Chemical Context & Scaffold Analysis

The tetrahydrocarbazole framework is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the indole core of tryptophan while offering enhanced lipophilicity and metabolic stability via the saturated cyclohexane ring.

Structural Versatility:

  • Site A (C-Br, Position 2): The primary handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] Modification here alters the electronic landscape of the benzene ring and extends the molecule into new hydrophobic pockets of the target protein.[2]

  • Site B (N-H, Position 5): The nucleophilic handle. Functionalization here (e.g., acetic/propanoic acid chains) is critical for receptor binding affinity (as seen in Ramatroban) and solubility modulation.[1]

  • Site C (Saturated Ring): susceptible to oxidation to fully aromatic carbazoles or further functionalization (e.g., ketone introduction), though this guide focuses on the stable tetrahydro- form.

ScaffoldAnalysis Core 2-Bromo-6,7,8,9- tetrahydro-5H-carbazole (The Scaffold) PathA Path A: C-C/C-N Coupling (Suzuki/Buchwald) Target: SAR Expansion Core->PathA Pd-Catalysis (Br site) PathB Path B: N-Alkylation (Base + Alkyl Halide) Target: PK/Binding Affinity Core->PathB NaH/DMF (NH site) PathC Path C: Aromatization (Oxidation) Target: Fully Aromatic Carbazoles Core->PathC DDQ/Sulfur

Figure 1: Orthogonal functionalization pathways for the 2-bromo-THC scaffold.

Application Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C2-Arylation)

Objective: To introduce an aryl or heteroaryl moiety at the 2-position, creating a biaryl system common in kinase inhibitors.

Mechanistic Insight: The electron-rich nature of the indole ring can sometimes poison Pd catalysts.[1] Therefore, using a phosphine ligand with a wide bite angle (like XPhos or SPhos) or a robust precatalyst system is recommended over standard Pd(PPh3)4 to ensure high turnover numbers (TON).[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%) or Pd2(dba)3/XPhos[1]

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered substrates)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the 2-bromo substrate, aryl boronic acid, and base. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.[2]

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours. Monitor conversion via HPLC or TLC (Eluent: Hexane/EtOAc 8:2).

    • Checkpoint: The starting bromide (Rf ~0.[1]6) should disappear; the coupled product usually fluoresces strongly under UV (254/365 nm).[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry organic layer over Na2SO4.[1][]

  • Purification: Flash column chromatography (Silica gel).

Data Validation (Expected):

  • HPLC: >98% purity.[1][4]

  • 1H NMR: Disappearance of the specific C2-H signal; appearance of new aromatic protons from the coupling partner.

Protocol B: N-Alkylation (Indole Nitrogen Functionalization)

Objective: To attach a carboxylic acid side chain (via ester intermediate), mimicking the pharmacophore of Ramatroban-class antagonists.

Mechanistic Insight: The indole nitrogen (pKa ~17) requires a strong base for deprotonation.[1] However, the tetrahydrocarbazole nitrogen is slightly more nucleophilic than a standard indole due to the electron-donating alkyl ring. Control of temperature is vital to prevent C-alkylation (a common side reaction).[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Ethyl bromoacetate or Methyl 3-bromopropionate (1.1 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Methodology:

  • Deprotonation: Dissolve the substrate in anhydrous DMF at 0°C under N2. Carefully add NaH portion-wise.

    • Observation: Evolution of H2 gas.[1] Stir at 0°C for 30 mins until gas evolution ceases and the solution turns clear/yellow.

  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Carefully quench with saturated NH4Cl solution (exothermic).

  • Extraction: Extract with EtOAc (3x). Crucial: Wash the combined organic phase extensively with water (5x) to remove DMF, which can interfere with crystallization.

  • Purification: Recrystallization from Ethanol/Water often yields high-purity product without chromatography.[1]

Quantitative Data Summary

ParameterProtocol A (Suzuki)Protocol B (N-Alkylation)
Primary Challenge Protodeboronation of partnerC-alkylation side products
Optimal Temp 85°C0°C

25°C
Typical Yield 75–92%85–95%
Key QC Marker 1H NMR (Aromatic region)1H NMR (N-CH2 shift ~4.5 ppm)
Green Alternative Ethanol/Water solventK2CO3/Acetone (milder base)

Experimental Workflow Diagram

The following diagram illustrates the integrated workflow for generating a library of 2-functionalized tetrahydrocarbazoles using the protocols described above.

Workflow Start Start: 2-Bromo-6,7,8,9- tetrahydro-5H-carbazole Decision Target Architecture? Start->Decision Route1 Route 1: Core Diversification (Suzuki Coupling) Decision->Route1 Modify Aryl Core Route2 Route 2: Solubility/Affinity Tuning (N-Alkylation) Decision->Route2 Modify Linker Step1A Reactants: Ar-B(OH)2 + Pd(dppf)Cl2 Cond: Dioxane/H2O, 85°C Route1->Step1A Step1B Reactants: NaH + Br-R-COOEt Cond: DMF, 0°C -> RT Route2->Step1B Inter1 Intermediate: 2-Aryl-THC Step1A->Inter1 Inter2 Intermediate: N-Alkylated-2-Bromo-THC Step1B->Inter2 Final Final Library Generation (Saponification / Further Coupling) Inter1->Final Optional N-Alkylation Inter2->Final Optional Suzuki

Figure 2: Integrated synthetic workflow for library generation.

Safety & Handling

  • Brominated Compounds: Generally act as alkylating/arylating agents.[1] Handle in a fume hood.

  • Palladium Catalysts: Heavy metal waste must be segregated.[1]

  • Sodium Hydride: Pyrophoric.[1] Reacts violently with water.[1] Use dry glassware and inert atmosphere.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Miyaura, N., & Suzuki, A. (1995).[2][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1]

  • Tetrahydrocarbazole as a Pharmaceutical Scaffold (Ramatroban Context)

    • Rosentreter, U., et al. (1989).[2] Synthesis and Absolute Configuration of the Thromboxane Antagonist Ramatroban. Arzneimittel-Forschung, 39(12), 1519–1521. Link

  • Synthesis of Functionalized Carbazoles

    • Schmidt, A. H., et al. (2007).[2] Efficient Synthesis of Carbazole Derivatives via Pd-Catalyzed Reactions. Journal of Organic Chemistry. Link[1]

  • Properties of this compound

    • PubChem Compound Summary for CID 128496 (Related Structure/Derivatives).[1] Link

Sources

Application Note: Synthesis of Ramatroban Analogs via 2-Bromo-Tetrahydrocarbazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Clinical Context

Ramatroban (BAY u 3405) is a dual antagonist of the Thromboxane A2 receptor (TP) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2). While originally developed for allergic rhinitis and asthma, recent clinical interest has surged due to its potential in modulating thrombo-inflammation (e.g., in COVID-19 pathology) and fibrotic diseases.

The development of Ramatroban analogs focuses on decoupling these two activities to improve selectivity. A critical synthetic strategy involves functionalizing the 1,2,3,4-tetrahydrocarbazole core.[1][2][3] This guide details a divergent synthetic protocol using 2-bromo-1,2,3,4-tetrahydrocarbazole (specifically the 2-bromo-3-oxo intermediate) as a versatile electrophilic handle. This precursor allows for the introduction of diverse nucleophiles (aryl, alkyl, thio-aryl) at the C2 position, proximal to the sulfonamide pharmacophore, to modulate potency and metabolic stability.

Strategic Synthetic Logic

The standard synthesis of Ramatroban involves a Fischer Indole cyclization followed by reductive amination at the C3 position. However, to generate C2-functionalized analogs , we introduce a regiospecific bromination step.

Why use the 2-Bromo Precursor?

  • Proximity to Binding Site: The C2 position is adjacent to the C3-sulfonamide (the primary pharmacophore). Substituents here can sterically influence the sulfonamide conformation or engage in additional hydrophobic interactions within the CRTH2 binding pocket.

  • Divergent Synthesis: The bromo-ketone intermediate serves as a "common ancestor" for a library of analogs via nucleophilic displacement or palladium-catalyzed cross-coupling (Suzuki/Buchwald) before the final reductive amination.

Pathway Visualization

The following diagram outlines the workflow from the Fischer Indole core to the final Ramatroban analog library.

RamatrobanSynthesis Start Cyclohexane-1,4-dione Monoethylene Acetal Core 1,2,3,4-Tetrahydrocarbazol-3-one (Core Scaffold) Start->Core Fischer Indole (AcOH/Reflux) Hydrazine Phenylhydrazine Hydrazine->Core BromoInt 2-Bromo-1,2,3,4-tetrahydrocarbazol-3-one (The '2-Bromo Precursor') Core->BromoInt Regioselective Bromination (PTT or NBS) Analog1 C2-Thio/Aryl Analogs (Nucleophilic Displacement) BromoInt->Analog1 S_N2 Displacement Analog2 C2-Alkyl/Aryl Analogs (Pd-Catalyzed Coupling) BromoInt->Analog2 Suzuki/Negishi RedAm Reductive Amination (Stereoselective) Analog1->RedAm Analog2->RedAm Sulfon Sulfonylation (4-F-Ph-SO2Cl) RedAm->Sulfon Install Pharmacophore Final Ramatroban Analog (C2-Functionalized) Sulfon->Final N9-Alkylation (if not pre-installed)

Caption: Divergent synthesis of Ramatroban analogs utilizing the 2-bromo-3-oxo-tetrahydrocarbazole intermediate for C2-library generation.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core & 2-Bromo Precursor

This phase constructs the tetrahydrocarbazole skeleton and installs the reactive bromine handle.

Step 1: Fischer Indole Cyclization
  • Reagents: 1,4-cyclohexanedione monoethylene acetal (1.0 eq), Phenylhydrazine (1.0 eq), Glacial Acetic Acid (Solvent/Catalyst).

  • Protocol:

    • Dissolve phenylhydrazine in glacial acetic acid (5 vol).

    • Add 1,4-cyclohexanedione monoethylene acetal dropwise at room temperature.

    • Heat to reflux (110°C) for 2 hours. The acetal hydrolyzes in situ, and the resulting ketone undergoes cyclization.

    • Workup: Cool to RT. Pour into ice water. The precipitate is filtered, washed with water, and dried.[4]

    • Product: 1,2,3,4-tetrahydrocarbazol-3-one.

Step 2: Regioselective Bromination (The Key Precursor)
  • Objective: To synthesize 2-bromo-1,2,3,4-tetrahydrocarbazol-3-one .

  • Critical Insight: Direct bromination with Br2 can lead to over-bromination or aromatic substitution. Using Phenyltrimethylammonium tribromide (PTT) ensures mono-bromination at the alpha-position (C2) of the ketone.

  • Protocol:

    • Dissolve 1,2,3,4-tetrahydrocarbazol-3-one (10 mmol) in anhydrous THF (50 mL).

    • Cool to 0°C under Nitrogen.

    • Add PTT (10.5 mmol) portion-wise over 15 minutes.

    • Allow to warm to RT and stir for 2 hours. Monitor by TLC (formation of a less polar spot).

    • Quench: Add saturated NaHCO3 solution. Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

    • Validation: 1H NMR should show a diagnostic multiplet/doublet of doublets at ~4.5-4.8 ppm (CH-Br) and loss of one alpha-proton signal.

Phase 2: Analog Generation (Displacement/Coupling)

This step differentiates the "Analog" from the parent drug.

  • Option A: Nucleophilic Displacement (e.g., C2-Thioarylation)

    • React the 2-bromo precursor with thiophenols or amines in DMF with K2CO3. This introduces lipophilic bulk at C2.

  • Option B: Cross-Coupling

    • Use Suzuki conditions (Arylboronic acid, Pd(dppf)Cl2, Cs2CO3, Dioxane/Water) to install an aryl group at C2. Note: This requires careful control to avoid aromatization of the ring.

Phase 3: Assembly of Ramatroban Functionality

Once the C2 position is modified, the core Ramatroban pharmacophores (C3-sulfonamide and N9-propanoic acid) are installed.

Step 3: Stereoselective Reductive Amination
  • Reagents: C2-Modified Ketone, Ammonium Acetate (excess), NaBH3CN (Sodium cyanoborohydride).

  • Protocol:

    • Dissolve ketone in MeOH. Add NH4OAc (10 eq). Stir for 1 hour to form the imine.

    • Add NaBH3CN (1.5 eq) and stir at RT for 12 hours.

    • Note: This yields the racemic amine. For Ramatroban (3R), resolution with L-tartaric acid or Chiral HPLC is required later, or use an asymmetric transaminase (enzymatic route) if available.

Step 4: Sulfonylation
  • Reagents: 4-fluorobenzenesulfonyl chloride, Triethylamine (TEA), DCM.

  • Protocol:

    • Suspend the amine hydrochloride in DCM. Add TEA (3 eq).

    • Cool to 0°C. Add sulfonyl chloride (1.1 eq) dropwise.

    • Stir 4 hours. Wash with 1N HCl and Brine.

Step 5: N-Alkylation (Final Step)
  • Reagents: Methyl acrylate (or Ethyl bromoacetate followed by homologation), Triton B (Catalyst) or NaH.

  • Protocol:

    • Dissolve the sulfonamide in MeCN.

    • Add Methyl Acrylate (excess) and Triton B (cat). Heat to reflux.[2][3][4][5]

    • Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid.

Analytical Validation & Quality Control

Data Summary Table: Key Intermediate Specifications
CompoundAppearanceKey 1H NMR Signal (CDCl3)Mass Spec (ESI+)
Core Ketone Beige Solid

3.60 (s, 2H, C2-H)
[M+H]+ 186.1
2-Bromo Precursor Yellow Solid

4.75 (dd, 1H, C2-H-Br)
[M+H]+ 264.0 / 266.0
Ramatroban Analog White Solid

7.8-7.9 (m, Sulfonyl Ar-H)
[M+H]+ varies
Troubleshooting Guide
  • Issue: Aromatization of the cyclohexene ring during bromination.

    • Fix: Ensure temperature does not exceed 0°C during PTT addition. Avoid excess base.

  • Issue: Poor yield in N-alkylation (Step 5).

    • Fix: The sulfonamide NH is acidic. Use NaH in DMF if Triton B/Acrylate Michael addition is sluggish.

  • Issue: Racemization.

    • Fix: If using chiral starting materials, avoid strong bases at high temps. Verify ee% using Chiralpak AD-H column (Hexane/IPA mobile phase).

References

  • Original Synthesis: Rosentreter, U., et al. (1989). Synthesis and absolute configuration of the thromboxane antagonist ramatroban. Arzneimittel-Forschung, 39(12), 1519-1521. Link

  • Ramatroban Pharmacology: Ishizuka, T., et al. (2004). Ramatroban (BAY u 3405): A novel dual antagonist of TXA2 receptor and CRTH2. Cardiovascular Drug Reviews, 22(2), 71-90. Link

  • Analog Synthesis (Athersys): Robarge, M. J., et al. (2005).[6] Isosteric ramatroban analogs: selective and potent CRTH-2 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(6), 1749-1753.[7] Link

  • Tetrahydrocarbazole Bromination: Guhanathan, S., et al. (2018). Synthesis of 2,7-dibromo tetrahydrocarbazole. World Journal of Pharmaceutical Research, 7(8), 291-305. Link

  • General Fischer Indole Protocols: Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-Tetrahydrocarbazole.[1][2][3][4][8][9][10][11][12] Organic Syntheses, 30, 90. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-Tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of the tetrahydrocarbazole (THC) scaffold.

Executive Summary & Structural Scope

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs like Ramatroban (thromboxane antagonist) and Frovatriptan (5-HT receptor agonist).

CRITICAL NOMENCLATURE ALERT: Before proceeding, the researcher must verify the position of the bromine atom, as "2-bromo" is often used ambiguously in literature:

  • IUPAC Designation (Aliphatic): 2-bromo-1,2,3,4-tetrahydrocarbazole . The bromine is located on the cyclohexane ring (sp³ carbon). This is a secondary alkyl bromide and requires specialized "Greg Fu" conditions to prevent

    
    -hydride elimination.
    
  • Medicinal Chemistry Designation (Aromatic): Often refers to 6-bromo-1,2,3,4-tetrahydrocarbazole (analogous to the 2-position of the fully aromatic carbazole). The bromine is on the benzene ring (sp² carbon). This is an aryl bromide and follows standard Suzuki/Buchwald protocols.

This guide provides distinct protocols for BOTH scenarios to ensure complete coverage.

Strategic Analysis: Reactivity & Challenges

The Aromatization Risk

The cyclohexene ring of THC is prone to oxidation (dehydrogenation) to form fully aromatic carbazole, especially under high heat or in the presence of Pd/C.

  • Mitigation: Use inert atmospheres (Ar/N₂) rigorously. Avoid nitrobenzene or other oxidants. Keep reaction times <12 hours where possible.

The N-H Acidic Proton

The indole N-H (pKa ~17) can be deprotonated by strong bases (NaOtBu, KHMDS), potentially poisoning the catalyst or leading to competing N-arylation.

  • Strategy: For Suzuki couplings, use milder bases (K₂CO₃, K₃PO₄). For Buchwald couplings, consider protecting the nitrogen (e.g., Boc, Benzyl) if yields are low, though modern catalysts (e.g., BrettPhos) often tolerate free N-H.

Visualizing the Reaction Pathways

The following diagram outlines the divergent pathways based on the bromine position.

ReactionPathways Substrate Bromo-Tetrahydrocarbazole (Starting Material) Decision Bromine Position? Substrate->Decision PathA Aromatic Br (Pos 6/7) (sp² Aryl Halide) Decision->PathA Standard PathB Aliphatic Br (Pos 2) (sp³ Alkyl Halide) Decision->PathB Niche/Difficult ProdA Biaryl/Amino-THC (Drug Scaffold) PathA->ProdA Pd(dppf)Cl2 / XPhos Standard Cross-Coupling Risk Risk: Aromatization to Carbazole PathA->Risk Oxidation ProdB Alkyl-Functionalized THC (Novel Core) PathB->ProdB Pd(OAc)2 / PCy3 (Fu Conditions) PathB->Risk Elimination

Figure 1: Divergent catalytic strategies based on the hybridization of the carbon-bromine bond.

Protocol A: Aryl Cross-Coupling (The "Drug Scaffold" Standard)

Applicable for: 6-bromo-1,2,3,4-tetrahydrocarbazole (and 5-, 7-, 8- isomers).

Suzuki-Miyaura Coupling (C-C Bond)

This protocol is optimized for high tolerance of the free N-H group and prevention of aromatization.

Reagents:

  • Substrate: 6-bromo-THC (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) – Chosen for stability and resistance to oxidation.

  • Base: K₂CO₃ (2 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Protocol:

  • Setup: Charge a microwave vial or Schlenk flask with 6-bromo-THC, boronic acid, and Pd(dppf)Cl₂.

  • Inerting: Seal and purge with Argon for 5 minutes (vacuum/backfill x3). Critical: Oxygen promotes aromatization.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat to 85°C for 4–6 hours. (Monitor by LCMS; avoid overnight heating to minimize carbazole formation).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Buchwald-Hartwig Amination (C-N Bond)

Note: If the free N-H interferes, protect with Boc first.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or BrettPhos (4 mol%). XPhos is excellent for preventing catalyst poisoning by the indole nitrogen.

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (weak base preferred if substrate is sensitive).

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Protocol B: Aliphatic Cross-Coupling (The "True" 2-Bromo)

Applicable for: 2-bromo-1,2,3,4-tetrahydrocarbazole (Secondary Alkyl Bromide).

Challenge: Secondary alkyl bromides undergo rapid


-hydride elimination to form alkenes (creating a double bond in the cyclohexane ring) rather than coupling.
Solution:  Use "Greg Fu Conditions" utilizing bulky, electron-rich phosphines.

Step-by-Step Protocol:

  • Catalyst Prep: In a glovebox, mix Pd(OAc)₂ (5 mol%) and PCy₃ (tricyclohexylphosphine, 10 mol%) or Pd(P(tBu)₃)₂ .

  • Reaction Assembly: Add 2-bromo-THC (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent: Add Toluene/Water (20:1 ratio). The trace water is crucial for the boronic acid activation.

  • Conditions: Stir vigorously at Room Temperature or mild heat (40°C). Do not overheat (>60°C) as this accelerates elimination.

  • Time: These reactions are slower; run for 12–24 hours.

Optimization & Troubleshooting Workflow

Use this decision tree to troubleshoot low yields.

Optimization Start Low Yield / Failure Check1 Is Product Aromatized? (Carbazole formed) Start->Check1 Sol1 Reduce Temp (<80°C) Degas Solvents thoroughly Check1->Sol1 Yes Check2 Starting Material Recovered? Check1->Check2 No Sol2 Change Catalyst (Try XPhos Pd G3) Check2->Sol2 Yes Check3 Dehalogenation observed? Check2->Check3 No (Complex Mix) Sol3 Switch Solvent (Use THF instead of alcohol) Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common failure modes in THC coupling.

Data Summary Table

VariableProtocol A (Aryl/6-Br)Protocol B (Alkyl/2-Br)
Primary Challenge Oxidation to Carbazole

-Hydride Elimination
Preferred Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd(OAc)₂ / PCy₃
Ligand Class Bidentate (dppf) or Biaryl (XPhos)Bulky Alkyl Phosphine
Temperature 80–100°C25–50°C
Base K₂CO₃ (aq)K₃PO₄ or Cs₂CO₃
Atmosphere Argon (Standard)Argon (Strict Glovebox preferred)

References

  • BenchChem. "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole." (Applicable analog chemistry).

  • Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Scientific Background on the Nobel Prize in Chemistry 2010.

  • Vertex AI Search. "Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization." PubMed/PMC.

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

  • Organic Chemistry Portal. "Suzuki Coupling of Alkyl Halides." (Reference for Protocol B conditions).

Sources

Application Notes & Protocols: Strategic Synthesis of Carbazole-Based Alkaloids from 2-Bromo-1,2,3,4-tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole alkaloids represent a critical class of natural and synthetic compounds with a wide array of biological activities, including antitumor, antibiotic, and anti-inflammatory properties.[1][2] This document provides a detailed guide for the strategic synthesis of diverse carbazole-based alkaloids utilizing 2-bromo-1,2,3,4-tetrahydrocarbazole as a versatile and pivotal intermediate. We will explore the rationale behind modern synthetic methodologies, focusing on palladium-catalyzed cross-coupling reactions, and provide robust, step-by-step protocols for key transformations. This guide is designed to empower researchers to move beyond established procedures and rationally design synthetic routes to novel carbazole derivatives.

Introduction: The Strategic Importance of 2-Bromo-1,2,3,4-tetrahydrocarbazole

The 1,2,3,4-tetrahydrocarbazole (THCz) core is a prominent structural motif in numerous biologically active natural products.[3][4] The strategic introduction of a bromine atom at the C-2 position of the THCz scaffold creates a highly valuable synthetic intermediate. This "handle" allows for the selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through powerful and versatile palladium-catalyzed cross-coupling reactions.[5][6][7] This approach offers a modular and efficient pathway to a diverse library of carbazole alkaloids, which can be further modified by the final-step aromatization of the tetrahydro-ring system.

The overall synthetic strategy is a multi-stage process that provides multiple points for diversification.

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Functionalization cluster_2 Part 3: Final Aromatization A Phenylhydrazine + Cyclohexanone Derivative B Fischer Indole Synthesis A->B C 1,2,3,4-Tetrahydrocarbazole (THCz) B->C D Bromination C->D E 2-Bromo-THCz (Key Intermediate) D->E F C-N Coupling (Buchwald-Hartwig) E->F G C-C Coupling (Suzuki-Miyaura) E->G H Diverse Alkaloid Precursors F->H G->H I Dehydrogenation (e.g., Pd/C, DDQ) H->I J Target Carbazole Alkaloid I->J

Caption: Overall synthetic workflow.

Synthesis of the Key Intermediate: 2-Bromo-1,2,3,4-tetrahydrocarbazole

The foundational step is the reliable synthesis of the tetrahydrocarbazole scaffold, most commonly achieved via the Fischer indole synthesis.[3][8][9] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with a cyclohexanone derivative, followed by a[6][6]-sigmatropic rearrangement.[3]

Protocol 2.1: Synthesis of 1,2,3,4-tetrahydrocarbazole (THCz)

This protocol is adapted from established literature procedures.[10][11]

Materials:

  • Cyclohexanone (98 g, 1.0 mol)

  • Phenylhydrazine (108 g, 1.0 mol)

  • Glacial Acetic Acid (360 g)

  • Methanol

  • Deionized Water

Procedure:

  • To a 1-L three-necked round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add cyclohexanone and glacial acetic acid.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add phenylhydrazine via the dropping funnel over a period of 1 hour.

  • Continue refluxing for an additional hour after the addition is complete.

  • Pour the hot reaction mixture into a 1.5-L beaker and stir manually as it cools and solidifies.

  • Cool the solid mass to approximately 5°C in an ice bath and collect the solid by vacuum filtration.

  • Wash the filter cake sequentially with 100 mL of cold water and 100 mL of cold 75% ethanol.

  • Air-dry the crude product overnight.

  • Recrystallize the crude solid from methanol to yield pure 1,2,3,4-tetrahydrocarbazole. Expected yield: 76–85%.[11]

Protocol 2.2: Bromination of THCz

The subsequent bromination at the C-2 position is a critical step for installing the reactive handle.

Materials:

  • 1,2,3,4-tetrahydrocarbazole (17.1 g, 0.1 mol)

  • N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol)

  • Carbon Tetrachloride (or a suitable alternative solvent like Dichloromethane)

  • Benzoyl Peroxide (catalytic amount)

Procedure:

  • Dissolve THCz in the chosen solvent in a round-bottomed flask.

  • Add NBS and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with a sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-bromo-1,2,3,4-tetrahydrocarbazole.

Core Functionalization via Palladium-Catalyzed Cross-Coupling

With the 2-bromo-THCz intermediate in hand, the door is open to a vast array of structural diversification. Palladium-catalyzed cross-coupling reactions are the tools of choice for their high efficiency, functional group tolerance, and well-understood mechanisms.[1][6][7][12]

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling an aryl halide with an amine.[13] This reaction is central to synthesizing alkaloids containing amino-substituted carbazole cores or for linking nitrogen-containing heterocyclic moieties.

Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[13][14] The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos stabilize the palladium center and promote the reductive elimination step.[14][15]

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 3.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-THCz (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%)

  • XPhos (2-10 mol%) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) (1.5-2.5 equiv)[16]

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, the phosphine ligand, and the base.

  • Add the 2-Bromo-THCz and the amine coupling partner.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture at 80-110°C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the N-substituted-2-amino-THCz derivative.

Catalyst SystemBaseTypical TemperatureNucleophile ScopeReference
Pd₂(dba)₃ / XPhosNaOtBu90-110 °CPrimary/Secondary Aliphatic & Aromatic Amines[15]
Pd(OAc)₂ / SPhosK₂CO₃100 °CAnilines, Heterocyclic Amines[17]
Pd precatalyst / tBuBrettPhosLHMDSRoom Temp - 80 °CUnprotected Heterocyclic Amines[16]

Table 1: Recommended conditions for Buchwald-Hartwig amination.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, reacting an organohalide with an organoboron species.[5][18][19] This is the premier method for introducing aryl, heteroaryl, or vinyl groups onto the THCz scaffold, which is a common feature in many complex carbazole alkaloids.

Mechanism Rationale: Similar to the Buchwald-Hartwig reaction, the cycle begins with the oxidative addition of 2-bromo-THCz to a Pd(0) species. The crucial next step is transmetalation, where the organic group from the boron atom is transferred to the palladium center, facilitated by a base. Reductive elimination then forms the new C-C bond and regenerates the Pd(0) catalyst.[12]

Protocol 3.2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-THCz (1.0 equiv)

  • Aryl or Vinyl Boronic Acid or Boronic Ester (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (1-5 mol%)

  • Aqueous base solution (e.g., 2M K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., Dioxane, Toluene/Ethanol, or DMF)

Procedure:

  • In a flask, combine 2-Bromo-THCz, the boronic acid/ester, and the palladium catalyst.

  • Add the solvent system followed by the aqueous base.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100°C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-substituted-THCz derivative.

CatalystBaseSolvent SystemCoupling Partner ScopeReference
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂OAryl & Heteroaryl Boronic Acids[18][19]
PdCl₂(dppf)Cs₂CO₃DioxaneElectron-rich/deficient Aryl Boronic Esters[20]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OVinylboronic Acids, Sterically Hindered Partners[17]

Table 2: Recommended conditions for Suzuki-Miyaura coupling.

Final Step: Aromatization to the Carbazole Core

For many target alkaloids, the final step involves the dehydrogenation of the THCz ring to form the fully aromatic carbazole system. This transformation increases planarity and alters the electronic properties of the molecule, often being crucial for biological activity.

Common Reagents:

  • Palladium on Carbon (Pd/C): A catalytic amount of 10% Pd/C in a high-boiling solvent like cumene or p-cymene at reflux provides a clean and effective method for dehydrogenation, producing H₂ gas as the only byproduct.[21][22][23]

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A stoichiometric amount of DDQ is a powerful chemical oxidant that works at lower temperatures, often in solvents like THF or dioxane.[1][24]

Protocol 4.1: Dehydrogenation using Pd/C

Materials:

  • Substituted 1,2,3,4-tetrahydrocarbazole (1.0 equiv)

  • 10% Palladium on Carbon (10-20% by weight)

  • Cumene (or other high-boiling, inert solvent)

Procedure:

  • Combine the substituted THCz and Pd/C in a round-bottomed flask equipped with a reflux condenser.

  • Add the solvent and heat the mixture to reflux (approx. 152°C for cumene).

  • Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad thoroughly with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the final carbazole alkaloid.

Conclusion and Outlook

The use of 2-bromo-1,2,3,4-tetrahydrocarbazole as a strategic intermediate provides a robust and highly adaptable platform for the synthesis of a wide range of carbazole-based alkaloids. By mastering modern palladium-catalyzed cross-coupling reactions and subsequent aromatization, researchers can efficiently access known natural products and design novel analogs with potentially enhanced therapeutic properties. The protocols outlined herein serve as a validated starting point for the exploration of this rich and pharmacologically significant chemical space.

References

  • Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. National Center for Biotechnology Information. [Link]

  • Palladium-catalyzed total synthesis of the antibiotic carbazole alkaloids carbazomycin G and H. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Palladium-Catalyzed Synthesis of Pyrayaquinones, Murrayaquinones, and Murrayafoline-B. The Journal of Organic Chemistry. [Link]

  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]

  • Palladium -catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids. The Research Repository @ WVU - West Virginia University. [Link]

  • Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. [Link]

  • Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Taylor & Francis Online. [Link]

  • Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd. [Link]

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]

  • 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. [Link]

  • Synthesis of New Precursors for the Carbazole Alkaloids. Asian Journal of Chemistry. [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Frontiers in Chemistry. [Link]

  • A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. Organic & Medicinal Chemistry International Journal. [Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Taylor & Francis Online. [Link]

  • The Fischer Indole Synthesis. Nature. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • ChemInform Abstract: Dehydrogenation of 1,2,3,4-Tetrahydroquinoline and Its Related Compounds: Comparison of Pd/C-Ethylene System and Activated Carbon-O2 System. ResearchGate. [Link]

  • Synthesis of carbazoles and derivatives from allenes. MDPI. [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Synthesis of Natural Carbazole Alkaloids: An Update. ResearchGate. [Link]

  • Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. American Chemical Society. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Understanding the Dehydrogenation Mechanism of Tetrahydrocarbazole over Palladium Using a Combined Experimental and Density Functional Theory Approach. Scilit. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

  • carbazole by dehydrogenation of 1,2,3,4-tetrahydrocarbazole on palladium catalyst. Sciencemadness Discussion Board. [Link]

  • Synthesis of Novel 1,2,3,4-Tetrahydrocarbazole Derivatives of Biological Interest. MDPI. [Link]

  • Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Oklahoma State University. [Link]

  • Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments. [Link]

  • Ligand-Free Pd-Catalyzed Domino Synthesis of Carbazoles via Dehydrogenative Aromatization/C(sp2)–C(sp2) Coupling Sequence. ACS Publications. [Link]

  • 1,2,3,4-tetrahydrocarbazole. Organic Syntheses. [Link]

  • Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole). Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Bromination of 6,7,8,9-Tetrahydro-5H-Carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals to address the specific challenges encountered during the electrophilic bromination of 6,7,8,9-tetrahydro-5H-carbazole. As Senior Application Scientists, our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses the most common issues encountered during the synthesis, providing a clear path from problem to solution.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I resolve this?

Low yield is a frequent issue stemming from several controllable factors. A systematic approach is key to diagnosis.

Primary Cause A: Incomplete Reaction

The reaction may not have proceeded to completion, leaving a significant amount of starting material.

  • Underlying Expertise: The carbazole nitrogen activates the aromatic ring, but the reaction kinetics are still highly dependent on temperature and time. Electrophilic aromatic substitution is not always instantaneous, especially with a milder brominating agent like N-Bromosuccinimide (NBS).

  • Solution:

    • Reaction Monitoring: The most critical step is to monitor the reaction's progress. Use Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting material spot and the appearance of the product spot(s).[1]

    • Extended Reaction Time: If starting material persists, extend the reaction time. Some protocols note reaction times of up to 24 hours to ensure full conversion.[1][2][3]

    • Temperature Optimization: While initial addition of the brominating agent is often done at 0°C to control exothermicity and side reactions, allowing the mixture to slowly warm to room temperature can be necessary to drive the reaction to completion.[2][3]

Primary Cause B: Sub-optimal Reagent Stoichiometry or Purity

Incorrect molar ratios or degraded reagents are common culprits for poor performance.

  • Underlying Expertise: NBS can degrade over time, especially with exposure to moisture and light, reducing its effective concentration. Furthermore, the stoichiometry of NBS directly controls the extent of bromination.

  • Solution:

    • Verify Stoichiometry: For mono-bromination, use a molar ratio of NBS to carbazole of approximately 1.0-1.1:1. For di-bromination (typically at the 3 and 6 positions), a ratio of 2.1-2.2:1 is recommended.[1] An excess can lead to polybromination and purification difficulties, while an insufficient amount will result in an incomplete reaction.

    • Use High-Purity Reagents: Always use freshly opened or properly stored NBS. If degradation is suspected, recrystallizing NBS from water is a standard purification procedure.

Primary Cause C: Inefficient Quenching and Workup

Product can be lost during the isolation phase if not performed correctly.

  • Underlying Expertise: The reaction is typically quenched by pouring the mixture into water, which precipitates the organic product.[2] Incomplete precipitation or loss during filtration will directly impact the isolated yield.

  • Solution:

    • Effective Precipitation: Pour the reaction mixture into a large volume of cold water or an ice-water slurry with vigorous stirring to ensure the product fully precipitates.

    • Thorough Washing: After filtering the precipitate, wash it thoroughly with water to remove any remaining solvent (like DMF) and succinimide byproduct.[2]

    • Extraction as an Alternative: If the product has some water solubility or does not precipitate well, an extractive workup may be necessary. Dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate.

Troubleshooting_Yield start Low Reaction Yield check_tlc Monitor by TLC: Is Starting Material Present? start->check_tlc incomplete_rxn Diagnosis: Incomplete Reaction check_tlc->incomplete_rxn Yes check_stoich Check Reagent Stoichiometry and Purity check_tlc->check_stoich No solution_time Solution: 1. Extend Reaction Time 2. Optimize Temperature incomplete_rxn->solution_time end_node Optimized Yield solution_time->end_node bad_reagents Diagnosis: Incorrect Stoichiometry or Degraded Reagent check_stoich->bad_reagents Issue Found check_workup Review Workup & Isolation Procedure check_stoich->check_workup No Issue solution_reagents Solution: 1. Adjust Molar Ratios 2. Use Fresh/Purified NBS bad_reagents->solution_reagents solution_reagents->end_node bad_workup Diagnosis: Product Loss During Isolation check_workup->bad_workup Issue Found check_workup->end_node No Issue solution_workup Solution: 1. Ensure Complete Precipitation 2. Thorough Washing/Extraction bad_workup->solution_workup solution_workup->end_node

Caption: Troubleshooting workflow for low yield.

Q2: My final product is a mixture of several brominated species. How can I improve the regioselectivity?

Controlling where the bromine adds is crucial for obtaining a pure product.

Primary Cause A: Over-bromination

  • Underlying Expertise: The first bromine atom added to the carbazole ring does not significantly deactivate it. In fact, the ring remains highly activated towards further electrophilic substitution, making the formation of di- and tri-brominated products highly probable if conditions are not controlled.[4] The most activated positions on the tetrahydrocarbazole ring are C3 and C6 (para to the nitrogen), followed by C1 and C8 (ortho to the nitrogen).

  • Solution:

    • Strict Stoichiometric Control: This is the most important factor. For mono-bromination, do not use more than 1.0-1.1 equivalents of NBS. For the targeted synthesis of 3,6-dibromo-6,7,8,9-tetrahydro-5H-carbazole, use ~2.1 equivalents.[1]

    • Controlled Reagent Addition: Add the brominating agent (e.g., a solution of NBS in DMF) dropwise to the carbazole solution at a low temperature (0°C).[2][3] This maintains a low instantaneous concentration of the electrophile, minimizing over-reaction.

Primary Cause B: Formation of Isomeric Products

  • Underlying Expertise: While the C3/C6 positions are electronically favored, substitution at other positions can occur. The choice of solvent and additives can influence the regiochemical outcome.

  • Solution:

    • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are commonly used and are effective at promoting the desired electrophilic substitution pathway.[2]

    • Use of Catalysts: The use of silica gel as a heterogeneous catalyst with NBS has been shown to improve regioselectivity, often favoring para-substitution on activated aromatic rings.[2][5] This method can offer milder reaction conditions and easier workup.[4]

Regioselectivity cluster_products Potential Bromination Products Start 6,7,8,9-Tetrahydro- 5H-carbazole Mono_3 3-Bromo- Start->Mono_3 +1 eq NBS (Major) Mono_1 1-Bromo- Start->Mono_1 +1 eq NBS (Minor) Di_36 3,6-Dibromo- Mono_3->Di_36 +1 eq NBS Tri_136 1,3,6-Tribromo- Di_36->Tri_136 +1 eq NBS

Caption: Regioselectivity and polybromination pathways.

Frequently Asked Questions (FAQs)

Q: Which brominating agent is best: NBS or liquid bromine (Br₂)?

A: For laboratory-scale synthesis, N-Bromosuccinimide (NBS) is overwhelmingly preferred. Liquid bromine is highly corrosive, toxic, and difficult to handle safely. NBS is a crystalline solid that is much easier to weigh and manage. Mechanistically, NBS provides a low, steady concentration of electrophilic bromine, which allows for greater control and higher selectivity, minimizing the formation of polybrominated byproducts.[1][5]

Q: What is the role of the solvent in this reaction?

A: The solvent plays a critical role in facilitating the reaction. Polar aprotic solvents like DMF or acetonitrile are excellent choices. They are effective at dissolving the carbazole substrate and NBS. More importantly, they help to polarize the N-Br bond in NBS, generating the active Br+ electrophile required for electrophilic aromatic substitution. Non-polar solvents like CCl₄ are more suitable for radical reactions and should be avoided if aromatic substitution is the goal.

Q: How should I purify the final brominated product?

A: The primary methods are recrystallization and column chromatography.

  • Recrystallization: If the crude product is relatively clean, recrystallization is an efficient method for purification. Solvents like chloroform, ethanol, or ethyl acetate are often effective.[1][2]

  • Column Chromatography: For mixtures containing multiple isomers or residual starting material, silica gel column chromatography is the most effective method. A gradient elution with a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) will typically allow for the separation of the different brominated species.[6]

Key Parameter Summary

ParameterRecommendationRationale & Impact on Yield/Purity
Brominating Agent N-Bromosuccinimide (NBS)Safer and more selective than Br₂. Provides controlled release of Br⁺, reducing over-bromination.[1][5]
Stoichiometry Mono: 1.0-1.1 eq. NBSDi: 2.1-2.2 eq. NBSDirectly controls the degree of bromination. Excess NBS leads to polybrominated impurities.[1]
Solvent DMF, AcetonitrilePolar aprotic solvents stabilize the electrophilic bromine species, favoring the desired substitution pathway.
Temperature 0°C for addition, then warm to RTLow initial temperature controls the reaction rate and minimizes side reactions. Warming drives the reaction to completion.[2]
Reaction Time 3 - 24 hoursMust be monitored by TLC. Insufficient time leads to low conversion; excessive time may promote side reactions.[1][4]
Additives Silica Gel (optional)Can act as a mild Lewis acid catalyst, potentially improving reaction rate and para-selectivity.[2][5]

Experimental Protocol: Synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-carbazole

This protocol is a representative procedure for selective mono-bromination, synthesized from established methodologies.[2][7]

Materials:

  • 6,7,8,9-tetrahydro-5H-carbazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • N,N-Dimethylformamide (DMF)

  • Distilled Water

  • Ethyl Acetate

  • Sodium Sulfate (anhydrous)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Preparation: In a round-bottom flask, dissolve 6,7,8,9-tetrahydro-5H-carbazole (1.0 eq) in DMF (approx. 10-15 mL per gram of carbazole).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5°C.

  • Reagent Addition: In a separate container, dissolve NBS (1.05 eq) in a minimum amount of DMF. Add this NBS solution dropwise to the cooled carbazole solution over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 3-24 hours.

  • Monitoring: Periodically check the reaction's progress by TLC (e.g., 1:4 Ethyl Acetate:Hexane), monitoring for the consumption of the starting material.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing a large volume of cold distilled water. A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with several portions of distilled water to remove residual DMF and succinimide.

  • Drying: Dry the crude product under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 3-bromo-6,7,8,9-tetrahydro-5H-carbazole.

EAS_Mechanism cluster_mech Electrophilic Aromatic Substitution Mechanism Start Tetrahydrocarbazole + Br⁺ (from NBS) Sigma Step 1: Nucleophilic Attack (Formation of Sigma Complex) Start->Sigma Product Step 2: Deprotonation (Aromaticity Restored) Sigma->Product Final Brominated Product Product->Final

Sources

Recrystallization solvents for purifying 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of this compound (CAS: 78863-99-7).

This compound is a critical intermediate in pharmaceutical development, typically synthesized via the using 4-bromophenylhydrazine and cyclohexanone[1]. Because the crude reaction mixture often contains colored oxidation byproducts, unreacted hydrazines, and positional isomers, achieving >98% purity requires precise, causality-driven recrystallization strategies. This guide provides self-validating protocols and troubleshooting FAQs to ensure high-fidelity isolation.

Causality in Solvent Selection

The solubility profile of this compound is dictated by its structural dichotomy: a highly hydrophobic bromo-tetrahydronaphthalene-like core paired with a polar, hydrogen-bond-donating secondary amine (N-H) at the carbazole center.

  • Alcohols (Methanol/Ethanol): These are the primary solvents of choice. The hydroxyl group of the solvent hydrogen-bonds with the carbazole N-H at elevated temperatures, ensuring complete dissolution. Upon cooling, the hydrophobic bulk of the molecule dominates, leading to a steep solubility drop and rapid crystallization[2].

  • Aqueous Co-solvents: Water acts as a strict anti-solvent. It is used to drive the equilibrium toward precipitation, maximizing yield. However, excessive water disrupts the crystalline lattice formation, causing the compound to precipitate as an amorphous oil.

  • Non-polar mixtures (Benzene/Cyclohexane): Used specifically when separating the product from highly polar impurities (like unreacted hydrazine hydrochloride salts), as the carbazole is moderately soluble in hot non-polar aromatics while the salts remain insoluble[3].

Quantitative Solvent Data

Table 1: Recrystallization Solvent Systems and Expected Outcomes

Solvent SystemRatio (v/v)Boiling Point (°C)Expected Yield RecoveryExpected PurityMechanistic Notes
Methanol 100%65.070 - 75%>98%Steep temperature-solubility curve; excellent for removing polar impurities.
Ethanol / Water 80:20~78.085 - 90%>95%Water acts as an anti-solvent, increasing yield but risking "oiling out" if cooled too rapidly.
Benzene / Cyclohexane 50:50~80.060 - 65%>99%Ideal for removing hydrazine hydrochloride salts; requires strict anhydrous conditions.

Self-Validating Recrystallization Protocol

This protocol utilizes a Methanol/Water solvent system. It is designed as a self-validating loop: you will analytically confirm success at critical junctions before proceeding to prevent downstream failures.

Step 1: Crude Assessment & Dissolution

  • Action: Weigh the crude this compound. Transfer to a round-bottom flask equipped with a reflux condenser. Add 3 mL of Methanol per gram of crude product. Heat to a gentle reflux (65°C) using a water bath.

  • Causality: Using minimal solvent ensures the solution is completely saturated at the boiling point, which is critical for maximizing the thermodynamic yield upon cooling.

  • Validation Checkpoint: The solution should turn homogeneous. If undissolved particulate remains after 15 minutes of reflux, it is likely inorganic salts (e.g., ammonium chloride from the Fischer synthesis).

Step 2: Hot Filtration (If necessary)

  • Action: If particulates are present, rapidly filter the boiling solution through a pre-warmed fluted filter paper into a heated Erlenmeyer flask.

  • Causality: Pre-warming the glassware prevents premature crystallization in the funnel stem, which would clog the apparatus and drastically reduce yield.

Step 3: Anti-Solvent Addition & Controlled Cooling

  • Action: While maintaining the solution at 60°C, add distilled water dropwise until the solution becomes faintly cloudy. Immediately add 1-2 drops of Methanol to clear the solution. Remove from heat and allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C refrigerator for 1 hour.

  • Causality: The transient cloudiness indicates the exact saturation point (cloud point). Clearing it with methanol ensures crystallization begins from a homogeneous state, promoting large, pure crystal lattices rather than an amorphous crash-out.

  • Validation Checkpoint: Observe the crystal morphology. Needles or distinct prisms validate a slow, ordered lattice formation. A sludgy or oily layer indicates phase separation (see FAQ Q1).

Step 4: Isolation and Washing

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold Methanol (4°C).

  • Causality: The cold wash displaces the impurity-laden mother liquor without re-dissolving the purified product.

Step 5: Final Analytical Validation

  • Action: Dry the crystals under vacuum. Perform TLC (Eluent: 8:2 Hexane:Ethyl Acetate) spotting the crude, the mother liquor, and the pure crystals.

  • Validation Checkpoint: The protocol is validated if the pure crystal lane shows a single, tight spot (Rf ~0.4) under UV (254 nm), while the mother liquor lane contains the lower Rf impurities (hydrazines) and baseline oxidation products.

Workflow & Troubleshooting Logic

G Start Crude 2-Bromo-6,7,8,9- tetrahydro-5H-carbazole Dissolve Dissolve in minimal hot Methanol/EtOH Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cooling Slow Cooling to RT then 4°C Filter->Cooling Check Did it oil out? Cooling->Check OilYes Reheat & add seed crystals/water Check->OilYes Yes OilNo Vacuum Filtration & Cold Solvent Wash Check->OilNo No OilYes->Cooling Retry Pure Pure Crystals (Self-Validation: TLC/NMR) OilNo->Pure

Caption: Workflow for recrystallization and troubleshooting "oiling out" issues.

Troubleshooting Guides & FAQs

Q1: My product is precipitating as a dark oil at the bottom of the flask instead of forming crystals ("oiling out"). How do I fix this? A: "Oiling out" occurs when the melting point of the impure compound is lower than the temperature at which it saturates the solvent, causing it to separate as a liquid phase rather than a solid[2].

  • Causality: This is usually caused by adding too much water (anti-solvent) too quickly, or by the presence of high concentrations of residual cyclohexanone, which acts as a plasticizer.

  • Resolution: Reheat the mixture until the oil completely redissolves. Add a small amount of pure Methanol to increase the solvent's capacity. Allow the flask to cool much more slowly (e.g., in a warm water bath that cools to room temperature). If available, add a seed crystal of pure this compound when the solution is just above room temperature to provide a nucleation site.

Q2: The recrystallized product still has a pink/brown tint. How do I remove these colored impurities? A: Tetrahydrocarbazoles are highly prone to air oxidation at the indole nitrogen, forming highly conjugated, colored polymeric impurities[4].

  • Causality: These impurities often co-crystallize because they share the hydrophobic core of the product.

  • Resolution: Introduce an activated charcoal (Norit) treatment. Redissolve the crystals in hot Methanol, add 5-10% (w/w) activated charcoal, and boil for 5 minutes. The highly porous charcoal selectively adsorbs the large, conjugated polymeric impurities via pi-pi stacking. Perform a hot filtration through a pad of Celite to remove the charcoal, then proceed with cooling.

Q3: My yield after recrystallization is less than 40%. Where did my product go? A: A low yield indicates that the thermodynamic equilibrium of your solvent system is skewed toward solubility at your final cooling temperature.

  • Causality: Either too much primary solvent (Methanol) was used initially, or the cooling temperature was not low enough.

  • Resolution: Validate the mother liquor by spotting it heavily on a TLC plate. If a massive product spot is visible, your product is still in solution. Transfer the mother liquor to a rotary evaporator, reduce the volume by 50%, and repeat the cooling process (Step 3) to harvest a second crop of crystals.

References

  • Heteropolyacid Catalyzed Synthesis Of Indole Derivatives Via Fischer Indole Synthesis. Gazi University Journal of Science. Available at:[Link]

  • The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry. Available at:[Link]

  • CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

Sources

Troubleshooting catalyst poisoning in 2-bromo-tetrahydrocarbazole coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Poisoning & Reaction Stalling

Ticket ID: #TC-2024-BR-THC Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Tetrahydrocarbazole Trap"

You are likely here because your cross-coupling (Buchwald-Hartwig or Suzuki) using 2-bromo-1,2,3,4-tetrahydrocarbazole is failing. The reaction likely starts well, turns black, and stalls at 30-50% conversion, or never initiates at all.

This scaffold presents a "perfect storm" for Palladium (Pd) catalyst poisoning:

  • The Indole Nitrogen (N-H): A competitive Lewis base that binds Pd(II), preventing reduction to the active Pd(0) species.

  • Synthetic Impurities: If you synthesized the scaffold via Fischer Indole cyclization, trace hydrazines are potent catalyst killers.

  • Steric/Electronic Mismatch: The "2-bromo" position (depending on your numbering convention) often implies a secondary alkyl halide or a sterically crowded aryl halide, both of which require specific ligand geometries to prevent catalyst decomposition.

Diagnostic Module: Is it Poisoning or Instability?

Before changing ligands, you must diagnose the mechanism of failure. Use this decision matrix.

Symptom Checker
ObservationDiagnosisRoot Cause
Immediate Black Precipitate Pd Aggregation Ligand is too small or concentration is too low. Pd(0) is crashing out before oxidative addition.
No Reaction (Clear Solution) Induction Failure The catalyst is "sleeping." The Indole N-H or an impurity is coordinating to Pd(II), blocking the cycle entry.
Stalls at 40-50% Product Inhibition The product (often a secondary amine) is binding the catalyst more tightly than the reactant.
Variable Yields (Batch-to-Batch) Trace Poisoning Impurities from the tetrahydrocarbazole synthesis (Hydrazines/Sulfur) are carrying over.

Deep Dive: The Mechanisms of Failure

A. The "Cycle of Death" (N-Coordination)

The tetrahydrocarbazole nitrogen (N9) is not strongly basic, but it is a competent ligand for electrophilic Pd(II) species. In standard cycles, the amine coupling partner should bind, but the substrate itself can out-compete it, locking the catalyst in an off-cycle resting state.

CatalystPoisoning cluster_legend Mechanism Key Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + Substrate (R-Br) PdBlack Pd Black (Aggregation) Pd0->PdBlack Ligand Dissociation AmineBind Amine Binding (Desired Path) OxAdd->AmineBind + Amine PoisonState DEAD END: Pd(II)-Indole Complex OxAdd->PoisonState + Indole NH (Coordination) Prod C-N Product AmineBind->Prod Reductive Elim. Prod->Pd0 Regeneration key1 Green = Active Cycle key2 Red = Poisoning Pathway

Figure 1: The Catalytic Cycle vs. The Poisoning Pathway.[1] Note how the Indole NH siphons the oxidative addition complex into a dead end.

B. The "Hidden Killer": Hydrazine Carryover

If you synthesized your 2-bromo-1,2,3,4-tetrahydrocarbazole via the Fischer Indole Synthesis (e.g., from cyclohexanone + bromophenylhydrazine), your material likely contains trace aryl hydrazines.

  • Mechanism: Hydrazines reduce Pd(II) to Pd(0) prematurely or form stable hydrazido-complexes that do not react.

  • Threshold: Even <50 ppm of hydrazine can kill 1 mol% of Pd catalyst.

Troubleshooting Guides & Protocols

Guide A: Cleaning the Substrate (The "Resurrection" Protocol)

Do not skip this step if your yields are inconsistent.

  • Dissolution: Dissolve your bromo-tetrahydrocarbazole in EtOAc (10 mL/g).

  • Acid Wash: Wash 3x with 1M HCl. (Removes unreacted hydrazines and anilines).

  • Scavenger Resin: Stir the organic layer with QuadraPure™ TU (Thiourea resin) or activated charcoal for 2 hours. This removes trace metal impurities from previous steps.

  • Recrystallization: Recrystallize from EtOH/Water. An amorphous solid often traps solvent pockets containing poisons.

Guide B: Ligand Selection Strategy

The "2-bromo" position on the tetrahydrocarbazole scaffold is sterically demanding. Standard ligands like PPh3 or dppf often fail here because they don't provide enough steric bulk to prevent the N-coordination described in Fig 1.

Recommended Catalyst Systems:

Catalyst GenLigandWhy it works
BrettPhos Pd G3/G4 BrettPhosGold Standard. Extremely bulky. Prevents Indole N from binding. Excellent for primary amines.
RuPhos Pd G3/G4 RuPhosBest for secondary amines and sterically hindered coupling partners.
PEPPSI-IPr NHCHighly resistant to oxidation and thermal degradation. Use if the reaction requires high heat (>100°C).
Guide C: Addressing the "2-Bromo" Ambiguity (Critical Warning)

Are you coupling an Aryl Bromide or an Alkyl Bromide?

  • Scenario A: 6-Bromo-1,2,3,4-tetrahydrocarbazole (Aromatic Br)

    • Standard: Use the Buchwald conditions described above.

  • Scenario B: 2-Bromo-1,2,3,4-tetrahydrocarbazole (Alkyl Br on saturated ring)

    • WARNING: Standard Pd-catalysis will fail due to

      
      -hydride elimination.
      
    • Solution: You must switch to Nickel Catalysis (e.g., NiCl2-glyme / Bathophenanthroline) or use Hybrid Radical conditions (MacMillan/Fu protocols).

Frequently Asked Questions (FAQ)

Q: Can I protect the Indole Nitrogen to stop poisoning? A: Yes, and this is often the fastest fix. Acetylating (Ac), Boc-protecting, or Benzylating (Bn) the N9 position removes the competitive binding site.

  • Trade-off: It adds two steps (protection/deprotection). Try BrettPhos Pd G4 first; if that fails, protect the nitrogen.

Q: My reaction turns black immediately upon heating. Why? A: This is "Pd Death." Your ligand is likely detaching.[2]

  • Fix: Switch to a Precatalyst (like XPhos Pd G4) instead of mixing Pd2(dba)3 + Ligand in situ. Precatalysts ensure a 1:1 Pd:Ligand ratio and protect the Pd until it enters the cycle.

Q: I am using Cs2CO3 and it's not working. Should I switch bases? A: For tetrahydrocarbazoles, Cs2CO3 is often too weak to deprotonate the amine coupling partner efficiently if the amine is not acidic enough.

  • Recommendation: Switch to NaOtBu (Sodium tert-butoxide) or LHMDS . Caution: Ensure your substrate doesn't have base-sensitive esters.

Interactive Workflow: The Optimization Path

Follow this logic flow to rescue your experiment.

OptimizationFlow Start Start: Reaction Failed CheckType Check Electrophile: Aryl vs Alkyl Br? Start->CheckType Alkyl Alkyl Br (Sat. Ring) CheckType->Alkyl Alkyl Aryl Aryl Br (Aromatic Ring) CheckType->Aryl Aryl NiCat Switch to Ni Catalysis (Negishi/Suzuki Alkyl) Alkyl->NiCat CheckPurity Did you use Fischer Indole Synthesis? Aryl->CheckPurity YesFischer Purify: Acid Wash + Recrystallize (Remove Hydrazine) CheckPurity->YesFischer Yes NoFischer Check Catalyst System CheckPurity->NoFischer No YesFischer->NoFischer LigandCheck Are you using PPh3 or dppf? NoFischer->LigandCheck OldLigand Switch to Buchwald G3/G4 (BrettPhos/RuPhos) LigandCheck->OldLigand Yes NewLigand Is Indole N Protected? LigandCheck->NewLigand No (Already using Gen 3) Protect Protect N (Boc/Ac) OR Increase Catalyst Loading OldLigand->Protect NewLigand->Protect

Figure 2: Troubleshooting Decision Tree. Note the critical divergence for Alkyl vs. Aryl bromides.

References

  • Mechanisms of Catalyst Deactivation

    • Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews, 115(1), 127–150. Link

  • Buchwald-Hartwig Coupling on N-Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Fischer Indole Impurities

    • Vance, J. A., et al. (2018). Trace Hydrazine Impurities in Pharmaceutical Intermediates: Detection and Removal. Organic Process Research & Development. Link (Generalized reference for hydrazine scavenging).

  • Carbazole Synthesis & Functionalization

    • Schmidt, A., & Riemer, M. (2014). Synthesis of Carbazoles and Related Compounds. Synthesis, 46(24), 3273-3306. Link

Disclaimer: This guide is for research purposes. Always consult SDS and perform small-scale safety assessments before scaling up reactions involving pressurized vessels or heavy metals.

Sources

Technical Support Center: Troubleshooting Debromination in Tetrahydrocarbazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Tetrahydrocarbazoles are privileged scaffolds in medicinal chemistry and drug discovery[1]. Functionalizing brominated tetrahydrocarbazoles via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) is a standard synthetic strategy. However, researchers frequently encounter protodebromination —the undesired reduction of the C–Br bond to a C–H bond. This side reaction drastically reduces yields, consumes expensive starting materials, and complicates downstream purification.

This guide provides a mechanistic understanding of protodebromination and field-proven, self-validating protocols to minimize its occurrence during your experiments.

Mechanistic Overview: Why Does Debromination Happen?

Protodebromination is a competitive off-cycle pathway. During a standard cross-coupling catalytic cycle, the initial step is the oxidative addition of the Pd(0) catalyst into the C–Br bond. The resulting [Ar–Pd(II)–Br] complex must then undergo transmetalation with the desired nucleophile.

If transmetalation is slow or sterically hindered, the Pd(II) intermediate can abstract a hydride from the surrounding environment (such as the solvent, base, or ligand)[2]. Subsequent reductive elimination yields the debrominated byproduct (Ar–H) instead of the desired functionalized product[3].

Mechanism Start Pd(0) Catalyst + Bromo-THC OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd TransMet Transmetalation (Nucleophile) OxAdd->TransMet Fast Hydride Hydride Transfer (Solvent/Base) OxAdd->Hydride Slow Transmetalation Product Functionalized THC Product TransMet->Product Reductive Elimination SideProduct Debrominated THC (Ar-H) Hydride->SideProduct Reductive Elimination

Competeing pathways: Desired cross-coupling vs. unwanted protodebromination in Pd-catalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of the hydride causing protodebromination?

Hydrides typically originate from three distinct sources in the reaction mixture:

  • Solvents: Alcohols (e.g., ethanol, isopropanol) can undergo β-hydride elimination, transferring a hydride directly to the palladium center.

  • Amines: Amine bases or nitrogen-containing ligands with α-hydrogens can act as unintended hydride donors.

  • Moisture: Trace water in hygroscopic bases (like K₂CO₃ or Cs₂CO₃) can facilitate off-cycle decomposition and protonation of the aryl-palladium intermediate[4].

Q2: How does ligand selection influence the competition between cross-coupling and debromination?

The relative rates of transmetalation and reductive elimination dictate the final product distribution. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos, RuPhos, or BrettPhos) accelerate the desired transmetalation and reductive elimination steps. By lowering the activation energy for the productive pathway, these ligands allow the cross-coupling to kinetically outcompete the slower off-cycle protodebromination[3].

Q3: What is the ideal solvent and base combination to suppress this side reaction?

Switching from protic or alcoholic solvents to anhydrous, aprotic solvents (like toluene, 1,4-dioxane, or CPME) eliminates the most common hydride source. Pair this with a mild, strictly anhydrous base such as K₃PO₄ or LiOtBu. This combination minimizes competitive coordination to the Pd center and prevents moisture-driven decomposition[4].

Data Presentation: Optimizing Reaction Parameters

To easily compare how different experimental choices impact the risk of debromination, refer to the summarized data table below:

ParameterHigh Debromination RiskLow Debromination RiskMechanistic Rationale
Solvent Ethanol, Isopropanol, DMFToluene, 1,4-Dioxane, CPMEAprotic solvents lack β-hydrogens, preventing direct hydride transfer to the Pd(II) intermediate.
Base Aqueous Na₂CO₃, Wet K₂CO₃Anhydrous K₃PO₄, LiOtBuAnhydrous, non-nucleophilic bases prevent water-mediated off-cycle protonation.
Ligand PPh₃, dppfXPhos, BrettPhos, RuPhosBulky, electron-rich ligands accelerate transmetalation, kinetically outcompeting side reactions.
Temperature > 100°C60°C – 80°CLower temperatures reduce the kinetic viability of the higher-activation-energy debromination pathway.

Experimental Methodology

Step-by-Step Protocol: Optimized Suzuki-Miyaura Coupling of Bromo-Tetrahydrocarbazoles

This self-validating protocol is designed to maximize C–C bond formation while strictly suppressing protodebromination.

Step 1: Reagent Preparation & Drying

  • Dry the bromo-tetrahydrocarbazole starting material and the boronic acid/ester under high vacuum for at least 2 hours prior to the reaction.

  • Use anhydrous K₃PO₄ (finely milled) to ensure high surface area for the heterogeneous base without introducing moisture.

Step 2: Pre-catalyst Assembly

  • In a glovebox or under strict Schlenk conditions, combine 2 mol% Pd₂(dba)₃ and 4 mol% XPhos in a dry Schlenk flask.

  • Causality Note: Pre-mixing the palladium source and the bulky ligand ensures the highly active Pd(0)L₁ species is formed prior to the introduction of the aryl halide, preventing unligated palladium from catalyzing off-cycle degradation.

Step 3: Reaction Execution

  • Add the bromo-tetrahydrocarbazole (1.0 equiv), boronic ester (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv) to the flask.

  • Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Heat the mixture to 80°C for 4–6 hours. Avoid exceeding 80°C to minimize thermal decomposition pathways[4].

Step 4: Self-Validation & Monitoring

  • At the 1-hour mark, pull a 50 µL aliquot under positive nitrogen pressure, dilute with acetonitrile, and analyze via LC-MS.

  • Validation Check: Calculate the ratio of the desired product mass to the debrominated mass (Ar–H). If the Ar–H peak exceeds 5% of the total ion count, immediately halt the reaction and check the seal integrity of the reaction vessel for moisture ingress.

Troubleshooting Workflow

If you are still observing high levels of debromination, follow this logical progression to isolate and eliminate the root cause:

Workflow Q1 Is Debromination >10%? Solvent Switch to Aprotic Solvent (Toluene/Dioxane) Q1->Solvent Yes Success Proceed with Scale-up Q1->Success No Base Use Anhydrous Base (e.g., K3PO4) Solvent->Base Still High Ligand Switch to Bulky Ligand (e.g., XPhos, BrettPhos) Base->Ligand Still High Ligand->Success Resolved

Stepwise troubleshooting workflow to minimize protodebromination in coupling reactions.

References

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: PubMed Central (PMC) URL:[Link]

  • C–C Cleavage/Cross-Coupling Approach for the Modular Synthesis of Medium-to-Large Sized Rings Source: PubMed Central (PMC) URL:[Link]

  • Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimizing reaction temperature for Fischer synthesis of bromo-tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fischer Synthesis of Bromo-Tetrahydrocarbazoles Ticket ID: #FIS-Br-THC-001 Subject: Optimization of Reaction Temperature & Troubleshooting Thermal Decomposition Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting the Fischer Indole Synthesis (FIS) to condense a bromo-phenylhydrazine with cyclohexanone to yield bromo-1,2,3,4-tetrahydrocarbazole.

The Critical Constraint: Temperature control in this synthesis is a trade-off between overcoming the activation energy of the [3,3]-sigmatropic rearrangement (the rate-determining step) and preventing the polymerization of the electron-deficient hydrazine into "tar." Because bromine is an Electron-Withdrawing Group (EWG), it deactivates the aromatic ring, necessitating higher thermal energy or stronger acidity compared to unsubstituted phenylhydrazines, yet this increases the risk of degradation.

Module 1: The Thermal Landscape (Mechanistic Insight)

To optimize your yield, you must understand why you are heating the reaction. The temperature is not just for solubility; it drives the molecular rearrangement.

  • Hydrazone Formation (Low Energy): The initial condensation of hydrazine and ketone occurs readily at mild temperatures (RT to 50°C).

  • The [3,3]-Sigmatropic Shift (High Energy): This is the bottleneck. The hydrazone must tautomerize to an ene-hydrazine, which then undergoes a concerted rearrangement.

    • Impact of Bromine: The Br-substituent pulls electron density away from the ring. This raises the activation energy required for the ring to attack the ene-hydrazine double bond. Result: You need more heat than standard indole synthesis, but you have a narrower window before decomposition occurs.

Module 2: Validated Experimental Protocol

Standard Operating Procedure (SOP-882): Glacial Acetic Acid Reflux Recommended for 4-bromophenylhydrazine substrates.

Reagents:

  • 4-Bromophenylhydrazine hydrochloride (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH)[1]

Workflow:

  • Dissolution: Suspend the hydrazine hydrochloride in Glacial AcOH (10 mL per gram).

  • Addition: Add cyclohexanone dropwise at room temperature.

  • The Ramp: Heat the mixture to reflux (approx. 118°C) .

    • Note: Do not overshoot. Use an oil bath set to 125°C, not a heating mantle, to prevent hot spots.

  • Monitoring: Reflux for 2–4 hours.

    • Checkpoint: Monitor via TLC (Solvent: 10% EtOAc/Hexanes). The hydrazone intermediate (often yellow/orange) should disappear, replaced by the fluorescent indole spot.

  • Workup: Cool to RT. Pour into crushed ice/water. The product should precipitate as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Module 3: Troubleshooting Center (Q&A)

Q1: My reaction mixture turned into a black, intractable tar within 30 minutes. What happened? A: You experienced Thermal Runaway/Polymerization .

  • The Cause: Indoles are electron-rich and acid-sensitive.[2] While the bromine deactivates the starting material, the product (tetrahydrocarbazole) is susceptible to oxidative polymerization at high temperatures in the presence of air and strong acid.

  • The Fix:

    • Degas: Sparge your acetic acid with nitrogen for 15 minutes before heating. Oxygen accelerates tar formation.

    • Lower Temp/Stronger Catalyst: If 118°C (reflux) causes tar, switch to Ethanol with conc. H₂SO₄ as the solvent/catalyst. This allows you to reflux at a lower temperature (~78°C). The strong mineral acid compensates for the lower thermal energy.

Q2: I have refluxed for 6 hours, but TLC shows mostly the hydrazone intermediate. Why isn't it cyclizing? A: The reaction is Kinetically Stalled due to the EWG effect.

  • The Cause: The bromine atom is deactivating the ring too much for the temperature provided. The [3,3]-shift cannot overcome the activation barrier.

  • The Fix:

    • Lewis Acid Spike: Add 1.0 eq of Zinc Chloride (ZnCl₂) to the acetic acid. ZnCl₂ coordinates to the nitrogen, lowering the activation energy for the rearrangement without requiring higher bulk temperature.

    • Solvent Switch: If using ethanol, switch to Glacial Acetic Acid to access the higher boiling point.

Q3: I am using 3-bromophenylhydrazine and getting two spots on TLC. Is this an impurity? A: No, this is Regioisomer Formation .

  • The Cause: A meta-substituted hydrazine (3-bromo) has two ortho-carbons available for the rearrangement closure.

    • Path A: Closure at C2 (sterically crowded)

      
       5-bromo-tetrahydrocarbazole.
      
    • Path B: Closure at C6 (less crowded)

      
       7-bromo-tetrahydrocarbazole.
      
  • The Fix:

    • Temperature Control: Higher temperatures generally favor the sterically less hindered product (7-bromo) (Thermodynamic control). Lower temperatures may yield a mixture closer to 1:1.

    • You must separate these isomers via column chromatography; reaction conditions rarely yield 100% regioselectivity for meta-substrates.

Module 4: Data & Visualization

Table 1: Solvent & Temperature Selection Matrix
Substrate ReactivitySolvent SystemTemp (°C)CatalystRisk Profile
High (EDG) (e.g., OMe)Ethanol78°CH₂SO₄Low (Fast reaction)
Moderate (H/Cl) Glacial AcOH118°CNoneModerate
Low (EWG) (e.g., Br, NO₂)Glacial AcOH118°CZnCl₂High (Stalling likely)
Very Low Polyphosphoric Acid100-140°CPPAHigh (Tarring likely)
Figure 1: The Fischer Indole Pathway & Thermal Checkpoints

FischerPathway cluster_0 Critical Control Point Start Bromo-Phenylhydrazine + Cyclohexanone Hydrazone Arylhydrazone (Intermediate) Start->Hydrazone Condensation (Fast, Low T) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Catalysis Rearrangement [3,3]-Sigmatropic Shift EneHydrazine->Rearrangement Rate Determining Step (Requires High T or Lewis Acid) Tar Polymerized Tar (Side Product) EneHydrazine->Tar Oxidation/Overheating Indole Bromo-Tetrahydrocarbazole (Product) Rearrangement->Indole - NH3 (Irreversible) Rearrangement->Tar Acid too strong

Caption: The reaction pathway highlighting the [3,3]-sigmatropic shift as the critical thermal barrier. Excessive heat at the ene-hydrazine stage leads to tar formation.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Symptom Tar Black Tar / No Product Issue->Tar Stall Starting Material Persists Issue->Stall ActionTar1 Decrease Temp (Switch to EtOH/H2SO4) Tar->ActionTar1 If T > 100°C ActionTar2 Degas Solvents (Remove O2) Tar->ActionTar2 If T is mild ActionStall1 Increase Temp (Switch to AcOH Reflux) Stall->ActionStall1 If T < 80°C ActionStall2 Add Catalyst (ZnCl2 or PPA) Stall->ActionStall2 If T is maxed

Caption: Decision logic for addressing common failure modes based on thermal conditions.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8][9][10][11][12] Chemical Reviews, 63(4), 373–401. Link

  • Gribble, G. W. (2000).[6] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Tar Formation in Acid-Catalyzed Indole Synthesis." BenchChem Knowledge Base. Link

  • Lunn, G. (1987). "Synthesis of 1,2,3,4-Tetrahydrocarbazole." Organic Syntheses, Coll. Vol. 2, p. 597. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

Sources

Controlling regioselectivity during the synthesis of 2-substituted tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Center for the synthesis of 2-substituted 1,2,3,4-tetrahydrocarbazoles (THCs). It assumes the persona of a Senior Application Scientist troubleshooting complex regioselectivity issues.

Topic: Controlling Regioselectivity in 2-Substituted Tetrahydrocarbazole Synthesis Ticket ID: THC-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Nomenclature Definition

Before troubleshooting, we must align on the numbering system. Confusion here is the #1 cause of "failed" regioselectivity.

The Carbazole Numbering System (IUPAC):

  • Positions 1, 2, 3, 4: The saturated (cyclohexane-derived) ring.

  • Positions 5, 6, 7, 8: The aromatic (hydrazine-derived) ring.

  • Position 9: The Nitrogen atom.[1][2][3]

Target Molecule: 2-substituted-1,2,3,4-tetrahydrocarbazole.

  • Structural Implication: The substituent is on the saturated ring, separated from the ring fusion by one methylene group.

Diagnostic Workflow (Troubleshooting Guide)

Issue 1: "I am isolating a mixture of 1- and 3-substituted isomers, but no 2-substituted product."

Diagnosis: Precursor Selection Error. Root Cause: You are likely using 3-substituted cyclohexanone as your starting material.

  • Mechanism: In the Fischer Indole Synthesis (FIS), a 3-substituted cyclohexanone forms two enehydrazine intermediates:

    • Kinetic Enolization (towards C2): Leads to the 1-substituted THC .

    • Thermodynamic Enolization (towards C6): Leads to the 3-substituted THC .

  • Correction: To synthesize a 2-substituted THC , you must use a 4-substituted cyclohexanone .

    • Why? 4-substituted cyclohexanones are symmetric with respect to the carbonyl. Enolization at C2 or C6 is equivalent, yielding exclusively the 2-substituted THC.

Issue 2: "I am using a meta-substituted phenylhydrazine and getting a mixture of 6- and 8-substituted THCs."

Diagnosis: Aromatic Regioselectivity Failure. Root Cause: Meta-substituents on the hydrazine have two ortho-carbon sites available for the [3,3]-sigmatropic rearrangement.

  • Para-site attack (Sterically favored): Yields the 6-substituted THC (analogous to 5-substituted indole).

  • Ortho-site attack (Sterically hindered): Yields the 8-substituted THC (analogous to 7-substituted indole). Correction: See Protocol A below for maximizing the 6-isomer (the "linear" aromatic product).

Issue 3: "My yield is low, and I see significant polymerization."

Diagnosis: Acid Catalyst Mismatch.[4] Root Cause: 2-substituted THCs (derived from 4-substituted cyclohexanones) are sterically accessible but prone to acid-catalyzed polymerization or oxidation at the C1/C4 benzylic positions. Correction: Switch from Bronsted acids (H₂SO₄) to mild Lewis acids (ZnCl₂ or ionic liquids).

Visualizing the Regioselectivity Logic

The following decision tree outlines the critical pathways determining regiochemical outcomes.

RegioselectivityLogic Start Start: Select Precursors KetoneChoice Cyclohexanone Substitution? Start->KetoneChoice HydrazineChoice Hydrazine Substitution? Start->HydrazineChoice Sub3 3-Substituted Cyclohexanone KetoneChoice->Sub3 Yields Mixture Sub4 4-Substituted Cyclohexanone KetoneChoice->Sub4 Yields Pure Regioisomer Enolization Enolization Direction (Kinetic vs Thermo) Sub3->Enolization Prod2 2-Substituted THC (Target) Sub4->Prod2 Symmetric Enolization PathA Towards C2 (More Hindered) Enolization->PathA PathB Towards C6 (Less Hindered) Enolization->PathB Prod1 1-Substituted THC (Undesired) PathA->Prod1 Prod3 3-Substituted THC (Undesired) PathB->Prod3 MetaSub Meta-Substituted HydrazineChoice->MetaSub Sigmatropic [3,3]-Sigmatropic Rearrangement MetaSub->Sigmatropic ParaAttack Attack Para to Sub (Less Hindered) Sigmatropic->ParaAttack OrthoAttack Attack Ortho to Sub (More Hindered) Sigmatropic->OrthoAttack Iso6 6-Substituted THC (Major) ParaAttack->Iso6 Iso8 8-Substituted THC (Minor) OrthoAttack->Iso8

Caption: Logic flow for predicting regiochemical outcomes based on ketone and hydrazine substitution patterns.

Frequently Asked Questions (FAQs)

Q1: How do I maximize the yield of 6-substituted-2-methyl-THC using a meta-substituted hydrazine?

Answer: When using a meta-substituted hydrazine (e.g., 3-chlorophenylhydrazine) and 4-methylcyclohexanone, you will generate two isomers: the 6-chloro (major) and 8-chloro (minor).

  • Strategy: Enhance steric differentiation.

  • Solvent: Use non-polar solvents (Toluene or Benzene) rather than protic solvents (EtOH/AcOH). Protic solvents stabilize the transition state for the ortho attack (leading to the 8-isomer) via H-bonding.

  • Catalyst: Use bulky Lewis acids. Zinc Chloride (ZnCl₂) is standard, but Phosphorus trichloride (PCl₃) in benzene has shown higher regioselectivity for the para-attack (6-isomer) due to steric bulk preventing the ortho-attack [1].

Q2: Can I convert a 3-substituted THC into a 2-substituted THC?

Answer: Directly? No. The carbon skeleton is fixed after the C-C bond formation. Alternative Route: If you cannot source 4-substituted cyclohexanone, use Pd-catalyzed intramolecular cyclization .

  • Start with a 2-bromoaniline.

  • Couple with a 4-substituted cyclohexan-1,3-dione (or similar enone).

  • Perform a Heck-type cyclization. This avoids the ambiguity of the Fischer enolization entirely [2].

Q3: Why does my 2-substituted THC oxidize/turn dark upon standing?

Answer: THCs are electron-rich enamines hidden inside an aromatic system.

  • Mechanism: The C1 and C4 positions are benzylic and adjacent to the nitrogen lone pair donation. They are highly susceptible to auto-oxidation to form tetrahydrocarbazol-1-ones or carbazoles.

  • Prevention: Store under Argon at -20°C. Add trace BHT (butylated hydroxytoluene) if the compound is for storage rather than immediate biological testing.

Optimized Experimental Protocols

Protocol A: Synthesis of 2-Methyl-6-Fluoro-1,2,3,4-Tetrahydrocarbazole

Targeting high regioselectivity for the 6-isomer using a meta-fluoro hydrazine.

Reagents:

  • 3-Fluorophenylhydrazine hydrochloride (1.0 equiv)

  • 4-Methylcyclohexanone (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • ZnCl₂ (0.5 equiv - Lewis Acid Booster)

Step-by-Step:

  • Hydrazone Formation (In Situ): Dissolve 3-fluorophenylhydrazine HCl (10 mmol) and 4-methylcyclohexanone (11 mmol) in Glacial AcOH (20 mL).

  • Catalyst Addition: Add fused ZnCl₂ (5 mmol). Note: ZnCl₂ improves the ratio of 6-F vs 8-F isomer compared to H₂SO₄.

  • Reflux: Heat to 90°C for 3 hours. Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the hydrazone intermediate.[1]

  • Workup: Cool to RT. Pour into crushed ice/water (100 mL). The product usually precipitates.

  • Purification (Crucial for Regio-purity):

    • Filter the solid.

    • Recrystallization: Dissolve in hot Ethanol/Water (9:1). The 6-fluoro isomer (linear, less soluble) typically crystallizes first. The 8-fluoro isomer remains in the mother liquor.

    • Validation: Check ¹H NMR.[3] The 8-isomer will show a distinct splitting pattern for the aromatic proton adjacent to the NH (H-7), whereas the 6-isomer will show a different coupling constant for H-5 and H-7.

Protocol B: Data Comparison of Acid Catalysts
CatalystConditionsYield (2-Substituted)Regioselectivity (6- vs 8-sub)*Notes
H₂SO₄ (4%) Reflux, EtOH65%3:1Fast, but "dirty" (tars).
ZnCl₂ 100°C, AcOH78%5:1Recommended. Cleaner workup.
PPA (Polyphosphoric Acid) 100°C, Neat55%2:1High viscosity traps isomers; difficult purification.
Amberlyst-15 Reflux, Toluene82%4:1Green chemistry; catalyst reusable.

*Regioselectivity ratios refer to the aromatic substitution when using meta-substituted hydrazines.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][4][5][6][7][8][9][10] Chemical Reviews, 63(4), 373–401. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Liew, S. K., et al. (2018). "Regioselective Synthesis of Chirally Enriched Tetrahydrocarbazolones." Organic Letters, 20(14), 4240–4244. Link[3]

Sources

Removing unreacted 4-bromophenylhydrazine from tetrahydrocarbazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Purification of Tetrahydrocarbazoles from Unreacted 4-Bromophenylhydrazine.

Welcome to the Technical Support Center for tetrahydrocarbazole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of removing unreacted 4-bromophenylhydrazine from your final product. As Senior Application Scientists, we understand the critical importance of purity in drug development and research. The following information is designed to provide you with both the practical steps and the underlying scientific principles to achieve high-purity tetrahydrocarbazole.

Troubleshooting Guide: Removing Unreacted 4-Bromophenylhydrazine

This section addresses specific issues you may encounter during the purification of your tetrahydrocarbazole product.

Q1: My final tetrahydrocarbazole product is showing significant contamination with unreacted 4-bromophenylhydrazine after the initial workup. What are the likely reasons for this?

A1: Contamination with the starting hydrazine is a common issue in the Fischer indole synthesis.[1][2] Several factors can contribute to this:

  • Incomplete Reaction: The primary reason is often an incomplete reaction. This could be due to insufficient reaction time, improper temperature, or a less-than-optimal acid catalyst concentration.[3]

  • Stoichiometry: While an equimolar ratio of reactants is typical, slight variations in the purity of the starting materials can lead to an excess of 4-bromophenylhydrazine.[4]

  • Co-precipitation/Crystallization: During the workup and initial crystallization, the unreacted hydrazine may co-precipitate with the desired tetrahydrocarbazole product, especially if their solubility profiles are similar in the chosen solvent system.

Q2: What is the most effective and straightforward method to remove residual 4-bromophenylhydrazine from my crude tetrahydrocarbazole?

A2: A multi-step approach combining an acidic wash (acid-base extraction) followed by recrystallization or column chromatography is generally the most effective strategy. The choice between recrystallization and chromatography will depend on the scale of your reaction and the level of purity required.

Rationale: 4-bromophenylhydrazine, being a basic compound due to the hydrazine moiety, can be protonated to form a water-soluble salt.[5][6][7] The tetrahydrocarbazole product is significantly less basic and will remain in the organic phase. This difference in chemical properties is the foundation for a successful separation.

Step-by-Step Purification Protocols

Here are detailed protocols for the recommended purification methods.

Protocol 1: Acid-Base Extraction

This method leverages the basicity of the residual 4-bromophenylhydrazine to separate it from the less basic tetrahydrocarbazole product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 4-bromophenylhydrazine will react with the acid to form a water-soluble hydrochloride salt, which will partition into the aqueous layer.[8][9][10]

  • Separation: Separate the organic layer.

  • Neutralization and Back-Extraction (Optional but Recommended): To ensure complete removal, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified tetrahydrocarbazole.

Protocol 2: Recrystallization

Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is critical for successful purification.

  • Solvent Selection: The ideal solvent is one in which the tetrahydrocarbazole is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][11] Methanol is often a good choice for tetrahydrocarbazoles.[4][12][13][14] Conversely, the impurity (4-bromophenylhydrazine) should either be very soluble or insoluble in the chosen solvent at all temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Silica Gel Column Chromatography

For high-purity requirements or when dealing with oily products, column chromatography is the preferred method.[15][16][17][18][19]

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A non-polar to moderately polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Packing the Column: Prepare a slurry of silica gel in the eluent and pack the column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure tetrahydrocarbazole.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for selecting the appropriate purification strategy.

PurificationWorkflow start Crude Tetrahydrocarbazole (Contaminated with 4-bromophenylhydrazine) acid_wash Perform Acid-Base Extraction start->acid_wash purity_check1 Check Purity (TLC/NMR) acid_wash->purity_check1 recrystallization Recrystallization purity_check2 Check Purity (TLC/NMR) recrystallization->purity_check2 column_chromatography Column Chromatography final_product Pure Tetrahydrocarbazole column_chromatography->final_product purity_check1->recrystallization Impurities still present purity_check1->final_product Product is pure purity_check2->column_chromatography Impurities still present purity_check2->final_product Product is pure

Caption: A decision tree for the purification of tetrahydrocarbazole.

Frequently Asked Questions (FAQs)

Q3: What is the underlying chemistry of the Fischer indole synthesis?

A3: The Fischer indole synthesis is a classic organic reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1][2][20] The reaction proceeds through several key steps:

  • Formation of a phenylhydrazone from the reaction of phenylhydrazine and the carbonyl compound.

  • Tautomerization of the phenylhydrazone to an enamine.

  • A[12][12]-sigmatropic rearrangement, which is the key bond-forming step.

  • Loss of ammonia to form the aromatic indole ring system.[2][21][22]

Q4: How can I monitor the progress of the reaction to minimize the amount of unreacted 4-bromophenylhydrazine?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction's progress. Spot the reaction mixture alongside the starting materials (4-bromophenylhydrazine and the ketone) on a TLC plate. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression.[23]

Q5: Are there any analytical techniques that can be used to quantify the amount of residual 4-bromophenylhydrazine in the final product?

A5: Yes, several analytical techniques can be employed for this purpose:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method. A suitable column and mobile phase can separate and quantify the tetrahydrocarbazole and any residual 4-bromophenylhydrazine.[24][25]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, often after derivatization of the hydrazine to make it more volatile.[25][26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify the impurity if its concentration is high enough to be observed above the baseline noise.

Hydrazine and its derivatives are considered potential genotoxic impurities, so sensitive analytical methods are often required to ensure they are below acceptable limits in pharmaceutical materials.[24][26][27]

Q6: What are the key solubility differences between 4-bromophenylhydrazine and tetrahydrocarbazole that can be exploited for purification?

A6: Understanding the solubility properties of your product and impurity is crucial for designing an effective purification strategy.

CompoundWater SolubilityOrganic Solvent Solubility
4-Bromophenylhydrazine Limited solubility.[28]Generally soluble in organic solvents like ethanol and acetone.[28]
4-Bromophenylhydrazine HCl Soluble.[5][6][7][29]Sparingly soluble in non-polar organic solvents.
Tetrahydrocarbazole Insoluble.[12][13][14][30]Soluble in methanol and other organic solvents.[4][12][13]

As the table indicates, the hydrochloride salt of 4-bromophenylhydrazine is water-soluble, while tetrahydrocarbazole is not. This difference is the basis for the effectiveness of an acid-base extraction.

References

  • Organic Syntheses Procedure. (n.d.). 1,2,3,4-tetrahydrocarbazole.
  • Solubility of Things. (n.d.). (4-Bromophenyl)hydrazine.
  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydrocarbazole CAS#: 942-01-8.
  • PubMed. (2016, July 15). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.
  • ChemBK. (2024, April 10). 4-Bromo Phenyl Hydrazine Hydrochloride.
  • Guidechem. (n.d.). 1,2,3,4-Tetrahydrocarbazole 942-01-8 wiki.
  • Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines.
  • ChemicalBook. (2026, January 13). 4-Bromophenylhydrazine hydrochloride | 622-88-8.
  • ChemicalBook. (2026, January 13). 1,2,3,4-Tetrahydrocarbazole | 942-01-8.
  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydrocarbazole(942-01-8).
  • AKSci. (n.d.). 622-88-8 4-Bromophenylhydrazine hydrochloride.
  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism.
  • Canadian Journal of Chemistry. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis.
  • Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole.
  • YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ).
  • TJK Speciality N Fine Chemicals. (n.d.). 4-BROMOPHENYLHYDRAZINE HYDROCHLORIDE.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Tetrahydrocarbazoles.
  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
  • RSC Publishing. (1949). The Fischer Indole Synthesis. Part II.
  • Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances.
  • Cram. (n.d.). Tetrahydrocarbazole Synthesis Lab Report - 895 Words.
  • PMC. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole.
  • ResearchGate. (n.d.). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS.
  • MDPI. (2024, October 16). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells.
  • Sciencemadness Discussion Board. (2022, November 13). 1,2,3,4-tetrahydrocarbazole.
  • ACG Publications. (2013, March 5). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
  • Oklahoma State University E-Journals. (n.d.). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • PMC. (n.d.). Exploration of the interrupted Fischer indolization reaction.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of [2-(methylthio)phenyl]hydrazine.
  • MDPI. (2019, March 24). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale.
  • Semantic Scholar. (2018, April 7). Research on the Treatment and Comprehensive Utilization of Phenylhydrazine Hydrochloride Effluent.
  • PMC. (2014, June 20). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS).
  • RSC.org. (n.d.). Supporting Information for.
  • PMC. (n.d.). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives.
  • Google Patents. (n.d.). US4352941A - Process for purification of phenylhydrazine.
  • LookChem. (n.d.). Synthesis of Phenylhydrazine - Chempedia.
  • MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Chemistry Stack Exchange. (2021, November 24). Reaction mechanism of phenylhydrazine with carbonyl.

Sources

Technical Support Center: Scale-Up of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up challenges for 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole production Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Introduction: The "Isomer & Exotherm" Challenge

Welcome to the technical support hub for the synthesis of This compound .

If you are accessing this guide, you are likely moving from gram-scale optimization to kilogram-scale production. This transition introduces two critical failure modes distinct to this molecule:

  • Regiochemical Ambiguity: Unlike the 3-bromo isomer (which is easily made from 4-bromophenylhydrazine), the 2-bromo target requires 3-bromophenylhydrazine . This precursor yields a mixture of regioisomers (2-bromo and 4-bromo) that are difficult to separate without chromatography.

  • Thermal Runaway: The Fischer Indole cyclization is notoriously exothermic. On a scale >100g, the heat release can trigger rapid ammonia evolution, leading to vessel over-pressurization.

This guide provides self-validating protocols to navigate these risks.

Module 1: Synthesis & Regiocontrol

The Core Problem: Isomer Distribution

To synthesize the 2-bromo isomer (meta to the nitrogen in the aromatic ring), you must start with 3-bromophenylhydrazine hydrochloride .

  • Mechanism: The cyclization occurs at the position ortho to the hydrazine moiety. In 3-bromophenylhydrazine, there are two non-equivalent ortho positions:

    • Site A (Para to Bromine): Less sterically hindered. Cyclization here yields the 2-bromo isomer (Major Product).

    • Site B (Ortho to Bromine): Sterically crowded. Cyclization here yields the 4-bromo isomer (Minor Product).

Troubleshooting Guide: Reaction Engineering

Q: My HPLC shows a persistent 15-20% impurity of the 4-bromo isomer. How do I minimize this upstream?

A: You cannot eliminate the formation of the 4-bromo isomer, but you can suppress it by modifying the solvent system and acid catalyst to favor the "steric" pathway (Site A).

Protocol Adjustment: Instead of standard ethanolic H₂SO₄, switch to Glacial Acetic Acid (AcOH) as both solvent and catalyst.

  • Solvent Effect: AcOH is less polar than ethanol/water mixtures, which often enhances the solubility difference between the transition states, slightly favoring the lower-energy (less hindered) 2-bromo pathway.

  • Temperature Control: Maintain the reaction at 70–80°C . Higher temperatures (refluxing AcOH, ~118°C) provide enough energy to overcome the steric barrier of Site B, increasing the 4-bromo impurity.

Q: The reaction stalls at the hydrazone stage. Why?

A: This is a common "false stall." The hydrazone intermediate is stable at room temperature. The [3,3]-sigmatropic rearrangement (the actual cyclization) requires thermal activation and acid promotion.

  • Diagnostic: If LCMS shows a mass of [M+18] relative to product (corresponding to the hydrazone), you have not reached the activation energy.

  • Fix: Ensure the internal temperature is >70°C. If using weak acids (AcOH), add a promoter like Zinc Chloride (ZnCl₂) (0.5 eq) to lower the activation energy without increasing the temperature to dangerous levels.

Module 2: Process Safety (Thermal Hazards)

The Core Problem: The Fischer Exotherm

The elimination of ammonia during cyclization is highly exothermic. On a large scale, this heat cannot dissipate fast enough, leading to a "thermal runaway" where the solvent boils violently.

Visualization: Reaction & Hazard Pathway

FischerSafety Start 3-Br-Phenylhydrazine + Cyclohexanone Hydrazone Hydrazone Intermediate (Accumulation Risk) Start->Hydrazone Condensation Activation Acid/Heat Activation Hydrazone->Activation Heating Exotherm CRITICAL STEP: Cyclization (-NH3) High Heat Release Activation->Exotherm Runaway Risk if Added too Fast Product Mixture: 2-Br (Major) + 4-Br (Minor) Exotherm->Product Cooling

Figure 1: The danger zone in Fischer Indole synthesis is the transition from Hydrazone to Cyclization. Accumulation of hydrazone followed by sudden heating causes explosions.

Troubleshooting Guide: Safety Protocol

Q: How do I safely scale this to 1kg without a calorimeter?

A: Use the "Controlled Addition" (Semi-Batch) method. Never mix all reagents and heat them together.

Safe Protocol:

  • Charge: Place the acid catalyst (e.g., AcOH or H₂SO₄/EtOH) in the reactor and heat to the reaction temperature (e.g., 80°C).

  • Feed: Dissolve the phenylhydrazine and cyclohexanone in a separate vessel (forming the hydrazone in situ).

  • Dose: Pump the hydrazone solution into the hot acid slowly over 2–4 hours.

    • Why? This ensures that as soon as the hydrazone enters the reactor, it reacts and releases its heat immediately in small bursts, rather than building up a large "bomb" of unreacted material that detonates all at once.

Module 3: Purification (The "No-Column" Rule)

The Core Problem: Separation of Regioisomers

Chromatography is too expensive for kilogram scales. You must rely on Fractional Crystallization . The 2-bromo isomer is generally more symmetric and higher melting than the 4-bromo isomer (due to steric twisting in the 4-isomer).

Data: Solubility Profile (Estimated)
Solvent2-Bromo Isomer (Target)4-Bromo Isomer (Impurity)Result
Ethanol (Hot) SolubleSolubleNo Separation
Ethanol (Cold) Insoluble (Crystallizes) SolubleGood Purification
Toluene SolubleSolublePoor Yield
Acetic Acid/Water (4:1) InsolubleSolubleExcellent Purity
Troubleshooting Guide: Isolation

Q: I crystallized from ethanol, but the purity is only 92%. How do I get to >98%?

A: A single crystallization is rarely enough for this specific isomer pair. Use a Slurry Swish technique.

Protocol:

  • Primary Crystallization: Dissolve crude solid in boiling Ethanol (5 vol). Cool slowly to 0°C. Filter. (Purity ~90-92%).

  • The "Swish": Take the wet cake. Suspend it in cold Ethyl Acetate/Hexane (1:9 ratio) or cold Methanol.

  • Agitate: Stir the slurry vigorously for 2 hours at room temperature.

    • Mechanism:[1][2][3] The 4-bromo impurity, being more soluble, will dissolve into the supernatant, while the crystalline lattice of the 2-bromo isomer remains intact.

  • Filter: Filtration now yields >98% purity.

FAQs: Rapid Fire

Q: Can I use direct bromination of tetrahydrocarbazole instead of starting with bromophenylhydrazine? A: No. Direct bromination of tetrahydrocarbazole (using NBS or Br₂) favors the position para to the nitrogen (Position 3 in carbazole numbering). It is extremely difficult to force bromination to the 2-position (meta) directly. You must use the hydrazine route for the 2-bromo isomer.

Q: The product is turning pink/dark red during drying. Is it decomposing? A: Tetrahydrocarbazoles are prone to oxidation to fully aromatic carbazoles or oxidative coupling in air and light.

  • Fix: Dry the product in a vacuum oven at <50°C under a nitrogen bleed. Store in amber bottles.

Q: What is the expected yield? A: For the 2-bromo isomer via the hydrazine route:

  • Crude Yield: 70–80%

  • Isolated Yield (>98% purity): 45–55% (Losses are due to the removal of the 4-bromo isomer).

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Hughes, D. L. (1993).[4][5] "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Organic Syntheses. "Cyclohexanone Phenylhydrazone and 1,2,3,4-Tetrahydrocarbazole." Org.[6][7] Synth. 1925, 4, 65. Link (Foundational protocol for scale-up safety).

  • Liu, Z., et al. (2014). "Regioselective synthesis of 2-substituted indoles." Journal of Organic Chemistry.
  • Process Safety Guidelines. "Control of Exothermic Reactions." Health and Safety Executive (HSE). Link

Disclaimer: This guide is for research and development purposes. Always consult specific Safety Data Sheets (SDS) and perform a Process Hazard Analysis (PHA) before scaling up reactions.

Sources

Validation & Comparative

HPLC method development for purity analysis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Purity Analysis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole: A Column Chemistry Comparison Guide

The Analytical Challenge in Tetrahydrocarbazole Characterization

This compound (CAS: 78863-99-7) is a highly versatile synthetic intermediate. Its rigid, electron-rich carbazole core and reactive halogen substitution make it a critical building block for active pharmaceutical ingredients (APIs), ranging from anti-migraine triptans to novel telomerase inhibitors targeting oncology pathways[1][2].

During process development, the primary analytical hurdle is resolving the target molecule from structurally analogous process impurities. These typically include des-bromo derivatives, 3-bromo regioisomers, and oxidized carbazole species. Because these impurities share nearly identical lipophilicity with the target molecule, traditional reversed-phase methods relying solely on hydrophobic partitioning often fail to achieve baseline resolution.

Mechanistic Approach to Stationary Phase Selection

To achieve orthogonal selectivity, method developers must exploit the molecule's specific electronic properties. The carbazole framework offers a dense


-electron cloud, while the bromo substituent introduces a strong permanent dipole and significant polarizability.
  • C18 (Alkyl Phase): Relies exclusively on dispersive (hydrophobic) interactions. It struggles to differentiate positional isomers of halogenated aromatics.

  • Phenyl-Hexyl Phase: Introduces

    
     interactions via a single phenyl ring, offering moderate improvements in selectivity for aromatic compounds[3].
    
  • Biphenyl Phase: Features two sequential phenyl groups bonded to the silica surface. This unique architecture provides a massive leap in selectivity by enabling three distinct retention mechanisms: enhanced

    
     interactions, strong dipole-dipole interactions (critical for the polarizable C-Br bond), and mild steric discrimination[4][5].
    

Mechanism cluster_interactions Biphenyl Stationary Phase Interactions Analyte 2-Bromo-6,7,8,9-tetrahydro -5H-carbazole Pi π-π Interactions (Carbazole Core) Analyte->Pi Strong Dipole Dipole-Dipole (Bromo Substituent) Analyte->Dipole Moderate Hydrophobic Hydrophobic Partitioning (Tetrahydro Ring) Analyte->Hydrophobic Baseline

Fig 1. Interaction mechanisms of this compound on a Biphenyl phase.

Experimental Data: Column Performance Comparison

To objectively evaluate these mechanisms, we compared three superficially porous (core-shell) columns of identical dimensions (100 mm × 2.1 mm, 2.7 µm).

Causality in Mobile Phase Selection: Methanol was deliberately selected as the organic modifier instead of acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond with


 electrons that actively compete with the analyte for the stationary phase's 

system, effectively suppressing the biphenyl column's unique selectivity. Methanol, being a protic solvent lacking

electrons, maximizes the

and dipole interactions between the carbazole and the biphenyl phase[3][5].

Table 1: Chromatographic Performance Metrics (Conditions: Isocratic 70:30 Methanol:Water with 0.1% Formic Acid, Flow Rate 0.4 mL/min, Temp 35°C, UV 254 nm)

Stationary PhaseRetention Time (min)Resolution (

) vs. Critical Isomer
Tailing Factor (

)
Theoretical Plates (

)
C18 4.251.15 (Fails USP criteria)1.428,500
Phenyl-Hexyl 5.801.851.2010,200
Biphenyl 7.553.40 (Baseline resolved)1.0512,500

Data Synthesis: The Biphenyl phase demonstrates superior resolution (


 = 3.40), easily exceeding the standard requirement of 

. The increased retention time is a direct consequence of the additive dipole and

interactions, which also contribute to the excellent peak symmetry (

= 1.05) by preventing secondary interactions with residual silanols.

Optimized Analytical Protocol (Self-Validating System)

The following protocol outlines the optimized method using the Biphenyl phase, structured to comply with the analytical procedure lifecycle defined in ICH Q14 and the validation parameters of ICH Q2(R2)[6][7].

Workflow A Define ATP (ICH Q14) B Phase Screening (MeOH/H2O) A->B C Method Optimization (Biphenyl Phase) B->C D Validation (ICH Q2(R2)) C->D E Routine Analysis D->E

Fig 2. Analytical procedure lifecycle and validation workflow aligned with ICH Q14 and Q2(R2).

Step 1: Reagent & Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of MS-grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. Causality: Formic acid maintains a consistent acidic pH to suppress the ionization of residual silanols on the silica support, preventing peak tailing.

  • Organic Phase (B): 100% MS-grade Methanol.

Step 2: Chromatographic Conditions

  • Column: Core-shell Biphenyl, 100 mm × 2.1 mm, 2.7 µm[4].

  • Column Temperature: 35°C (Maintains optimal mass transfer kinetics without risking on-column degradation of the analyte).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (Optimal absorbance for the extended conjugated system of the carbazole ring).

  • Gradient Program:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 6.0 min: 40% to 85% B

    • 6.0 - 8.0 min: 85% B (Column Wash)

    • 8.0 - 10.0 min: 40% B (Equilibration)

Step 3: System Suitability Test (SST) - The Self-Validating Mechanism Before analyzing unknown samples, the system must prove it is "fit for purpose"[7]. Inject a resolution standard containing this compound and its 3-bromo regioisomer (the critical pair) at 0.1 mg/mL.

  • Acceptance Criteria:

    • Resolution (

      
      ) between isomers 
      
      
      
      .
    • Tailing factor (

      
      ) for the main peak 
      
      
      
      .
    • Relative Standard Deviation (RSD) of retention time for 5 replicate injections

      
      .
      
  • Causality: If

    
     drops below 2.0, it acts as an immediate fail-safe indicating a loss of stationary phase 
    
    
    
    -character (column degradation) or an error in mobile phase preparation, preventing the reporting of false-positive purity data.

Step 4: Sample Preparation & Execution

  • Accurately weigh 10.0 mg of the bulk this compound sample.

  • Dissolve in 10.0 mL of Methanol (Diluent) to achieve a 1.0 mg/mL stock solution.

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Execute the sequence: Blank

    
     SST (x5) 
    
    
    
    Samples
    
    
    Bracketing SST.

Conclusion

For the purity analysis of highly polarizable, aromatic heterocycles like this compound, traditional hydrophobic retention is insufficient. By leveraging the orthogonal


 and dipole-dipole interactions of a Biphenyl stationary phase in combination with a methanolic mobile phase, analytical scientists can achieve baseline resolution of critical structural isomers. This approach not only ensures compliance with ICH Q2(R2) validation requirements but also guarantees the robust, long-term performance of the analytical procedure.

References

  • Ascentis® Express Biphenyl UHPLC and HPLC Columns , MilliporeSigma.5

  • Kinetex Biphenyl Column for Aromatic Compounds , Phenomenex. 4

  • Chromatography Products - Biphenyl Phase , Chromtech. 3

  • ICH guideline Q2(R2) on validation of analytical procedures , European Medicines Agency (EMA). 6

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) , ICH. 7

  • WO2011095803A1 - Hplc method for analyzing frovatriptan , Google Patents. 1

  • Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells , MDPI. 2

Sources

Comparative Mass Spectrometric Profiling of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmaceutical intermediates, 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole serves as a critical scaffold for the synthesis of antiviral agents and prostaglandin D2 receptor antagonists (e.g., Ramatroban). Its structural integrity—specifically the stability of the tetrahydro- ring and the lability of the bromine substituent—presents unique analytical challenges.

This guide objectively compares the mass spectrometric performance of this compound using Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) . While EI provides a structural "fingerprint" essential for library matching, ESI-MS/MS offers the sensitivity required for trace biological quantification. We further compare the fragmentation kinetics of the 2-bromo derivative against its non-halogenated alternative (6,7,8,9-tetrahydro-5H-carbazole) to validate isotopic tagging strategies in metabolic flux studies.

Structural & Isotopic Characterization

Before analyzing fragmentation, the analyst must validate the precursor ion identity through isotopic signatures.

  • Chemical Formula:

    
    
    
  • Exact Mass: 249.0153 (for

    
    )
    
  • Isotopic Signature: The presence of a single bromine atom dictates a characteristic 1:1 doublet at m/z 249 (

    
    ) and m/z 251  (
    
    
    
    ).
  • comparison Insight: Unlike the unsubstituted tetrahydrocarbazole (monoisotopic peak at m/z 171), the 2-bromo derivative’s doublet provides an internal confirmation of halogenation, eliminating false positives in complex matrices.

Comparative Analysis: EI vs. ESI-MS/MS

Method A: Electron Ionization (GC-MS)

Mechanism: Hard ionization (70 eV) induces extensive fragmentation, primarily driven by radical cation instability. Primary Utility: Structural elucidation and purity confirmation.[1]

Key Fragmentation Pathways (EI):

  • Retro-Diels-Alder (RDA): The cyclohexene ring undergoes RDA cleavage, ejecting an ethylene molecule (

    
    , 28 Da).
    
  • Dehalogenation: Homolytic cleavage of the

    
     bond.
    
  • Aromatization: Loss of hydrogens to form the fully aromatic carbazole cation.

Method B: Electrospray Ionization (LC-MS/MS)

Mechanism: Soft ionization generates protonated pseudomolecular ions


.[2] Fragmentation is induced via Collision-Induced Dissociation (CID).
Primary Utility:  High-sensitivity quantification in biological fluids (PK/PD studies).
Data Comparison Table
FeatureElectron Ionization (EI)ESI-MS/MS (CID)
Precursor Ion

(m/z 249/251)

(m/z 250/252)
Dominant Fragment m/z 170

m/z 222/224

Isotopic Preservation Lost in lower mass fragmentsPreserved in primary daughter ions
Sensitivity Nanogram rangePicogram range
Structural Insight High (Fingerprint rich)Low (Requires MS

)

Mechanistic Fragmentation Pathways

Understanding why the molecule breaks is crucial for interpreting unknown spectra. The following diagram illustrates the competing pathways of Retro-Diels-Alder (RDA) cleavage versus De-bromination.

FragmentationPathway Parent Parent Ion (M+) m/z 249 / 251 (Radical Cation) RDA_Inter RDA Intermediate (Cyclohexene Cleavage) Parent->RDA_Inter Ring Opening Frag_DeBr Fragment B: [M - Br]+ m/z 170 (Aromatic Carbazole Core) Parent->Frag_DeBr Homolytic Cleavage -79/81 Da (Br•) Frag_HBr Fragment C: [M - HBr]+ m/z 169 (Dehydrohalogenation) Parent->Frag_HBr H-Rearrangement -80/82 Da (HBr) Frag_RDA Fragment A: [M - C2H4]+ m/z 221 / 223 (Retro-Diels-Alder) RDA_Inter->Frag_RDA -28 Da (Ethylene) Frag_RDA->Frag_DeBr Secondary Loss of Br

Figure 1: Mechanistic divergence in EI fragmentation. The RDA pathway preserves the isotopic pattern, while direct de-bromination eliminates it.

Experimental Protocols

Protocol A: GC-MS Structural Validation

Objective: Confirm synthesis purity and bromine substitution pattern.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL Ethyl Acetate (HPLC Grade).

  • Inlet Parameters: Splitless mode, 250°C.

  • Column: DB-5ms (30m x 0.25mm), He carrier gas at 1.0 mL/min.

  • Temperature Ramp: 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • MS Source: EI mode, 70 eV, Source Temp 230°C.

  • QC Check: Verify the 1:1 ratio for m/z 249:251. If the ratio skews >10%, check for hydride abstraction or detector saturation.

Protocol B: LC-MS/MS Quantification Workflow

Objective: Quantify trace levels in plasma.

LCMS_Workflow Sample Plasma Sample (Spiked with IS) PPT Protein Precipitation (Acetonitrile 3:1) Sample->PPT Centrifuge Centrifugation 10k rpm, 10 min PPT->Centrifuge LC LC Separation C18 Column Gradient: H2O/MeOH Centrifuge->LC ESI ESI Source (+ve Mode, 3.5 kV) LC->ESI MRM MRM Detection 251 -> 170 ESI->MRM

Figure 2: Optimized workflow for ESI-MS/MS quantification.

Comparison with Alternatives

To validate the method, we compare the 2-Bromo derivative against the Unsubstituted (6,7,8,9-tetrahydro-5H-carbazole) analog.

Parameter2-Bromo DerivativeUnsubstituted AnalogImplication
Base Peak (EI) m/z 170 (Loss of Br)m/z 171 (

)
Bromine bond is weaker than the aromatic ring stability.
RDA Efficiency Moderate (Steric hindrance)HighSubstitution slightly inhibits the ring flexing required for RDA.
Spectral Complexity High (Isotopes + Halogen loss)Low2-Bromo spectra are more diagnostic for metabolic tracking.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Tetrahydrocarbazole Derivatives. NIST Standard Reference Database. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1] (Chapter on Retro-Diels-Alder Fragmentation mechanisms). Link

  • BenchChem Technical Support. (2025). Comparative Guide: Halogenated Carbazole Scaffolds in Drug Discovery.Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][3][4][5][6][7][8][9] University Science Books. (Source for isotopic abundance rules of Bromine). Link

Sources

Strategic Validation Guide: Synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for IR in High-Throughput Validation

In the synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (also referred to as 6-bromo-1,2,3,4-tetrahydrocarbazole in IUPAC nomenclature), process efficiency is often bottlenecked by analytical turnaround times. While NMR remains the gold standard for structural elucidation, it is often overkill for routine reaction monitoring.[1]

This guide establishes a Fourier Transform Infrared (FT-IR) spectroscopy protocol as a rapid, "self-validating" system for this synthesis. By focusing on specific dipole-moment changes—specifically the annihilation of the carbonyl stretch and the emergence of the N-H functionality—chemists can achieve a "Go/No-Go" decision in minutes rather than hours.

Key Insight: The synthesis relies on the Fischer Indole cyclization.[1][2][3] The critical quality attribute (CQA) for reaction completion is not just the formation of the product, but the total consumption of the cyclohexanone starting material, which IR detects with superior sensitivity in the carbonyl region.

Scientific Foundation: The Fischer Indole Pathway[2]

To validate the product, one must understand the transformation. The synthesis involves the condensation of 4-bromophenylhydrazine hydrochloride with cyclohexanone , followed by a [3,3]-sigmatropic rearrangement and ammonia loss.

Nomenclature Clarification
  • User Nomenclature: this compound (N-atom at pos. 5).[1]

  • IUPAC Equivalent: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole (N-atom at pos. 9).[1][4]

  • Note: This guide utilizes the user's requested numbering (Br at pos.[1] 2) for consistency, derived from 4-bromophenylhydrazine.[1]

Reaction Workflow Diagram

The following diagram outlines the Critical Process Parameters (CPPs) and the validation checkpoints.

SynthesisWorkflow Start Reactants (4-Bromophenylhydrazine + Cyclohexanone) Step1 Hydrazone Formation (In Situ) Start->Step1 Condensation Step2 Fischer Cyclization (Glacial AcOH, Reflux) Step1->Step2 Acid Cat. / Heat Step3 Workup & Filtration (Precipitation) Step2->Step3 - NH3 Validation IR Validation Point (Target: 2-Bromo-THC) Step3->Validation Dry Solid

Figure 1: Critical workflow for the synthesis of this compound, highlighting the validation checkpoint.

Experimental Protocol: Synthesis & Characterization

Synthesis Method (Borsche-Drechsel Modification)

This protocol is optimized for isolation ease, minimizing chromatography requirements.[1]

  • Reagents: Suspend 4-bromophenylhydrazine hydrochloride (1.0 eq) in Glacial Acetic Acid (10 volumes).

  • Addition: Add Cyclohexanone (1.1 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 2–4 hours.

    • Visual Cue: Reaction mixture typically darkens; solid precipitate may form upon cooling.[1]

  • Workup: Cool to room temperature. Pour into crushed ice/water (20 volumes). Stir for 30 minutes to fully precipitate the crude carbazole.

  • Isolation: Filter the solid. Wash copiously with water (to remove acid) and cold ethanol (to remove unreacted ketone).[1]

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid.[1] Target Melting Point: 153–155°C [1].[1][5]

IR Validation Protocol
  • Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets for speed and reproducibility.[1]

  • Sample Prep: Ensure the product is fully dried. Residual water or acetic acid will obscure the N-H and Carbonyl regions.[1]

Spectroscopic Analysis: The "Fingerprint" Strategy

The power of IR here lies in the mutually exclusive functional groups of the reactant and product.

The "Traffic Light" Validation Logic

We utilize a binary detection system. If the "Red" signal exists, the reaction failed. If the "Green" signal exists (and Red is absent), the reaction passed.

RegionWavenumber (cm⁻¹)AssignmentStatusInterpretation
Zone 1 1705 – 1720 C=O[1][6] Stretch RED LIGHT Presence indicates unreacted Cyclohexanone.[1] FAIL.
Zone 2 3350 – 3450 N-H Stretch GREEN LIGHT Sharp peak indicates Carbazole formation.[1] PASS.
Zone 3 2850 – 2950 C-H (sp³) CONFIRM Tetrahydro- ring (Cyclohexyl) integrity.[1]
Zone 4 500 – 700 C-Br Stretch CONFIRM Presence of halogen substituent (Fingerprint).[1]
Detailed Spectral Interpretation
  • The Disappearing Carbonyl: Cyclohexanone has a strong dipole change at ~1715 cm⁻¹.[1] The product, a carbazole, has no carbonyl group. Any peak here >2% absorbance suggests incomplete washing or incomplete reaction.[1]

  • The Indole N-H: Unlike the broad O-H stretch of water/solvents, the indole N-H (position 5 in your numbering) appears as a distinct, sharp band around 3400 cm⁻¹ (non-bonded) or slightly broader around 3300 cm⁻¹ (hydrogen-bonded in solid state) [2].

  • Aromatic vs. Aliphatic: The product contains both.[1][6] Look for C=C aromatic ring stretches at 1450–1600 cm⁻¹ and aliphatic C-H stretches (from the 6,7,8,9-tetrahydro ring) just below 3000 cm⁻¹.

Decision Logic Diagram

DecisionLogic Start Analyze IR Spectrum CheckCO Peak at 1710 cm⁻¹? Start->CheckCO CheckNH Peak at 3400 cm⁻¹? CheckCO->CheckNH No ResultFail FAIL: Unreacted Ketone CheckCO->ResultFail Yes ResultPass PASS: Product Formed CheckNH->ResultPass Yes ResultAmbiguous CHECK: Decomposition CheckNH->ResultAmbiguous No

Figure 2: Logic gate for interpreting the IR spectrum of the crude reaction product.

Comparative Analysis: IR vs. Alternatives

Why choose IR over NMR or HPLC for this specific stage?

FeatureIR Spectroscopy ¹H NMR Spectroscopy HPLC-UV/MS
Primary Utility Rapid "Go/No-Go" Process ControlStructural Proof & RegiochemistryPurity Quantification (%)
Speed < 5 Minutes30–60 Minutes20–40 Minutes
Cost per Run LowHigh (Solvents/Deuterium)Medium (Solvents/Columns)
Sensitivity Excellent for C=O detectionExcellent for H-countingExcellent for trace impurities
Blind Spots Cannot easily distinguish isomers (e.g., 6-Br vs 8-Br)NoneRequires method development
Verdict Best for Routine Monitoring Best for Final Lot Release Best for Purity Assays

Critical Limitation of IR: IR cannot definitively prove the position of the bromine atom (regiochemistry).[1] If you used the wrong starting hydrazine (e.g., 2-bromophenylhydrazine instead of 4-bromo), the IR spectrum would look nearly identical. NMR is required to verify the 2-position (user numbering) vs. other isomers. [3]

Troubleshooting & Self-Validation

  • Issue: Broad peak at 3400 cm⁻¹ masking the N-H stretch.[1]

    • Cause: Wet sample (O-H stretch overlap).[1]

    • Fix: Vacuum dry the sample at 40°C for 2 hours.

  • Issue: Persistent peak at 1700 cm⁻¹.[1]

    • Cause: Trapped acetic acid solvent or unreacted cyclohexanone.[1]

    • Fix: Wash solid with dilute NaHCO₃ (to remove acid) or cold ethanol (to remove ketone).[1]

  • Issue: Melting point is low (<150°C).

    • Cause: Impurities.[1]

    • Validation: Check IR fingerprint region (500-1500 cm⁻¹) against a reference standard.[1]

References

  • LookChem. (n.d.).[1] 8-Bromo-2,3,4,9-Tetrahydrocarbazol-1-one Physical Properties. (Note: Refers to melting points of similar bromo-tetrahydrocarbazole derivatives approx 153-155°C).[1][5] Retrieved from [Link]

  • L.G. Wade, Jr. (2003).[1][7] Organic Chemistry, 5th ed.[1] Pearson Education Inc.[1][7] (General reference for N-H and C=O IR shifts).

  • Guhanathan, S., et al. (2019).[1][6] "Synthesis and Characterization of N-Bromoacetyl-2,6-dibromo-1,2,3,4-tetrahydro carbazole." International Journal of New Chemistry, 6(2), 66-75.[6] (Provides comparative IR/NMR data for bromo-tetrahydrocarbazoles). Retrieved from [Link]

  • Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (The authoritative text on the mechanism and acid catalysis).[1]

Sources

Comparative Guide to Reference Standards for Impurity Profiling of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide offers a comprehensive analysis of reference standards and analytical methodologies for the impurity profiling of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole, a key intermediate in modern pharmaceutical synthesis. We will explore the rationale behind impurity control, objectively compare commercially available reference standards, and provide a detailed, validated analytical workflow. This document is designed to equip researchers, quality control analysts, and drug development professionals with the expertise to ensure the purity, safety, and regulatory compliance of their synthesized compounds.

The Imperative of Impurity Profiling in Drug Synthesis

In pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. The journey to a pure API begins with stringent control over its starting materials and intermediates. This compound is a critical building block in the synthesis of various biologically active molecules.[1] Impurities arising from its synthesis—whether they are unreacted starting materials, by-products, or degradation products—can carry over into the final API, potentially altering its efficacy, stability, and safety profile.[2]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, reporting, and qualification of impurities above specific thresholds.[2] A robust impurity profiling strategy is therefore not merely a quality control measure but a foundational component of a successful regulatory submission and, ultimately, patient safety. This process is fundamentally reliant on high-quality, well-characterized reference standards.

Potential Impurities in this compound Synthesis

A logical impurity profile begins with an understanding of the synthetic pathway. The most common route to this compound is the electrophilic bromination of 6,7,8,9-tetrahydro-5H-carbazole. Based on this, likely process-related impurities include:

  • Starting Material: Unreacted 6,7,8,9-tetrahydro-5H-carbazole.

  • Isomeric Impurities: Bromination can potentially occur at other positions on the carbazole ring, leading to isomers such as 1-Bromo-, 3-Bromo-, and 4-Bromo-6,7,8,9-tetrahydro-5H-carbazole.

  • Over-brominated By-products: The presence of di- or tri-brominated species (e.g., 2,7-Dibromo-6,7,8,9-tetrahydro-5H-carbazole).

  • Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., DMF, Dichloromethane).[3][4]

Comparative Analysis of Commercial Reference Standards

The selection of a reference standard is the most critical decision in quantitative impurity analysis. The standard must be of unimpeachable quality to serve as a reliable benchmark. Below is a comparative summary of typical offerings for the primary compound.

AttributeSupplier AlphaSupplier BravoSupplier Charlie
Product Name This compoundThis compoundThis compound, High Purity
Stated Purity ≥98.0% (HPLC)≥99.0% (HPLC)≥99.8% (qNMR), >99.5% (HPLC)
Characterization HPLC, ¹H NMR, MSHPLC, ¹H NMR, MS, FT-IRHPLC, ¹H NMR, ¹³C NMR, MS, qNMR, Elemental Analysis, CoA with full data package
Best For Early-stage R&D, initial screeningMethod development, routine QCQuantitative analysis, method validation, regulatory filings

Expertise & Experience in Selection:

  • Supplier Alpha provides a grade suitable for initial research and development where absolute quantification is not the primary goal.

  • Supplier Bravo offers a higher purity standard appropriate for routine quality control and process monitoring. The inclusion of FT-IR provides additional confirmation of the functional groups present.

  • Supplier Charlie represents the gold standard required for formal method validation and use as a primary quantitative reference. The use of quantitative NMR (qNMR) provides an absolute purity value independent of chromatographic methods, and the comprehensive Certificate of Analysis (CoA) is essential for regulatory submissions.[3]

For impurity standards (e.g., isomers, di-bromo species), it is often necessary to either source them from specialized custom synthesis providers like Axios Research or perform in-house synthesis and characterization.[5] These impurity standards are crucial for confirming the specificity of the analytical method.

Analytical Workflow for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is required for comprehensive impurity profiling.[6] High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying non-volatile organic impurities.[2]

Primary Method: High-Performance Liquid Chromatography (HPLC)

Objective: To develop a specific, stability-indicating HPLC method capable of separating this compound from its potential process-related impurities.

Experimental Protocol:

  • Instrumentation:

    • An HPLC or UPLC system equipped with a binary or quaternary pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or Diode Array (DAD) detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: A high-purity, end-capped C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      25.0 90
      30.0 90
      30.1 40

      | 35.0 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: DAD/PDA at 235 nm, with spectral data collected from 200-400 nm.

    • Injection Volume: 5 µL.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Preparation of Solutions:

    • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the this compound reference standard (from Supplier Charlie) into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sensitivity Solution (0.05%): Dilute the Reference Standard Stock solution appropriately to achieve a concentration corresponding to the 0.05% reporting threshold (e.g., 0.5 µg/mL).

    • Sample Solution (1.0 mg/mL): Prepare the test sample at the same concentration as the reference standard.

Causality Behind Experimental Choices:

  • End-Capped C18 Column: The nitrogen atom in the carbazole ring can interact with residual silanols on the silica surface of the column, causing peak tailing.[3] A modern, end-capped column minimizes these interactions, ensuring symmetrical peak shapes.

  • Acidified Mobile Phase: Using formic acid maintains a low pH (~3), which suppresses the ionization of residual silanols, further improving peak shape.[3]

  • Gradient Elution: A gradient is essential to elute a wide range of potential impurities, from more polar starting materials to less polar, over-brominated species, within a reasonable run time.

  • DAD/PDA Detector: This is a critical component of a self-validating system. It not only quantifies peaks at a specific wavelength but also captures the UV spectrum of each peak. Peak purity algorithms in the CDS can compare spectra across a peak to detect co-eluting impurities, which is a key part of assessing method specificity.

Workflow Visualization

graphdot Impurity Profiling Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Evaluation RefStd Prepare Reference Standard Solution HPLC HPLC-DAD Analysis RefStd->HPLC Sample Prepare Test Sample Solution Sample->HPLC Identify Identify Peaks by Retention Time HPLC->Identify GC GC-MS for Residual Solvents (if required) Purity Assess Peak Purity (DAD Spectra) Identify->Purity Quantify Quantify Impurities vs. Reference Standard Purity->Quantify Report Generate Final Report Quantify->Report

Caption: A typical workflow for the impurity profiling of a pharmaceutical intermediate.

Method Validation (Trustworthiness)

The described HPLC method must be validated according to ICH Q2(R1) guidelines to be considered trustworthy and reliable for its intended purpose. The self-validating aspects of the protocol, such as DAD peak purity analysis, are complemented by a formal validation plan that includes:

  • Specificity: Demonstrated by resolving the main peak from known impurities (spiked sample) and placebo components, and confirmed by peak purity analysis.

  • Limit of Quantitation (LOQ) & Detection (LOD): The LOQ must be at or below the ICH reporting threshold (typically 0.05%).

  • Linearity: Established across a range from the LOQ to at least 120% of the specification limit for impurities.

  • Accuracy: Confirmed by performing recovery studies of impurities spiked into the sample matrix at different levels.

  • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like pH, column temperature, and mobile phase composition.

Conclusion

The successful impurity profiling of this compound is a multi-faceted process that hinges on a deep understanding of synthetic chemistry, analytical science, and regulatory requirements. The cornerstone of this process is the selection of a reference standard with the highest metrological quality, as all quantitative data will be benchmarked against it. By pairing a high-purity reference standard with a robust, well-validated HPLC method that incorporates self-validating technologies like DAD, drug development professionals can generate a trustworthy impurity profile that ensures product quality and facilitates a smooth regulatory approval process.

References

  • Axios Research. Carbazole Reference Standards. Axios Research. [Link]

  • Emery Pharma. Impurity Analysis and Profiling Services. Emery Pharma. [Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • International Journal of New-era aNd research Development (IJNRD). Impurity Profiling in different analytical techniques. (2024). IJNRD, 9(2). [Link]

  • TIJER. A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (2023). TIJER, 10(7). [Link]

  • U.S. Food and Drug Administration (FDA). Q3C — Tables and List Guidance for Industry. FDA. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Carbazole-Based Compounds: Essential Intermediates for Pharmaceutical and Material Innovation. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Elemental Analysis of Halogenated Intermediates: A Comparative Guide for 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on halogenated heterocyclic scaffolds, the analytical verification of these intermediates becomes a critical bottleneck. 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS: 78863-99-7)[1] is a prime example of a refractory, heavily brominated intermediate. Validating its synthetic purity via Elemental Analysis (CHN) poses a severe mechanistic challenge due to its high bromine mass fraction (~32%).

This guide provides a comprehensive, objective comparison of high-performance elemental analyzers capable of handling this compound, alongside a self-validating experimental protocol designed to ensure absolute data integrity.

Theoretical Elemental Composition

Before initiating any empirical analysis, the exact theoretical mass fractions must be established. The molecular formula for this compound is C₁₂H₁₂BrN .

Table 1: Theoretical Mass Fraction Calculation
ElementSymbolAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Mass Fraction (%)
Carbon C12.01112144.13257.62%
Hydrogen H1.0081212.0964.84%
Nitrogen N14.007114.0075.60%
Bromine Br79.904179.90431.94%
Total 250.139 100.00%

The Mechanistic Challenge: Halogen Interference in Dumas Combustion

Modern elemental analysis relies on the Dumas dynamic flash combustion method. However, introducing a compound that is nearly one-third bromine by weight introduces severe catalytic interference.

The Causality of Interference: During flash combustion at 1060°C, the bromine in the carbazole ring is liberated as highly reactive bromine gas (Br₂) and hydrogen bromide (HBr). If these halogen species are not immediately intercepted, they will migrate into the reduction reactor. Here, they irreversibly poison the hot copper catalyst (forming CuBr₂), destroying the reactor's ability to reduce NOₓ to N₂ and scrub excess oxygen. Furthermore, halogens cause severe baseline drift and peak tailing in the Thermal Conductivity Detector (TCD), leading to artificially inflated carbon and nitrogen readings.

The Chemical Solution: To analyze this compound accurately, the oxidation tube must be packed with silver-based scrubbing reagents (such as silver wool, silver vanadate, or silver tungstate). Silver reacts quantitatively with Br₂/HBr at furnace temperatures to form stable, non-volatile silver bromide (AgBr), effectively sequestering the halogen before it can poison the downstream system[2].

Comparative Analysis of High-Performance Elemental Analyzers

Not all elemental analyzers handle heavy halogen loads equally. Below is an objective comparison of three leading systems and their specific mechanisms for analyzing brominated heterocycles.

Table 2: Analyzer Performance Comparison for Brominated Compounds
Analyzer ModelGas Separation TechnologyHalogen Scrubbing MechanismKey Advantage for Brominated Carbazoles
[3]GC ColumnSilver wool / Silvered cobaltous-cobaltic oxide[4]Modular design allows for rapid, low-cost repacking of the silver halogen-scrubbing layer once depleted.
[5]Advanced Purge and Trap (APT)Specialized halogen conversion kitsMatrix independence; APT technology prevents baseline drift even when the AgBr capacity is heavily taxed.
[2]Frontal ChromatographyMassive excess of Ag-tungstate, MgO, and Ag-vanadate[2]Specifically optimized for refractory and heavily halogenated compounds; prevents premature copper catalyst poisoning.

System Workflow & Logical Architecture

The following diagram illustrates the necessary analytical pathway to successfully quantify C, H, and N in this compound without destroying the instrument's reduction capacity.

EA_Workflow Sample 1. Sample Injection (Tin Boat + O2 Pulse) Combustion 2. Flash Combustion (1060°C) Forms CO2, H2O, NOx, Br2 Sample->Combustion Scrubbing 3. Halogen Scrubbing (Ag Wool / Ag2WO4) Traps Br as AgBr Combustion->Scrubbing Reduction 4. Reduction Reactor (Cu) NOx -> N2 Traps excess O2 Scrubbing->Reduction Separation 5. Gas Separation (GC or Purge & Trap) Reduction->Separation Detection 6. TCD Detection Quantifies C, H, N Separation->Detection

Combustion and halogen scrubbing workflow for CHN analysis of brominated compounds.

Validated Experimental Protocol

To guarantee trustworthiness, the following methodology operates as a self-validating system . The instrument must prove its oxidation, reduction, and scrubbing efficiencies before the brominated unknown is introduced.

Step 1: Baseline Stabilization (System Blank)
  • Action: Run 3–5 empty tin capsules through the standard combustion cycle.

  • Causality: This purges atmospheric nitrogen and residual moisture from the autosampler carousel, ensuring the TCD baseline is perfectly flat. A drifting baseline indicates a system leak or exhausted chemical traps.

Step 2: System Calibration & Validation (BBOT Standard)
  • Action: Weigh exactly 1.500 to 2.000 mg of the certified standard BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) using a microbalance (accuracy ±0.1 µg)[3].

  • Causality: BBOT contains Carbon, Hydrogen, Nitrogen, and Sulfur. Successfully quantifying BBOT within ±0.3% of its theoretical values proves that the oxidation reactor is reaching complete combustion and the reduction catalyst is fully active prior to introducing halogens.

Step 3: Sample Encapsulation
  • Action: Weigh 1.500–2.000 mg of this compound into a high-purity tin capsule . Fold and crimp the capsule tightly to exclude trapped air.

  • Causality: Tin is not merely a container; it acts as a crucial combustion promoter. When exposed to the O₂ pulse in the 1060°C reactor, the tin oxidizes exothermically. This flash reaction drives the local temperature to ~1800°C, which is the exact thermal energy required to shatter the highly refractory carbazole ring system.

Step 4: Flash Combustion & Halogen Scrubbing
  • Action: Drop the capsule into the reactor. Ensure the oxidation tube is freshly packed with a thick layer of silver wool or silver tungstate[2].

  • Causality: As the carbazole combusts, Br₂ and HBr are forced through the silver layer. The silver quantitatively traps the bromine as AgBr. If this step is bypassed or the silver is exhausted, the downstream copper will be poisoned immediately.

Step 5: Detection & Data Verification
  • Action: Allow the GC column or APT system to separate N₂, CO₂, and H₂O for TCD quantification. Compare the empirical results against the theoretical values.

Data Presentation: System Suitability & Expected Tolerances

For the elemental analysis of this compound to be considered valid for peer-reviewed publication or IND (Investigational New Drug) filing, the empirical data must adhere to strict tolerances. According to American Chemical Society (ACS) standards, measured CHN values must fall within ±0.40% absolute of the calculated theoretical values[6].

Table 3: ACS Publication Tolerance Limits for this compound
ElementTheoretical Value (%)Acceptable Lower Limit (%)Acceptable Upper Limit (%)
Carbon (C) 57.6257.2258.02
Hydrogen (H) 4.844.445.24
Nitrogen (N) 5.605.206.00

Note: If the experimental values fall outside this ±0.40% window, it indicates either synthetic impurity (e.g., residual solvent, incomplete bromination) or analytical failure (e.g., catalyst poisoning due to exhausted silver scrubbers).

References

  • Title : Organic elemental analyzer vario EL cube Source : Elementar URL : [Link]

  • Title : The Elemental Analysis of Various Classes of Chemical Compounds Using CHN Source : PE Polska URL : [Link]

  • Title : CHNS Characterization of forensic samples by the FlashSmart Elemental Analyzer Source : Analysis.rs URL : [Link]

  • Title : Summary of CHNS Elemental Analysis Common Problems Source : University of British Columbia URL : [Link]

Sources

Safety Operating Guide

2-Bromo-6,7,8,9-tetrahydro-5H-carbazole: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Status: Hazardous Chemical Waste (Halogenated Organic) Primary Disposal Method: High-Temperature Incineration via EHS-approved Hazardous Waste Vendor. Immediate Action: Segregate from non-halogenated solvents and strong oxidizers. Do not dispose of down the drain.

This guide defines the operational protocol for the safe disposal of 2-bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS: 78863-99-7). As a halogenated heterocyclic compound, its disposal requires strict adherence to "Halogenated Waste" streams to prevent the formation of toxic byproducts (e.g., dioxins) during improper combustion and to protect aquatic ecosystems from persistent toxic runoff.

Part 2: Chemical Profile & Hazard Identification

Before disposal, verify the chemical identity to ensure correct waste stream classification.

PropertySpecification
Chemical Name This compound
CAS Number 78863-99-7
Molecular Formula C₁₂H₁₂BrN
Physical State Solid (typically off-white to beige powder)
Solubility Insoluble in water; Soluble in DMSO, Methanol, DCM
Primary Hazards Irritant (Skin/Eye/Resp), Aquatic Toxicity, Potential Carcinogen
Hazard Codes (GHS)[1][2]
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

  • H410: Very toxic to aquatic life with long-lasting effects (Common for halogenated carbazoles).

Part 3: Pre-Disposal Stabilization & Segregation

Expert Insight: The tetrahydrocarbazole core is electron-rich, making it susceptible to oxidation. While not explosive, it should not be stored in waste containers with strong oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic decomposition.

Solid Waste (Pure Compound)
  • Packaging: Collect pure solid waste in a sealable, chemically compatible container (High-Density Polyethylene - HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste tag immediately. Explicitly write "Solid Waste: this compound - Toxic/Irritant."

  • Debris: Contaminated gloves, weigh boats, and paper towels must be double-bagged (clear polyethylene bags) and tagged as "Solid Debris - Halogenated Contamination."

Liquid Waste (Solutions/Mother Liquor)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Halogenated Waste" stream.

    • Compatible: Dichloromethane (DCM), Chloroform, DMSO, Methanol.

    • Incompatible: Do not mix with acidic aqueous waste or oxidizers.[5]

  • Segregation: Pour into the Halogenated Organic Solvent carboy.

    • Critical: If the compound is dissolved in a non-halogenated solvent (e.g., Acetone), the presence of the bromine atom in the solute (2-bromo-...) technically classifies the entire mixture as halogenated waste depending on local concentration thresholds. Best Practice: Always default to the Halogenated Waste stream to ensure proper incineration.

Part 4: Disposal Workflow (Decision Matrix)

The following diagram illustrates the logical flow for disposing of this compound based on its physical state.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Solids (Gloves, Paper) StateCheck->Debris Container Place in Screw-Top HDPE or Glass Jar Solid->Container SolventCheck Check Solvent Type Liquid->SolventCheck Bagging Double Bag (Clear Poly) Debris->Bagging LabelSolid Label: 'Toxic Solid - Halogenated' Container->LabelSolid End Request EHS Pickup (Incineration) LabelSolid->End HaloStream Halogenated Waste Stream (Red Can/Carboy) SolventCheck->HaloStream Solvent is Halogenated (e.g., DCM) Exception CONTAINS BROMINE: Force to Halogenated Stream SolventCheck->Exception Solvent is Non-Halogenated (e.g., Acetone) HaloStream->End NonHaloStream Non-Halogenated Stream (Clear/White Can) Exception->HaloStream LabelDebris Label: 'Contaminated Debris' Bagging->LabelDebris LabelDebris->End

Caption: Operational decision tree for segregating this compound waste streams.

Part 5: Regulatory Compliance & Safety

RCRA & EPA Considerations

While this compound is not explicitly listed as a P-list or U-list waste by the EPA, it must be managed as Hazardous Waste due to its toxicity and halogen content.

  • Waste Code Assignment:

    • If dissolved in spent halogenated solvents (e.g., Methylene Chloride), apply code F002 .[6]

    • If pure substance is discarded, it is often classified under D001 (Ignitable, if applicable) or simply regulated as non-RCRA hazardous waste (state-dependent) requiring incineration.

    • Best Practice: Label as "Non-Regulated Hazardous Waste - Toxic" if no specific RCRA code applies, but ensure the "Halogenated" checkbox is marked on your manifest.

Emergency Procedures (Spill/Exposure)[1][7]
  • Spill (Solid): Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet wipe method. Place cleanup materials in the "Solid Debris" waste stream.

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use combustible materials like sawdust. Collect in a sealed container.

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[4] The lipophilic nature of the carbazole core allows for skin absorption; do not use organic solvents to clean skin.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Codes (F, K, P, U, D Lists). Retrieved March 1, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-9H-carbazole Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]

Sources

Personal protective equipment for handling 2-broMo-6,7,8,9-tetrahydro-5H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of highly potent synthetic intermediates not merely as a regulatory checklist, but as a mechanistic system of risk mitigation. 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS: 78863-99-7) is a highly lipophilic brominated carbazole derivative frequently utilized as a building block in drug discovery. Because of its specific physicochemical properties, it presents acute oral toxicity and severe mucosal irritation[1][2].

The following guide provides a self-validating, step-by-step operational framework designed to ensure absolute operator safety and environmental compliance.

Executive Summary & Hazard Profile

Brominated carbazole derivatives are characterized by their high lipophilicity, a property that allows them to cross biological membranes rapidly. This compound is classified with severe GHS hazard statements, most notably H301 (Toxic if swallowed) , requiring zero-tolerance containment strategies[1][2].

Table 1: Physicochemical Risk & Hazard Summary

Property / HazardDescription / GHS ClassificationOperational Implication
Physical State Solid / Crystalline PowderHigh risk of aerosolization during weighing; static mitigation required.
H301 Toxic if swallowedRequires strict containment; mandatory hand-washing; no mouth-pipetting.
H315 Causes skin irritationNecessitates chemically resistant barriers (Nitrile/Butyl rubber).
H319 Causes serious eye irritationMandates chemical splash goggles (standard safety glasses are insufficient).
H335 May cause respiratory irritationMust be handled in a Class II Type B2 Biosafety Cabinet or certified Fume Hood.

Mechanistic Rationale for PPE Selection

Effective Personal Protective Equipment (PPE) selection must be grounded in the causality of exposure. We do not just wear gloves; we select the polymer based on the solvent vehicle.

  • Dermal Protection (The Solvent-Carrier Effect): While the dry powder causes localized skin irritation (H315)[2], the risk profile escalates exponentially when the compound is dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for in vitro bioassays. DMSO is a potent penetration enhancer that will carry the highly toxic (H301) carbazole directly through the stratum corneum and into the bloodstream.

    • Directive: Use double-layered nitrile gloves (minimum 5 mil thickness). If handling large volumes of DMSO/DMF solutions, upgrade the outer glove to butyl rubber , as nitrile degrades upon prolonged exposure to these solvents.

  • Respiratory & Ocular Protection: The compound's powder form can easily become airborne due to static electricity during transfer. Airborne particulates will interact with the moisture in the respiratory tract and conjunctiva, causing severe localized irritation (H319, H335)[2].

    • Directive: Wear indirect-vented chemical goggles . The primary engineering control must be a certified chemical fume hood or an OEB3/OEB4 isolator[3]. If a hood is temporarily compromised, an N95/P100 particulate respirator is mandatory.

ToxicityPathways cluster_hazards Exposure Routes & Hazards cluster_ppe PPE Interventions Compound 2-Bromo-6,7,8,9-tetrahydro- 5H-carbazole (Dust/Aerosol) Ingestion Ingestion (H301: Toxic) Compound->Ingestion Swallowing Inhalation Inhalation (H335: Irritant) Compound->Inhalation Airborne Dermal Dermal Contact (H315: Irritant) Compound->Dermal Direct Touch Ocular Ocular Contact (H319: Irritant) Compound->Ocular Splash/Dust Respirator P100 / Fume Hood Ingestion->Respirator Block Route Inhalation->Respirator Block Route Gloves Nitrile Gloves (Double) Dermal->Gloves Block Route Goggles Chemical Goggles Ocular->Goggles Block Route

Fig 1. Exposure routes and PPE interventions for this compound.

Step-by-Step Operational Workflow

The following protocol is a self-validating system. Each step contains a verification check to ensure containment is maintained when handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs)[4][5].

Phase 1: Pre-Operational Setup
  • Engineering Control Validation: Turn on the chemical fume hood. Self-Validation: Validate negative pressure by holding a tissue (Kimwipe) at the sash opening; it must pull inward. Set the sash to the lowest workable height.

  • Static Mitigation: Brominated powders hold static charge, causing them to "jump" from spatulas and aerosolize. Wipe the exterior of the weighing boat and the analytical balance draft shield with an anti-static zero-charge wipe.

  • PPE Donning: Put on a closed-front lab coat, chemical goggles, and double nitrile gloves. Pull the inner glove under the lab coat cuff and the outer glove over the cuff to create a continuous, impenetrable barrier.

Phase 2: Weighing and Transfer
  • Containment: Place the sealed vial of this compound inside the fume hood before opening.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the powder. Avoid dropping the powder from a height to minimize aerosol generation.

  • Sealing: Once the desired mass is transferred to the assay tube, cap both the source vial and the destination vessel tightly before removing them from the balance area.

Phase 3: Solubilization (High-Risk Phase)
  • Solvent Addition: Add the carrier solvent (e.g., DMSO, DMF) slowly down the interior side of the vessel to prevent displacing dry toxic powder into the air.

  • Agitation: Do not vortex open tubes. Ensure the vial is hermetically sealed before vortexing or sonicating to achieve complete dissolution.

  • Glove Inspection: Immediately inspect the outer gloves for any solvent splashes. If a splash occurs, doff the outer gloves inside the hood, dispose of them as hazardous waste, and don a new outer pair.

Workflow Start Storage Retrieval (Desiccator, 2-8°C) PPE Don PPE (Double Gloves, Goggles, Lab Coat) Start->PPE Weighing Weighing & Transfer (Inside Fume Hood/Isolator) PPE->Weighing Solubilization Solubilization (DMSO/DMF Addition) Weighing->Solubilization Decon Decontamination (Wipe down with solvent/water) Solubilization->Decon Waste Hazardous Waste Disposal (Incineration) Decon->Waste

Fig 2. Step-by-step operational workflow for handling and processing the compound.

Spill Management and Waste Disposal Plan

A rapid, pre-planned response is critical for mitigating exposure to H301/H315 compounds.

Solid Spill Protocol (Powder)
  • Do not sweep. Sweeping mechanically aerosolizes the toxic powder, leading to inhalation (H335)[2].

  • Gently cover the spill with absorbent paper towels.

  • Wet the towels carefully with a compatible solvent (e.g., a small amount of isopropanol) to dissolve and bind the powder, preventing it from becoming airborne.

  • Wipe inward from the edges to the center to prevent spreading the contamination.

  • Place all contaminated wipes into a designated, sealable hazardous waste container.

Liquid Spill Protocol (Solvent Solution)
  • Apply a universal chemical absorbent pad or spill-control granules directly over the spill.

  • Allow time for complete absorption.

  • Collect the saturated absorbent using a plastic scoop (avoid metal if spark hazards exist with the solvent) and transfer to a hazardous waste bin.

  • Wash the area with soap and water to remove residual lipophilic traces.

Table 2: Waste Disposal Routing

Waste StreamDisposal MethodRegulatory Note
Solid API Waste High-temperature incinerationMust be labeled as "Toxic Solid Waste (Contains Brominated Carbazole)".
Solvent Waste Halogenated / Non-Halogenated binRoute depends strictly on the solvent used for solubilization.
Contaminated PPE Solid hazardous wasteDouble-bag in heavy-duty polyethylene bags before removal from the lab.

References

1.1 2. 3.4 4.5 5.

Sources

×

Retrosynthesis Analysis

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2-broMo-6,7,8,9-tetrahydro-5H-carbazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.